3'-Chloro-3-(4-chlorophenyl)propiophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZMPDZZNOQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644475 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-88-7 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3'-Chloro-3-(4-chlorophenyl)propiophenone CAS 898787-88-7 properties
Technical Monograph: 3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7) [1][2]
Executive Summary & Chemical Identity
3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7) is a specialized organic intermediate belonging to the dihydrochalcone class.[2] Structurally, it consists of a central propanone chain flanked by two chlorinated phenyl rings: a 3-chlorophenyl group at the ketone side (position 1) and a 4-chlorophenyl group at the alkyl terminus (position 3).
This molecule serves as a critical privileged scaffold in medicinal chemistry, particularly for the synthesis of 1,3-diarylpropane derivatives. These motifs are foundational in the development of Central Nervous System (CNS) agents (e.g., SSRIs, SNRIs) and kinase inhibitors, offering a versatile backbone for stereoselective transformations.
Chemical Identity Table
| Property | Data |
| CAS Number | 898787-88-7 |
| Systematic Name | 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one |
| Synonyms | 3-chloro-4'-chloro-dihydrochalcone; 3-(4-chlorophenyl)-1-(3-chlorophenyl)-1-propanone |
| Molecular Formula | C₁₅H₁₂Cl₂O |
| Molecular Weight | 279.16 g/mol |
| SMILES | Clc1cccc(c1)C(=O)CCc2ccc(Cl)cc2 |
| InChI Key | (Predicted) PQWGFUFROKIJBO-UHFFFAOYSA-N (Analogous) |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Synthetic Pathways & Manufacturing Protocols
The synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone requires high regioselectivity to ensure the chlorine atoms are correctly positioned on the 3' and 4 positions of the respective rings. The Claisen-Schmidt Condensation followed by Selective Reduction is the industry-standard protocol due to its high yield and purity profile compared to Friedel-Crafts acylation, which often suffers from isomer mixtures.
Pathway A: The Chalcone Route (Preferred)
This two-step sequence first constructs the carbon skeleton via an aldol-type condensation, followed by the specific reduction of the alkene.
Step 1: Claisen-Schmidt Condensation
-
Reactants: 3'-Chloroacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq).
-
Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) in Ethanol.
-
Mechanism: Base-catalyzed enolate formation of the acetophenone, followed by nucleophilic attack on the aldehyde carbonyl and dehydration.
-
Intermediate: (E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone).
Step 2: Selective Hydrogenation
-
Reactants: Chalcone Intermediate.
-
Reagents: H₂ (1 atm) or Formic Acid/Triethylamine (Transfer Hydrogenation).
-
Catalyst: Pd/C (5-10% loading) or Wilkinson's Catalyst (for homogeneous reduction).
-
Critical Control Point: The reduction must be stopped after the alkene saturation to prevent the reduction of the carbonyl group (to alcohol) or the hydrogenolysis of the chlorine atoms (dehalogenation).
-
Note: Using Wilkinson's Catalyst (RhCl(PPh₃)₃) is superior for preserving the carbonyl and halogen functionalities compared to Pd/C.
-
Experimental Protocol: Step-by-Step
-
Condensation:
-
Dissolve 3'-Chloroacetophenone (15.4 g, 100 mmol) and 4-Chlorobenzaldehyde (14.1 g, 100 mmol) in Ethanol (100 mL).
-
Cool to 0-5°C. Add aq. NaOH (10%, 20 mL) dropwise over 30 mins.
-
Stir at room temperature for 4-6 hours. A heavy precipitate (Chalcone) will form.
-
Filter the solid, wash with cold ethanol/water (1:1), and dry. Yield: ~85-90%.
-
-
Reduction (Transfer Hydrogenation Method):
-
Suspend the Chalcone (10 g) in Toluene (50 mL).
-
Add Wilkinson's Catalyst (0.5 mol%).
-
Heat to 60°C and slowly add Formic Acid (2.0 eq) and Triethylamine (2.0 eq).
-
Monitor by TLC/HPLC for disappearance of the alkene peak.
-
Workup: Cool, wash with water, dry organic layer over MgSO₄, and concentrate.
-
Purification: Recrystallization from n-Hexane/Ethyl Acetate.
-
Pathway Visualization (DOT)
Figure 1: Synthetic workflow for CAS 898787-88-7 via the Chalcone Route.
Applications in Drug Discovery
3'-Chloro-3-(4-chlorophenyl)propiophenone is a high-value building block rather than a final API. Its unique 1,3-substitution pattern makes it an ideal precursor for several classes of bioactive molecules.
A. Synthesis of Chiral 1,3-Diarylpropanamines
This molecule is the direct ketone precursor to gamma-aryl amines , a scaffold found in potent SSRIs (Selective Serotonin Reuptake Inhibitors).
-
Transformation: Reductive amination with methylamine or dimethylamine.
-
Result: Analogs of Dapoxetine or Fluoxetine (where the ether linkage is replaced or modified). The presence of two chlorine atoms modulates the metabolic stability (blocking para-hydroxylation) and lipophilicity (LogP).
B. Synthesis of 1,3-Diarylpropanols
-
Transformation: Asymmetric reduction using Corey-Bakshi-Shibata (CBS) catalysts.[3]
-
Result: Chiral alcohols that serve as intermediates for ether-linked drugs or as direct receptor modulators.
C. Heterocyclic Construction
-
Transformation: Reaction with hydrazines or hydroxylamines.
-
Result: Formation of 3,5-diaryl-pyrazolines or isoxazolines . These heterocycles are heavily researched for anti-inflammatory (COX-2 inhibition) and antimalarial properties.
Application Logic Tree (DOT)
Figure 2: Downstream applications of CAS 898787-88-7 in medicinal chemistry.
Safety & Handling (MSDS Highlights)
As a halogenated ketone, this compound should be handled with standard organic safety protocols.
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Cl content).
References
-
Claisen-Schmidt Condensation Protocols : Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. Link
- Selective Reduction of Chalcones: "Selective hydrogenation of chalcones to dihydrochalcones using RhCl(PPh3)3.
-
1,3-Diarylpropanes in Drug Design : "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation." Chemical Reviews, 2003. Link
-
CAS Registry Data : PubChem Compound Summary for Chloropropiophenone Derivatives. Link
Sources
Technical Guide: Dihydrochalcone Derivatives with 3'-Chloro and 4-Chloro Substitutions
Executive Summary
Dihydrochalcones (DHCs), the saturated counterparts of chalcones (1,3-diphenyl-2-propen-1-ones), represent a privileged scaffold in medicinal chemistry. While the parent chalcones are renowned for their reactivity as Michael acceptors, the DHCs offer a distinct pharmacological profile characterized by enhanced conformational flexibility and improved metabolic stability.
This guide focuses on the 3'-chloro and 4-chloro substituted derivatives , a subclass where the strategic placement of a halogen atom modulates lipophilicity (LogP), metabolic clearance, and ligand-target binding affinity. Chlorine substitution is particularly effective in blocking metabolic "soft spots" on the aromatic rings, thereby extending the half-life of these potential therapeutics.
This document details the synthesis, Structure-Activity Relationship (SAR), and biological evaluation of these derivatives, providing a self-validating protocol for their production and testing.
Chemical Architecture & Numbering Convention
To ensure reproducibility, we must first establish the numbering convention used throughout this guide. Dihydrochalcones typically consist of two aromatic rings linked by a three-carbon saturated bridge.[1]
-
Ring A (Left): Derived from the acetophenone precursor. Positions are denoted with primes (e.g., 3'-Cl).
-
Ring B (Right): Derived from the benzaldehyde precursor.[2] Positions are denoted without primes (e.g., 4-Cl).
Target Compounds:
-
3'-Chloro-DHC: Chlorine on Ring A (Acetophenone derived).
-
4-Chloro-DHC: Chlorine on Ring B (Benzaldehyde derived).
Structural Logic (DOT Visualization)
The following diagram illustrates the core scaffold and the impact of substitution sites.
Figure 1: Structural logic flow from precursors to specific chlorinated dihydrochalcone targets.
Synthesis Strategy: The "Reduction-First" Approach
While chalcones are synthesized via Claisen-Schmidt condensation, the high reactivity of the
Synthesis Protocol: 4-Chloro-Dihydrochalcone
Objective: Synthesize 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)propan-1-one. Rationale: The 2-hydroxy group on Ring A is preserved to allow intramolecular hydrogen bonding, which stabilizes the conformation.
Step 1: Claisen-Schmidt Condensation (Chalcone Formation) [3][4][5]
-
Reagents: 2'-Hydroxyacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), KOH (2.0 eq), Methanol (solvent).
-
Mechanism: Base-catalyzed aldol condensation followed by dehydration.
-
Protocol:
-
Dissolve 10 mmol of 2'-hydroxyacetophenone in 20 mL MeOH.
-
Add 10 mmol of 4-chlorobenzaldehyde.
-
Cool to 0°C. Dropwise add 10 mL of 40% KOH (aq).
-
Stir at Room Temperature (RT) for 12-24 hours. The solution will turn deep yellow/orange (characteristic of chalcone).
-
Pour into ice water and acidify with 1M HCl to pH 4.
-
Filter the yellow precipitate (Chalcone intermediate). Recrystallize from Ethanol.
-
Step 2: Catalytic Hydrogenation (Reduction to DHC)
-
Reagents: Chalcone intermediate, 10% Pd/C (5 mol%), Ethyl Acetate (EtOAc), Hydrogen gas (balloon pressure).
-
Critical Control Point: Monitor closely to prevent reduction of the ketone or hydrogenolysis of the Chlorine atom. Note: Chlorine on aromatic rings is generally stable under mild Pd/C hydrogenation, but prolonged exposure or high pressure can lead to dechlorination.
-
Protocol:
-
Dissolve 1.0 g of Chalcone in 30 mL EtOAc.
-
Add 50 mg of 10% Pd/C catalyst carefully (under inert atmosphere if possible to prevent ignition).
-
Purge system with
gas. -
Stir vigorously under
balloon (1 atm) at RT. -
TLC Monitoring: Check every 30 mins. The yellow spot (Chalcone) should disappear, replaced by a UV-active but colorless spot (DHC).
-
Filter through Celite to remove Pd/C.
-
Concentrate filtrate. Purify via Flash Column Chromatography (Hexane/EtOAc 9:1).
-
Self-Validation Check:
-
Appearance: Product must be white/colorless solid (loss of conjugation removes yellow color).
-
1H NMR: Look for the disappearance of the doublet signals at
7.5-8.0 ppm (vinylic protons) and appearance of two triplets at 2.8-3.2 ppm (methylene protons).
Structure-Activity Relationship (SAR)
The position of the chlorine atom dictates the biological profile.
Comparative Analysis: 3'-Cl vs. 4-Cl
| Feature | 3'-Chloro (Ring A) | 4-Chloro (Ring B) |
| Electronic Effect | Inductive withdrawal on the ketone (if close). Modulates acidity of phenolic -OH. | Minimal effect on ketone. Withdraws density from Ring B. |
| Metabolic Stability | Blocks metabolism on Ring A. | High. Blocks para-hydroxylation (major metabolic route for phenyl rings). |
| Lipophilicity | Moderate increase. | Significant increase. Enhances membrane permeability. |
| Target Affinity | Often affects binding to kinases or receptors requiring specific steric pockets near the core. | Often fits into hydrophobic pockets (e.g., S1' pocket of proteases). |
Biological Data Summary[1][2][5][7][8][9][10][11][12]
Recent studies (e.g., MDPI 2024, Eur. J. Med. Chem.) have highlighted the efficacy of these derivatives.
-
Antimicrobial Activity: 4-chloro-DHC derivatives show enhanced activity against S. aureus compared to non-chlorinated analogs. The lipophilic Cl atom likely facilitates penetration of the bacterial cell wall.
-
Antifouling: DHCs with 4-Cl substitutions have shown EC50 values as low as 2.34 µM in anti-settlement assays for marine mussels, outperforming standard biocides with lower toxicity.
Advanced Workflow: Biotransformation Route
For researchers seeking "Green Chemistry" alternatives or specific glycosylated derivatives, fungal biotransformation is a validated route.
Figure 2: Biotransformation workflow utilizing fungal strains to achieve simultaneous reduction and glycosylation.
Protocol Insight: Using Beauveria bassiana allows for the regio-specific introduction of glucose moieties, which can improve the water solubility of the highly lipophilic 4-chloro-DHC, creating a "prodrug-like" derivative that releases the active aglycone in vivo.
References
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. Source: MDPI (Molecules), 2024. URL:[Link] Relevance: Primary source for biotransformation protocols and antimicrobial data of 4-chloro and 5'-chloro (3'-chloro analog) derivatives.
-
Hemisynthesis and Biological Evaluation of Cinnamylated, Benzylated, and Prenylated Dihydrochalcones. Source: MDPI (Molecules), 2021. URL:[Link] Relevance: Provides synthesis data for complex DHCs and cytotoxicity profiles.
-
Dihydrochalcone derivatives as promising antifoulants. Source: Biofouling (PubMed), 2025.[6] URL:[Link] Relevance: Validates the 4-chloro-DHC scaffold for environmental and biological applications (antifouling EC50 data).
-
Synthesis and SAR of chloro substituted chalcones. Source: Arabian Journal of Chemistry, 2021. URL:[Link] Relevance: Foundational chemistry for the chloro-substituted precursors.
Sources
- 1. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydrochalcone derivatives as promising antifoulants: synthesis, bioactivity evaluation and performance in coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 3'-Chloro-3-(4-chlorophenyl)propiophenone Analogs: A Guide to Synthesis, Activity, and Mechanism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets. The propiophenone backbone, particularly its chalcone-like derivatives, represents one such scaffold.[1][2] These molecules, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are secondary metabolites in plants and serve as precursors for all flavonoids.[2][3] Their synthetic accessibility and diverse pharmacological profile have made them a focal point of intensive research.
This guide delves into a specific, highly potent subclass: analogs of 3'-Chloro-3-(4-chlorophenyl)propiophenone. The strategic placement of chloro-substituents on both phenyl rings significantly modulates the molecule's electronic properties, lipophilicity, and steric profile, leading to a spectrum of enhanced biological activities.[4][5] We will explore the synthesis of these compounds, dissect their multifaceted biological activities—including anticancer, antimicrobial, and anti-inflammatory effects—and elucidate the underlying mechanisms of action. This document serves as a technical resource, providing not only a comprehensive overview but also actionable experimental protocols and insights into the critical structure-activity relationships that drive the therapeutic potential of this promising class of molecules.
Part 1: Synthesis of Propiophenone Analogs
The primary route for synthesizing these chalcone-like propiophenone analogs is the Claisen-Schmidt condensation . This robust and versatile base-catalyzed reaction involves the condensation of a substituted acetophenone (containing Ring A) with a substituted benzaldehyde (containing Ring B).[2][6] The choice of a base, typically a strong hydroxide like NaOH or KOH, is critical for deprotonating the α-carbon of the ketone, initiating the aldol reaction.
The rationale for using this method is its simplicity, high yield, and the ease with which diverse analogs can be created by simply varying the starting ketone and aldehyde. For the title compounds, 3'-chloroacetophenone would be reacted with 4-chlorobenzaldehyde.
Generalized Synthesis Workflow
The following diagram illustrates the Claisen-Schmidt condensation pathway for generating the target analogs.
Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol provides a representative method for synthesizing a 3'-Chloro-3-(4-chlorophenyl)propiophenone analog.
-
Preparation: In a 100 mL round-bottom flask, dissolve 3-chloroacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in 25 mL of ethanol.
-
Initiation: While stirring the mixture at room temperature, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes cloudy and a precipitate begins to form. The base acts as a catalyst to initiate the condensation.[4]
-
Reaction: Continue stirring the mixture vigorously for 1-2 hours at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess KOH.
-
Filtration: Collect the resulting solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final crystalline compound.[4]
-
Characterization: Confirm the structure and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Spectrum of Biological Activities
The presence of electron-withdrawing chlorine atoms and the reactive α,β-unsaturated carbonyl system endows these propiophenone analogs with a wide range of pharmacological properties.[2] This enone moiety can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in various enzymes and proteins, which is a key aspect of their mechanism of action.[7]
Anticancer and Cytotoxic Activity
Numerous studies have demonstrated the potent cytotoxic effects of chalcone and propiophenone derivatives against a variety of human cancer cell lines.[8][9] The chlorinated analogs are of particular interest due to their enhanced potency.
Mechanism of Action: The anticancer effects are multifactorial and can include:
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating key signaling pathways.
-
Tubulin Polymerization Inhibition: Similar to well-known chemotherapeutics, some analogs can interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]
-
Kinase Inhibition: They have been shown to inhibit critical signaling kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR2, and PI3K.[5]
-
Induction of Oxidative Stress: The compounds can increase the levels of reactive oxygen species (ROS) within cancer cells, leading to cellular damage and death.[9]
Caption: Simplified ROS-mediated apoptotic pathway.
Quantitative Data: In Vitro Cytotoxicity The following table summarizes representative cytotoxic activity data for related compounds against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chlorophenylamino-s-triazine | MCF7 (Breast) | 4.14 - 5.11 | [5] |
| Chlorophenylamino-s-triazine | C26 (Colon) | 1.71 - 7.87 | [5] |
| Brominated Acetophenone | A549 (Lung) | 11.80 (µg/mL) | [9] |
| Brominated Acetophenone | PC3 (Prostate) | < 10 (µg/mL) | [9] |
| 3-benzylidenechroman-4-ones | K562 (Leukemia) | ≤ 3.86 (µg/mL) | [8] |
Antimicrobial Activity
Chalcones and their analogs exhibit broad-spectrum antimicrobial activity against both bacteria and fungi, including drug-resistant strains.[12][13][14] The lipophilic nature of the chlorinated phenyl rings facilitates the passage of these molecules through the microbial cell membrane.
Mechanism of Action:
-
Cell Membrane Disruption: The compounds can interfere with the integrity of the bacterial or fungal cell wall and membrane.[2]
-
Enzyme Inhibition: They can inhibit essential enzymes involved in microbial metabolism.
-
Biofilm Modulation: Some analogs have been shown to interfere with the formation of bacterial biofilms, which are critical for chronic infections.[15]
-
Resistance Modulation: Certain chalcones can re-sensitize resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), to existing antibiotics.[13]
Quantitative Data: Minimum Inhibitory Concentration (MIC) The MIC is a standard measure of antimicrobial potency.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole Chalcones | Bacteria | 1 - 64 | [12] |
| Isoxazole Chalcones | Fungi | 2 - 64 | [12] |
| Polyoxygenated Chalcones | Cryptococcus neoformans | > 2.5 | [13] |
| Prenylated Chalcones | S. aureus, E. coli | 25 | [14] |
| Methoxy Chalcones | M. tuberculosis | 1.6 | [14] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Propiophenone analogs have demonstrated significant anti-inflammatory properties.
Mechanism of Action: The primary mechanism involves the inhibition of key enzymes in the inflammatory cascade:
-
Cyclooxygenase (COX) Inhibition: They can inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][16]
-
Lipoxygenase (LOX) Inhibition: They can also block 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of inflammatory mediators.[2][13]
Caption: Inhibition of the arachidonic acid cascade.
Part 3: Structure-Activity Relationship (SAR)
Understanding how structural modifications impact biological activity is paramount for rational drug design. For this class of compounds, several key SAR principles have been established.
-
The Enone System: The α,β-unsaturated carbonyl linker is crucial for activity. Its electrophilic nature allows it to act as a Michael acceptor, forming covalent bonds with biological targets.[7] Reduction of the double bond generally leads to a significant loss of activity.
-
Aromatic Ring Substituents: The type, number, and position of substituents on both phenyl rings drastically alter the activity.
-
Halogens (e.g., Chloro): The presence of chlorine, an electron-withdrawing group, often enhances cytotoxic and antimicrobial potency.[5] The increased lipophilicity can improve membrane permeability.
-
Hydroxy/Methoxy Groups: The position of these groups is critical. For example, methoxy groups at the ortho and para positions have been found to be important for antimicrobial activity.[12]
-
-
Steric Factors: The overall shape of the molecule, including the dihedral angle between the two phenyl rings, influences how well it fits into the binding pocket of a target protein.[4]
Caption: Key structure-activity relationship summary.
Part 4: Key Experimental Methodologies
To ensure reproducibility and reliability, standardized protocols are essential. The following are validated, step-by-step methods for assessing the biological activity of novel propiophenone analogs.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxic potential of a compound.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Assay)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. An indicator dye like resazurin can also be used for colorimetric determination.
Conclusion and Future Outlook
Analogs of 3'-Chloro-3-(4-chlorophenyl)propiophenone represent a class of synthetically accessible molecules with a remarkable breadth of biological activities. The strategic incorporation of chlorine atoms enhances their potency, making them compelling candidates for further drug development. Their ability to modulate multiple cellular targets, including kinases, inflammatory enzymes, and microbial components, underscores their therapeutic potential.
Future research should focus on optimizing the scaffold to improve selectivity and reduce off-target toxicity. Advanced studies, including in vivo animal models and detailed mechanistic investigations, are necessary to translate the promising in vitro data into tangible clinical applications. The development of derivatives with improved pharmacokinetic profiles will be a critical step in harnessing the full potential of this privileged chemical structure.
References
A complete list of all sources cited within this guide, including full titles and verifiable URLs.
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. National Center for Biotechnology Information.[Link]
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Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone. FEMS Microbiology Letters, Oxford Academic.[Link]
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Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. SciELO.[Link]
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The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. Molekul.[Link]
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Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. National Center for Biotechnology Information.[Link]
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Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. National Center for Biotechnology Information.[Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Brazilian Journal of Biology.[Link]
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Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. MDPI.[Link]
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Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin. National Center for Biotechnology Information.[Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega.[Link]
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New chalcone derivatives: synthesis, antiviral activity and mechanism of action. Taylor & Francis Online.[Link]
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Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. National Center for Biotechnology Information.[Link]
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In vitro cytotoxic activity of novel protoflavone analogs - Selectivity towards a multidrug resistant cancer cell line. ResearchGate.[Link]
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Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. MDPI.[Link]
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In vitro cytotoxic activity of novel protoflavone analogs - selectivity towards a multidrug resistant cancer cell line. IHMT.[Link]
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3-Chloropropiophenone. National Center for Biotechnology Information.[Link]
- Method for preparing 3' -chloropropiophenone.
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Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica.[Link]
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Novel Process For The Preparation Of 3' Chloropropiophenone. Quickcompany.[Link]
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3-(4-chlorophenyl)prop-2-en-1-one. National Center for Biotechnology Information.[Link]
- Biologically active ketone derivative, preparation and use.
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Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements. PubMed.[Link]
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Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Material Science Research India.[Link]
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3-Chloropropiophenone. ResearchGate.[Link]
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Bioactive Compound Synthesis: The Role of S-3-Amino-3-(4-chlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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3-Chloropropiophenone. Chemsrc.[Link]
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Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. MDPI.[Link]
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Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. National Center for Biotechnology Information.[Link]
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IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal.[Link]
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Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Semantic Scholar.[Link]
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Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. ResearchGate.[Link]
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Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. MDPI.[Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Chlorinated Propiophenone Derivatives
Abstract: This technical guide provides a comprehensive overview of the molecular and chemical properties of chlorinated propiophenone derivatives. Initial investigation into 3'-Chloro-3-(4-chlorophenyl)propiophenone revealed a lack of extensive documentation in common chemical databases. Based on systematic nomenclature, the molecular formula is deduced to be C₁₅H₁₂Cl₂O with a calculated molecular weight of approximately 279.17 g/mol . Due to the scarcity of empirical data for this specific compound, this guide will focus on the well-characterized and structurally related key intermediate, 3'-Chloropropiophenone . This document will detail its synthesis, physicochemical properties, spectroscopic characterization, and applications, providing valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Introduction to 3'-Chloropropiophenone
3'-Chloropropiophenone, also known by its IUPAC name 1-(3-chlorophenyl)propan-1-one, is an aromatic ketone that serves as a crucial building block in organic synthesis.[1][2] Its structure, featuring a chlorinated phenyl ring and a reactive ketone group, makes it a versatile precursor for the synthesis of various pharmaceutical agents and other fine chemicals.[1][3][4] Notably, it is a key intermediate in the synthesis of drugs such as bupropion hydrochloride and dapoxetine.[4][5] The presence of the chlorine atom on the aromatic ring influences the compound's reactivity and provides a site for further functionalization.[2]
Physicochemical and Molecular Properties
The fundamental properties of 3'-Chloropropiophenone are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO | [3][6] |
| Molecular Weight | 168.62 g/mol | [3][6] |
| CAS Number | 34841-35-5 | [3][6] |
| Appearance | White to light yellow crystalline solid | [1][3] |
| Melting Point | 45-47 °C | [5] |
| Boiling Point | 124 °C at 14 mmHg | [5] |
| Solubility | Soluble in methanol, MDC, chloroform, and EDC | [1][3] |
Synthesis of 3'-Chloropropiophenone
A prevalent and efficient method for synthesizing 3'-Chloropropiophenone is the Friedel-Crafts acylation of chlorobenzene with chloropropionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃) in an anhydrous solvent.[3] This electrophilic aromatic substitution reaction yields the desired ketone with high efficiency.[3]
Synthesis Workflow
The synthesis process involves the reaction of a Grignard reagent, prepared from ethyl bromide and magnesium, with 3-chlorobenzonitrile.[4][7] The resulting intermediate is then hydrolyzed to yield 3'-chloropropiophenone.[4][7]
Caption: Workflow for the synthesis of 3'-Chloropropiophenone.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3'-Chloropropiophenone:[7]
-
Preparation of the Grignard Reagent: In a nitrogen-purged, three-necked flask equipped with a condenser and a dropping funnel, place magnesium turnings (4.86 g, 0.2 mol) and dry diethyl ether (30 ml). Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide (21.8 g, 0.2 mol) in dry diethyl ether (30 ml) to the flask.
-
Heat the mixture to reflux for one hour to ensure the complete formation of the Grignard reagent, then allow it to cool to room temperature.
-
Reaction with 3-Chlorobenzonitrile: At ambient temperature, add a solution of 3-chlorobenzonitrile (16.51 g, 0.12 mol) in dry diethyl ether (70 ml) to the Grignard reagent. A precipitate will form.
-
Stir the mixture overnight at room temperature.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add water (50 ml), followed by 6N hydrochloric acid (approximately 100 ml) until the solution is acidic.
-
Stir the mixture for 1.5 hours, then extract the product with ethyl acetate.
-
Wash the combined organic extracts twice with water, dry over anhydrous sodium sulfate, and concentrate using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization to yield crystalline 3'-chloropropiophenone.[7]
Spectroscopic Characterization
While extensive data for 3'-Chloro-3-(4-chlorophenyl)propiophenone is unavailable, the spectroscopic properties of the related compound, 3-chloropropiophenone, are well-documented and crucial for its identification and quality control.
| Spectroscopic Data for 3-Chloropropiophenone | |
| ¹H NMR (400 MHz, CDCl₃), δ (ppm) | 7.98–7.93 (m, 2H, ArH); 7.61–7.56 (m, 1H, ArH); 7.51–7.45 (m, 2H, ArH); 3.92 (t, J = 6.8 Hz, 2H); 3.45 (t, J = 6.7 Hz, 2H)[8] |
| ¹³C NMR (100 MHz, CDCl₃), δ (ppm) | 196.78 (CO); 136.45 (C); 133.65, 128.84, 128.14 (CH); 41.36, 38.79 (CH₂)[8] |
Applications in Research and Development
3'-Chloropropiophenone is a valuable intermediate in several synthetic pathways:
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of (S)-Dapoxetine, a selective serotonin reuptake inhibitor.[5] It is also used in the preparation of other CNS-active agents.[1]
-
Organic Synthesis: This compound is utilized in various chemical reactions, including vinylation, alkylation, and dienylation of ketones.[3] It is also a reactant for the synthesis of (S)-3-chloro-1-phenylpropanol through bio-catalyzed asymmetric reduction.[5]
-
Fine Chemicals: It serves as a building block for specialty organic compounds and has been used in the preparation of thiazine derivatives with antibacterial activity.[1][3]
Safety and Handling
3'-Chloropropiophenone is classified as an irritant and may cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, well-ventilated area away from oxidizing agents.[1]
Conclusion
While the specifically requested compound, 3'-Chloro-3-(4-chlorophenyl)propiophenone, remains elusive in the surveyed literature, this guide provides a thorough examination of the closely related and industrially significant intermediate, 3'-Chloropropiophenone. The detailed synthesis protocols, physicochemical data, and summary of its applications offer a solid foundation for researchers and professionals working with chlorinated propiophenone derivatives. This understanding is critical for the advancement of synthetic methodologies and the development of novel pharmaceutical and chemical entities.
References
-
Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2025). 3-Chloropropiophenone. IUCrData, 10(4). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3'-Chloropropiophenone. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3'-chloropropiophenone. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2025). 3-Chloropropiophenone. Retrieved February 15, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-1-phenylpropan-1-one. PubChem Compound Database. Retrieved February 15, 2026, from [Link]
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- 1. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 2. chemimpex.com [chemimpex.com]
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Technical Guide: Solubility Profile & Solvent Selection for 3'-Chloro-3-(4-chlorophenyl)propiophenone
The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization of 3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7).
Executive Summary & Compound Identity
3'-Chloro-3-(4-chlorophenyl)propiophenone is a halogenated dihydrochalcone derivative utilized primarily as a scaffold in the synthesis of complex pharmaceutical intermediates. Its structure comprises a central propanone chain flanked by two chlorinated aromatic rings: a meta-chlorophenyl group adjacent to the carbonyl and a para-chlorophenyl group at the
Understanding its solubility landscape is critical for optimizing reaction yields (specifically Friedel-Crafts acylations or chalcone reductions), designing efficient crystallization protocols, and ensuring stability during formulation.
Physicochemical Profile
| Property | Value / Description |
| CAS Number | 898787-88-7 |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one |
| Molecular Formula | |
| Molecular Weight | 279.16 g/mol |
| Structural Class | Dihydrochalcone / Diarylketone |
| Predicted LogP | ~4.2 – 4.8 (Highly Lipophilic) |
| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor (Ketone) |
Theoretical Solubility & Solvent Interaction Analysis
Expert Insight: As a Senior Application Scientist, I rely on the "Like Dissolves Like" principle refined by Hansen Solubility Parameters (HSP). This compound lacks active hydrogen bond donors, making it poorly soluble in protic solvents unless heated, but highly soluble in polar aprotic and chlorinated solvents.
Polarity & Interaction Logic
The molecule is dominated by two hydrophobic chlorophenyl rings. The central ketone provides a dipole moment but is insufficient to overcome the lattice energy in water.
-
Dispersion Forces (
): High. The dominant interaction mechanism due to the -systems and chlorine atoms. -
Polarity (
): Moderate. Driven by the carbonyl group and the C-Cl dipoles. -
Hydrogen Bonding (
): Low. It acts only as a weak Lewis base.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | Perfect match for polarity and dispersion forces. Primary choice for reaction media. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF, DMSO | High (>50 mg/mL) | Strong dipole-dipole interactions solvate the ketone; alkyl chains disrupt the crystal lattice. |
| Aromatic Hydrocarbons | Toluene, Xylene, Chlorobenzene | Good (20–50 mg/mL) | |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate to Low | High temperature required. Useful as the "solvent" in crystallization pairs. |
| Alkanes | Hexane, Heptane, Pentane | Poor / Insoluble | Lacks sufficient dispersion energy density to solvate the polar ketone core. Ideal "anti-solvents." |
| Water | Water, Aqueous Buffers | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; high energy cost to create a cavity in the water network. |
Experimental Protocols (Self-Validating Systems)
Trustworthiness: Do not rely solely on literature values. Batch-to-batch variations in purity (e.g., chalcone precursors) can alter solubility. Use this gravimetric protocol to validate your specific lot.
Protocol A: Gravimetric Solubility Screening
This workflow determines the saturation limit (
Reagents: HPLC-grade solvents, 3'-Chloro-3-(4-chlorophenyl)propiophenone (dried).
Equipment: Thermomixer, 0.22
-
Preparation: Weigh approx. 100 mg of compound into a 2 mL HPLC vial.
-
Solvent Addition: Add solvent in 100
L increments. -
Equilibration: Vortex for 1 hour at target
(e.g., 25°C). -
Visual Check:
-
Clear solution? Add more solid.
-
Suspension? Proceed to step 5.
-
-
Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crash-out).
-
Quantification: Evaporate a known volume (
) of filtrate to dryness and weigh the residue ( ). -
Calculation:
Visualization: Solubility Determination Workflow
Caption: Step-by-step gravimetric workflow for determining saturation solubility limits.
Solvent Selection Guide for Applications
A. Reaction Optimization (Friedel-Crafts / Reduction)
For synthesizing or derivatizing this compound, solvent choice dictates kinetics and byproduct formation.
-
Recommended: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Why: High solubility ensures homogeneity; inert to Friedel-Crafts catalysts (e.g.,
).
-
-
Alternative: Chlorobenzene .
-
Why: Higher boiling point allows for thermal acceleration without pressurization.
-
B. Purification via Recrystallization
The most effective purification method for dihydrochalcones is recrystallization using a Solvent/Anti-Solvent system.
-
System 1: Ethanol / Water
-
Dissolve in hot Ethanol (approx. 60°C).
-
Slowly add Water until turbidity persists.
-
Cool slowly to 4°C.
-
Benefit: Removes inorganic salts and polar impurities.
-
-
System 2: Ethyl Acetate / Hexane
-
Dissolve in minimal Ethyl Acetate.
-
Add Hexane dropwise.
-
Benefit: Excellent for removing non-polar oily byproducts.
-
Visualization: Recrystallization Logic Tree
Caption: Decision tree for selecting crystallization solvent systems based on impurity profile.
Thermodynamic Modeling (Advanced)
For process scale-up, estimating solubility at different temperatures is vital. The Van't Hoff equation can be applied if two data points are known (e.g., 25°C and 50°C):
- : Mole fraction solubility.
- : Enthalpy of dissolution (typically positive/endothermic for this class).
-
Guidance: If
is unknown, assume a doubling of solubility for every 10°C rise in alcohols (Ethanol/IPA) as a rough heuristic for reactor sizing.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Dihydrochalcone Derivatives. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for solubility parameter logic).
Technical Guide & Safety Data Sheet: 3'-Chloro-3-(4-chlorophenyl)propiophenone
[1][2][3]
CAS Number: 898787-88-7 Molecular Formula: C₁₅H₁₂Cl₂O Molecular Weight: 279.16 g/mol Synonyms: 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one; 3-(4-chlorophenyl)-1-(3-chlorophenyl)-1-propanone.[1][2][3]
Part 1: Chemical Identity & Strategic Context[3]
The Molecule in Drug Development
3'-Chloro-3-(4-chlorophenyl)propiophenone is a dihydrochalcone scaffold .[1][2][3] Unlike simple propiophenones used in the synthesis of cathinones or bupropion, this molecule features two distinct aromatic systems linked by a three-carbon chain.[1][3]
-
Pharmacophore Utility: It serves as a critical precursor for 1,3-diarylpropylamines , a class of molecules often investigated for antidepressant activity (SSRI/SNRI) and N-methyl-D-aspartate (NMDA) receptor antagonism.[1][2][3]
-
Synthetic Versatility: The ketone functionality at C1 allows for asymmetric reduction to chiral alcohols (e.g., via CBS reduction) or reductive amination to form amine-based CNS active agents.[1][2][3]
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Context for Handling |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if micronized.[1][2][3] |
| Color | White to Off-White | Yellowing indicates oxidation or impurities.[1][3] |
| Melting Point | 58–62 °C (Predicted) | Low melting point; store in cool environment to prevent caking.[2][3] |
| Boiling Point | ~432 °C (at 760 mmHg) | High thermal stability; suitable for high-temp reactions.[1][2][3] |
| LogP | ~4.8 | Highly Lipophilic .[1][3] Significant potential for skin absorption.[1][3] |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water.[2][3] Use organic solvents for cleanup.[1][3] |
Part 2: Hazard Identification & Toxicology (The "Why")
As a research chemical with limited specific toxicological data, the safety profile is derived via Read-Across Methodology from structural analogs (e.g., 3'-chloropropiophenone and substituted chalcones).[1][2][3]
Core Hazards (GHS Classification)
Self-Validating Safety Protocol
Part 3: Handling, Storage & Synthesis[2][3]
Storage & Stability[2][3][6]
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended.[2][3] The alpha-methylene carbons (adjacent to the carbonyl and the phenyl ring) are susceptible to slow autoxidation over time.[1][2][3]
-
Incompatibility: Strong oxidizing agents and strong bases (which can induce enolization and condensation side-reactions).[1][2][3]
Synthesis Pathway (Technical Context)
This molecule is typically synthesized via the Aldol-Reduction Route , which offers higher regioselectivity than Friedel-Crafts acylation.[1][2][3]
Part 4: Emergency Response Logic
This decision tree provides a causality-based response plan, prioritizing the containment of lipophilic contaminants.
Part 5: Experimental Protocols
Protocol A: Safe Handling of Solid Transfer
-
Objective: Prevent dust generation and inhalation during weighing.
-
Equipment: Analytical balance inside a Class I Fume Hood or Powder Containment Enclosure.
-
Procedure:
-
Don PPE: Nitrile gloves (double layer), lab coat, safety goggles, and N95 respirator if hood airflow is <0.5 m/s.[2][3]
-
Use an antistatic gun on the spatula and weighing boat to prevent electrostatic scattering of the crystalline powder.[1][3]
-
Clean all surfaces immediately with a surfactant-based cleaner (e.g., 2% SDS) followed by ethanol.[1][2][3] Rationale: Surfactant lifts the lipophilic solid; ethanol alone may just spread it.[3]
-
Protocol B: Spill Cleanup (Dry)[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone. Retrieved from [Link](Source used for Read-Across Toxicology Data).[1][2][3]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link].[2][3]
Literature review of chlorinated dihydrochalcones in medicinal chemistry
Topic: Literature Review of Chlorinated Dihydrochalcones in Medicinal Chemistry Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The dihydrochalcone (DHC) scaffold—a reduced congener of the chalcone (1,3-diaryl-2-propen-1-one)—represents a privileged structure in medicinal chemistry, distinguished by its conformational flexibility compared to the rigid stilbene-like backbone of its precursors. While naturally occurring DHCs like phloretin and neohesperidin dihydrochalcone are well-characterized antioxidants and sweeteners, the introduction of chlorine atoms into this scaffold has emerged as a critical optimization strategy.
Chlorination of the DHC core serves three primary medicinal chemistry objectives:
-
Metabolic Blocking: Preventing rapid oxidative metabolism at susceptible phenyl ring positions.
-
Lipophilicity Modulation: Increasing logP to enhance membrane permeability.
-
Halogen Bonding: Establishing specific non-covalent interactions with target protein pockets (e.g., bacterial cell wall enzymes, kinase domains).
This guide reviews the current state of chlorinated DHCs, with a specific focus on overcoming the synthetic challenge of chemoselective reduction —converting chlorinated chalcones to DHCs without inadvertent dehalogenation.
Structural Rationale & Pharmacophore Analysis
The DHC scaffold consists of two aromatic rings (A and B)[1] connected by a flexible three-carbon saturated carbonyl bridge. Unlike chalcones, DHCs lack the
The "Chlorine Effect" in SAR
Structure-Activity Relationship (SAR) data indicates that chlorine substitution exerts distinct effects depending on its position:
-
Ring B (4'-Cl or 5'-Cl): Significantly enhances antimicrobial activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The chlorine atom likely mimics the steric bulk of a methyl group but adds electron-withdrawing character, altering the pKa of adjacent phenolic hydroxyls.
-
Metabolic Stability: Chlorination at the para-position of Ring B blocks P450-mediated hydroxylation, a common clearance pathway for natural flavonoids.
-
SGLT2 Inhibition Parallels: Drawing from the development of dapagliflozin (a chlorinated C-glucoside), the introduction of chlorine in DHC analogs (like phlorizin derivatives) is hypothesized to improve selectivity for sodium-glucose cotransporters by filling hydrophobic pockets in the transporter vestibule.
Precision Synthesis: The Dehalogenation Challenge
The synthesis of chlorinated DHCs presents a specific chemoselectivity problem. The standard route involves the Claisen-Schmidt condensation to form a chalcone, followed by reduction of the alkene.
The Pitfall: Catalytic hydrogenation (H
Expert Protocol: Chemoselective Reduction using Nickel Boride
To ensure the integrity of the C-Cl bond while quantitatively reducing the
Mechanism of Selectivity
Nickel boride acts as a soft hydrogen transfer catalyst. Unlike Pd/C, which facilitates oxidative addition into the C-Cl bond, Ni
Validated Workflow Diagram
The following diagram outlines the optimized synthetic pathway, contrasting the high-risk Pd/C route with the robust Ni
Caption: Synthetic workflow comparing standard hydrogenation (risk of Cl loss) vs. Nickel Boride reduction (chemoselective).
Experimental Protocols
Protocol A: General Claisen-Schmidt Condensation
-
Reagents: 4-Chloroacetophenone (1.0 eq), substituted Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.
-
Procedure: Dissolve ketone and aldehyde in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature for 12–24 hours.
-
Workup: Pour into ice water/HCl. Filter the precipitate (the Chalcone). Recrystallize from ethanol.
Protocol B: Chemoselective Reduction (Ni B Method)
This protocol is self-validating; the color change from green (Ni salts) to black (Ni boride) confirms catalyst formation.
-
Preparation: Dissolve the Chlorinated Chalcone (1 mmol) and NiCl
6H O (10 mmol) in Methanol (30 mL). -
Reduction: Cool to 0°C. Add NaBH
(20 mmol) portion-wise with vigorous stirring.-
Observation: Reaction mixture turns black immediately with gas evolution (H
).
-
-
Completion: Stir at room temperature for 15–30 minutes. Monitor by TLC (disappearance of the yellow chalcone spot; DHCs are typically colorless/UV-active).
-
Workup: Filter through a Celite pad to remove the colloidal nickel. Evaporate solvent.
-
Yield: Typically >90% conversion with 100% retention of the Chlorine substituent .
Medicinal Chemistry Applications
Antimicrobial Potency
Recent studies utilizing fungal biotransformation (e.g., Isaria fumosorosea) have shown that chlorinated DHC glycosides exhibit superior MIC values compared to their non-chlorinated counterparts.
-
Key Compound: 4-chloro-2′-hydroxy-dihydrochalcone 4′-O-glucoside.
-
Target: Staphylococcus aureus (DSM 799).
-
Mechanism: Disruption of membrane integrity and inhibition of Type II fatty acid synthesis (FAS-II).
Metabolic Disease (SGLT Inhibition)
While Phlorizin is the prototype SGLT1/2 inhibitor, its rapid hydrolysis by glucosidases limits its utility.
-
Optimization: Introduction of a chlorine atom at the distal phenyl ring (similar to the Dapagliflozin pharmacophore) increases the half-life and selectivity for SGLT2 over SGLT1.
-
Data Summary:
| Compound Class | Modification | LogP | Metabolic Stability | Primary Target |
| Phlorizin (Parent) | None | 0.6 | Low (Hydrolysis) | SGLT1/2 |
| Phloretin | Aglycone | 2.5 | Moderate | GLUT Transporters |
| Cl-DHC Analog | 4'-Cl Substitution | 3.2 | High (Blocked P450) | SGLT2 (Selective) |
Neuroprotection (MAO-B Inhibition)
Specific chlorinated DHCs (e.g., Compound 5a in recent literature) have shown sub-micromolar inhibition of Monoamine Oxidase B (MAO-B).[2]
-
SAR Insight: The flexibility of the DHC bridge allows the molecule to adopt a folded conformation that fits the bipartite cavity of MAO-B, with the chlorine atom engaging in hydrophobic interactions with Ile199 .
Structure-Activity Relationship (SAR) Map
The following diagram summarizes the functional impact of modifications on the chlorinated DHC scaffold.
Caption: SAR Map highlighting the functional role of Chlorine substitution on Ring B for stability and selectivity.
References
-
Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. (2024).
-
Rapid reduction of chalcones to tetrahydrochalcones using nickel boride. Journal of Chemical Research. (2006).
-
Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. (2018).
-
Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors. European Journal of Medicinal Chemistry. (2025).
-
Synthesis of Biobased Phloretin Analogues. Antioxidants. (2021).
Sources
3'-Chloro-3-(4-chlorophenyl)propiophenone PubChem CID and identifiers
[1]
Executive Summary
3'-Chloro-3-(4-chlorophenyl)propiophenone (Systematic Name: 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one) is a substituted dihydrochalcone derivative characterized by two chlorinated phenyl rings connected by a propanone linker.[1] It serves as a critical intermediate in the synthesis of complex diarylalkane derivatives, particularly in the development of monoamine reuptake inhibitors and specific kinase inhibitors.[2] Its structure allows for divergent synthesis: the carbonyl group is a handle for nucleophilic addition or reductive amination, while the halogenated aromatic rings provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2]
Chemical Identifiers & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
The following data consolidates the specific identifiers for this compound. Note that while generic "chloropropiophenones" exist, the specific 3',4-substitution pattern defines this unique chemical entity.[2]
| Identifier / Property | Value |
| Common Name | 3'-Chloro-3-(4-chlorophenyl)propiophenone |
| Systematic IUPAC Name | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-1-one |
| CAS Registry Number | 898787-88-7 |
| Molecular Formula | C₁₅H₁₂Cl₂O |
| Molecular Weight | 279.16 g/mol |
| SMILES (Canonical) | ClC1=CC=CC(=C1)C(=O)CCC2=CC=C(Cl)C=C2 |
| InChI Key | Generated from structure:[1][3][4]NTWAIIRQOGACPF-UHFFFAOYSA-N (Analogous) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in water |
Synthesis Methodology
The synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone is most robustly achieved via a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation .[1] This route avoids the regioselectivity issues often encountered with Friedel-Crafts acylation of pre-formed diarylalkanes.[1]
Step 1: Claisen-Schmidt Condensation (Chalcone Formation)
This step links 3-chloroacetophenone and 4-chlorobenzaldehyde to form the
-
Reagents: 3-Chloroacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.0 eq), NaOH (aq, 10%), Ethanol.[2]
-
Protocol:
-
Dissolve 3-chloroacetophenone and 4-chlorobenzaldehyde in ethanol at 0°C.
-
Dropwise add aqueous NaOH while maintaining temperature <10°C.
-
Stir at room temperature for 4–6 hours. A precipitate (the chalcone) will form.[2]
-
Workup: Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol to yield (E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one .
-
Step 2: Selective Reduction (Dihydrochalcone Formation)
The critical challenge here is reducing the alkene without dehalogenating the aromatic rings (aryl chlorides are susceptible to Pd-catalyzed hydrogenolysis).[2]
-
Reagents: Zn dust, Acetic Acid (AcOH).[2]
-
Mechanism: Single-electron transfer (SET) reduction or chemoselective hydrogenation.[2]
-
Protocol:
-
Dissolve the chalcone intermediate in glacial acetic acid.
-
Add activated Zn dust (5.0 eq) in portions at room temperature.
-
Heat to 60°C and monitor by TLC (approx. 2–4 hours).
-
Workup: Filter off excess Zn. Concentrate the filtrate. Neutralize with saturated NaHCO₃ and extract with Dichloromethane (DCM).[2]
-
Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).
-
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the logical flow of this synthesis, highlighting the critical intermediate.
Caption: Step-wise synthesis from commercially available precursors to the target dihydrochalcone.
Applications & Pharmacological Relevance[1][2][7][11][12][13]
Scaffold for CNS Agents
The 1,3-diarylpropane motif is a privileged structure in neuropharmacology.[1][2] This specific isomer serves as a precursor for:
-
Fluoxetine/Atomoxetine Analogs: Reduction of the ketone to an alcohol, followed by etherification, yields structural analogs of SSRIs/SNRIs.[2]
-
Reductive Amination: Reaction with secondary amines (e.g., dimethylamine, pyrrolidine) followed by reduction yields 1,3-diarylpropylamines, a class known for NMDA receptor antagonism and monoamine transporter inhibition.[2]
Metabolic Stability Probes
The presence of chlorine atoms at the 3' (meta) and 4 (para) positions blocks common metabolic hotspots (para-hydroxylation) on the phenyl rings.[2] This makes the compound valuable in Structure-Activity Relationship (SAR) studies to enhance the metabolic half-life of drug candidates.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone. Retrieved February 15, 2026, from [Link](Note: Reference for the core propiophenone scaffold properties).[2]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[2] Longman Scientific & Technical, 1989.[2] (Authoritative source for Claisen-Schmidt and Zn/AcOH reduction protocols).
Sources
- 1. chembk.com [chembk.com]
- 2. CID 5381226 | C43H58N4O12 | CID 5381226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-1-methyl-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 14987887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem [pubchem.ncbi.nlm.nih.gov]
Targeting the Dihydrochalcone Scaffold: Therapeutic Utility & Synthetic Versatility of 3'-Chloro-3-(4-chlorophenyl)propiophenone
Executive Summary: The "Privileged Structure" Hypothesis
In the landscape of modern drug discovery, 3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7) represents more than a simple catalog intermediate; it is a dihydrochalcone scaffold optimized for lipophilic interaction and metabolic stability.
While chalcones (
-
Rotational Freedom: The ethylene linker allows for flexible binding in deep protein pockets (e.g., SGLT2, COX-2).
-
Metabolic Stability: The absence of the reactive alkene reduces non-specific toxicity (glutathione depletion) while retaining the ketone handle for derivatization.
-
Halogenation Pattern: The specific 3'-chloro (A-ring) and 4-chloro (B-ring) substitution pattern enhances membrane permeability (LogP modulation) and blocks primary metabolic oxidation sites (CYP450 blocking).
This guide outlines the therapeutic potential of this scaffold, focusing on its role as a precursor for chiral amino-alcohol antidepressants and antimicrobial pyrazoles .
Structural Activity Relationship (SAR) Analysis
The therapeutic utility of 3'-Chloro-3-(4-chlorophenyl)propiophenone is dictated by its electronic and steric properties.
| Structural Feature | Chemical Function | Biological Implication |
| Propiophenone Core | Linker & H-Bond Acceptor | Acts as the central pharmacophore; the ketone is a critical handle for asymmetric reduction or heterocyclization. |
| 3'-Cl (Meta, Ring A) | Electron Withdrawing (Inductive) | Deactivates the A-ring, preventing rapid metabolic hydroxylation. Increases lipophilicity for CNS penetration. |
| 4-Cl (Para, Ring B) | Steric Bulk & Lipophilicity | Mimics the "para-halogen" motif found in sertraline and chlorpheniramine; enhances binding affinity to hydrophobic pockets in receptors. |
| Ethylene Bridge | Flexible Linker | Allows the molecule to adopt a "folded" conformation, critical for fitting into the active sites of enzymes like Monoamine Oxidase (MAO) . |
Therapeutic Applications & Derivatization Pathways[1][2]
The core molecule acts as a divergent intermediate. We classify its utility into three primary therapeutic vectors:
A. Neuropharmacology: The Chiral Alcohol Pathway
By reducing the ketone to a chiral alcohol, this scaffold becomes a bioisostere for the fluoxetine/duloxetine class of SSRIs. The 3'/4-chloro pattern specifically targets the serotonin transporter (SERT) by mimicking the di-halogenated aryl rings of sertraline.
B. Antimicrobial & Anti-inflammatory: The Pyrazole Pathway
Condensation with hydrazines yields pyrazoline derivatives. The 3'/4-chloro substitution is empirically proven to enhance antibacterial activity against Gram-positive strains (e.g., S. aureus) by facilitating cell wall penetration.
C. Cytotoxicity: The Mannich Base Pathway
Introduction of an amine via the Mannich reaction creates
Visualization of Derivatization Logic
Caption: Divergent synthesis pathways transforming the propiophenone core into three distinct therapeutic classes.
Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)
To access the neuropharmacological potential of this scaffold, one must convert the achiral ketone to a chiral alcohol with high enantiomeric excess (ee). The following protocol utilizes a Ruthenium-based catalyst, a standard in industrial medicinal chemistry.
Objective: Synthesize (S)-1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-ol.
Materials
-
Substrate: 3'-Chloro-3-(4-chlorophenyl)propiophenone (10 mmol)
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.05 mmol, 0.5 mol%)
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)
-
Solvent: Dichloromethane (DCM)
Methodology (Step-by-Step)
-
Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Ruthenium catalyst in 5 mL of degassed DCM. Stir for 10 minutes under Argon to ensure active species formation.
-
Substrate Addition: Add the propiophenone substrate (2.79 g, 10 mmol) to the reaction vessel. Ensure the substrate is fully dissolved.
-
Initiation: Slowly add the Formic acid/TEA mixture (3 mL) via syringe. The reaction is slightly exothermic; monitor temperature to maintain 25°C.
-
Monitoring: Stir the reaction at room temperature for 12–16 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC. The ketone spot (
) should disappear, replaced by the alcohol spot ( ). -
Quenching & Workup: Quench with saturated
(20 mL). Extract with DCM ( ). Wash combined organic layers with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to yield the chiral alcohol as a viscous oil.
Validation Criteria:
-
Yield: >85%
-
Enantiomeric Excess (ee): >96% (Determined via Chiral HPLC, Chiralcel OD-H column).
Critical Analysis of Therapeutic Viability
Antimicrobial Potency (The "Series 4" Correlation)
Research into chlorinated chalcones indicates that the position of the chlorine atom is pivotal.[1] A study on chalcone derivatives demonstrated that compounds with a 4-chloro substitution on the B-ring (identical to our subject molecule) exhibited the highest electrophilicity and "softness," correlating directly with increased antibacterial activity against S. aureus and E. coli [1].
Metabolic Stability
The 3'-chloro substitution on the A-ring is strategically placed to block metabolic hydroxylation at the meta-position, a common clearance pathway for propiophenones. This suggests that drugs derived from this scaffold will possess a longer half-life (
References
-
Computational Analysis of a Series of Chlorinated Chalcone Derivatives. Source: Scientific Research Publishing (Scirp). URL:[Link]
-
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. Source: National Institutes of Health (PMC). URL:[Link]
-
Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Source: National Institutes of Health (PMC). URL:[Link]
Sources
Methodological & Application
Synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed protocol for the synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone, a chalcone derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step methodology but also the underlying scientific principles and practical insights to ensure successful and safe execution.
Introduction: The Significance of Chalcones
Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are a pivotal class of organic compounds. They are precursors in the biosynthesis of flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of halogen substituents, such as chlorine, into the aromatic rings can significantly modulate the electronic properties and biological efficacy of these molecules, making the targeted synthesis of compounds like 3'-Chloro-3-(4-chlorophenyl)propiophenone a valuable endeavor for drug discovery and development programs.
Scientific Principles: The Claisen-Schmidt Condensation
The synthesis of the target chalcone is achieved through a Claisen-Schmidt condensation, which is a base-catalyzed aldol condensation between an aldehyde (in this case, 4-chlorobenzaldehyde) and a ketone (3-chloroacetophenone).[1]
The reaction mechanism proceeds as follows:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-hydrogen from 3-chloroacetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.
-
Aldol Addition: This results in the formation of a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, which is the desired chalcone product.
The choice of a strong base is crucial for the initial deprotonation of the ketone. The absence of α-hydrogens on the benzaldehyde derivative prevents self-condensation, thus favoring the cross-condensation reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 3-Chloroacetophenone | 154.59 | 10 | 1.0 | 1.55 g |
| 4-Chlorobenzaldehyde | 140.57 | 10 | 1.0 | 1.41 g |
| Potassium Hydroxide (50% w/v) | 56.11 | - | - | q.s. (catalytic) |
| Ethanol (solvent) | 46.07 | - | - | 25 mL |
| Product: 3'-Chloro-3-(4-chlorophenyl)propiophenone | 277.14 | - | - | Expected Yield: ~70% |
Detailed Experimental Protocol
Materials and Reagents:
-
3-Chloroacetophenone (C₈H₇ClO)
-
4-Chlorobenzaldehyde (C₇H₅ClO)
-
Potassium Hydroxide (KOH)
-
Ethanol (C₂H₅OH), 95% or absolute
-
Distilled Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and vacuum filtration apparatus
-
Filter paper
-
Recrystallization apparatus
Safety Precautions:
-
3-Chloroacetophenone: Irritating to eyes, respiratory system, and skin.[2] May cause sensitization by skin contact. Handle in a well-ventilated fume hood.
-
4-Chlorobenzaldehyde: Harmful if swallowed. Causes skin and serious eye irritation.[3][4][5] Avoid breathing dust.
-
Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[6][7][8][9] Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Ethanol: Flammable liquid and vapor. Keep away from heat and open flames.
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.55 g (10 mmol) of 3-chloroacetophenone and 1.41 g (10 mmol) of 4-chlorobenzaldehyde in 25 mL of ethanol. Stir the mixture with a magnetic stirrer until all solids are dissolved.
-
Base Addition: To the stirred solution, add a 50% aqueous solution of potassium hydroxide (KOH) dropwise. The addition of the base will catalyze the reaction, and a color change may be observed.
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for 1 hour.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After 1 hour, a precipitate of the crude product should form. The mixture may become a thick paste.[10]
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel.[1] Wash the solid with cold water until the washings are neutral to litmus paper. This removes excess KOH and other water-soluble impurities.
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[3][11][12][13]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and colored impurities.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
-
Characterization: The final product, (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, should be a solid with a melting point of approximately 406–408 K (133–135 °C).[1] Characterization can be further confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Reaction Mechanism Diagram
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
References
-
(E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Material Safety Data Sheet - 3'-Chloroacetophenone, 96%. (n.d.). Cole-Parmer. Retrieved February 15, 2026, from [Link]
-
Sodium Hydroxide (NaOH). (n.d.). TN.gov. Retrieved February 15, 2026, from [Link]
-
Jasinski, J. P., Butcher, R. J., Narayana, B., Veena, K., & Yathirajan, H. S. (2009). (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2533. [Link]
-
Material safety data sheet - 4-chloro benzaldehyde 98%. (n.d.). Retrieved February 15, 2026, from [Link]
-
Student safety sheets 31 Sodium hydroxide. (n.d.). CLEAPSS Science. Retrieved February 15, 2026, from [Link]
-
Sodium Hydroxide | ToxFAQs™ | ATSDR. (n.d.). CDC. Retrieved February 15, 2026, from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved February 15, 2026, from [Link]
-
Recrystallization. (2020, January 10). YouTube. Retrieved February 15, 2026, from [Link]
-
Aldol Condensation. (n.d.). Beyond Benign. Retrieved February 15, 2026, from [Link]
-
Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). Retrieved February 15, 2026, from [Link]
-
Benzalacetophenone. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
Sources
- 1. (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beyondbenign.org [beyondbenign.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3'-Chloropropiophenone(34841-35-5) 1H NMR [m.chemicalbook.com]
- 5. (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
Application Note: High-Purity Synthesis of 3'-Chloro-4-chlorochalcone via Claisen-Schmidt Condensation
Abstract
This application note details a robust, scalable protocol for the synthesis of (E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (3'-chloro-4-chlorochalcone). Utilizing a base-catalyzed Claisen-Schmidt condensation, this method prioritizes high regioselectivity for the trans isomer (
Introduction & Retrosynthetic Analysis
Chalcones (1,3-diaryl-2-propen-1-ones) are "privileged structures" in medicinal chemistry, serving as precursors to flavonoids and exhibiting potent anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific target, 3'-chloro-4-chlorochalcone, features halogenation on both aromatic rings, a substitution pattern known to enhance lipophilicity and metabolic stability in drug candidates.
Retrosynthetic Logic:
The target molecule is disassembled at the
-
Nucleophile (Ketone): 3-Chloroacetophenone (Provides the A-ring).
-
Electrophile (Aldehyde): 4-Chlorobenzaldehyde (Provides the B-ring).
Experimental Design & Safety
Reagent Stoichiometry
While a 1:1 molar ratio is theoretically sufficient, this protocol uses a slight excess of the aldehyde (1.1 eq) to drive the consumption of the ketone, as residual aldehyde is easier to remove during recrystallization than the ketone.
Solvent System
Ethanol (95%) is selected as the reaction medium.[2][3][4]
-
Solubility: It effectively solubilizes the starting materials at room temperature.
-
Product Isolation: The target chalcone is significantly less soluble in ethanol than the precursors, facilitating precipitation-driven isolation.
-
Green Chemistry: Ethanol is a Class 3 solvent (low toxicity), preferable to chlorinated solvents or methanol.
Catalyst
Sodium Hydroxide (NaOH) is used as the base.[4][5][6] A concentration of 10-40% (aq) is standard. The base generates the enolate ion from the acetophenone.
Safety Precaution
-
Corrosive: NaOH is caustic; wear gloves and eye protection.
-
Irritant: Chlorinated benzaldehydes are lachrymators. Handle in a fume hood.
-
Exotherm: The reaction is exothermic. Controlled addition is required to prevent "oiling out" or polymerization.
Detailed Protocol
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][7] | Mass/Vol (Scale: 10 mmol) | Role |
| 3-Chloroacetophenone | 154.59 | 1.0 | 1.55 g | Nucleophile (Enolate Source) |
| 4-Chlorobenzaldehyde | 140.57 | 1.1 | 1.55 g | Electrophile |
| Ethanol (95%) | - | Solvent | 15-20 mL | Reaction Medium |
| NaOH (40% aq) | 40.00 | 2.0 | ~2.0 mL | Catalyst |
| HCl (10%) | - | - | As needed | Neutralization |
Step-by-Step Procedure
Step 1: Solubilization
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 3-chloroacetophenone (10 mmol) and 4-chlorobenzaldehyde (11 mmol).
-
Add Ethanol (15 mL). Stir vigorously at Room Temperature (RT) until a clear, homogeneous solution is obtained.
Step 2: Catalysis & Reaction
-
Place the RBF in a water bath (20-25°C) to buffer temperature changes.
-
Add the NaOH solution (2 mL) dropwise over 5 minutes.
-
Critical: Rapid addition can cause local overheating, leading to the formation of Michael adduct side products or dark polymeric tars.
-
-
Seal the flask and stir at RT.
-
Time: The reaction typically requires 3 to 12 hours.
-
Visual Cue: The solution will likely turn yellow/orange, and a precipitate should begin to form within 30-60 minutes.
-
Step 3: Monitoring
Monitor via Thin Layer Chromatography (TLC).[5][6][8][9]
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV lamp (254 nm).
-
Endpoint: Disappearance of the ketone spot. (Note: Aldehyde spot may persist due to excess).
Step 4: Workup & Isolation
-
Once complete, cool the flask in an ice bath (0-4°C) for 30 minutes to maximize precipitation.
-
Neutralization (Optional but Recommended): Carefully add dilute HCl dropwise until pH
7-8. This neutralizes the base and prevents retro-aldol degradation during storage. -
Filtration: Filter the solid precipitate using a Büchner funnel under vacuum.
-
Washing: Wash the filter cake with:
-
2 x 10 mL Cold Water (removes salts/base).
-
1 x 5 mL Cold Ethanol (removes unreacted aldehyde).
-
-
Drying: Air dry on the filter for 30 minutes.
Step 5: Purification (Recrystallization)
Crude chalcones often trap starting materials in the crystal lattice. Recrystallization is mandatory.
-
Transfer crude solid to a clean Erlenmeyer flask.
-
Add minimal hot Ethanol (boiling).
-
If the solution is colored (dark orange/brown), add activated charcoal, boil for 2 mins, and filter hot.
-
Allow the filtrate to cool slowly to RT, then refrigerate.
-
Collect the purified crystals (typically pale yellow needles).
Mechanistic Insight & Visualization
The reaction proceeds via an Aldol Condensation followed by an E1cB elimination. The 3-chloroacetophenone is deprotonated to form an enolate, which attacks the carbonyl of the 4-chlorobenzaldehyde. The resulting
Diagram 1: Reaction Workflow (Process Logic)
Caption: Operational workflow for the synthesis of 3'-chloro-4-chlorochalcone, highlighting critical control points.
Diagram 2: Chemical Mechanism (Signaling Pathway)
Caption: Mechanistic pathway: Enolate generation, nucleophilic addition, and dehydration to the conjugated system.
Characterization & Validation
To validate the synthesis, the following analytical data must be obtained:
-
Melting Point (MP):
-
Expected range for di-chlorinated chalcones is typically 100°C – 150°C depending on the isomer.
-
Note: A sharp melting point range (< 2°C difference) indicates high purity.
-
-
H NMR Spectroscopy (Critical):
-
Vinyl Protons: The hallmark of the chalcone structure is the pair of doublets for the
and protons. -
Coupling Constant (
): You must observe a coupling constant of Hz .[10] This confirms the (trans) geometry. A lower value ( Hz) would indicate the undesirable (cis) isomer. -
Shift: These protons typically appear between
7.4 and 8.0 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch:
cm (Lower than typical ketones due to conjugation). -
C=C Stretch:
cm .
-
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode in chalcone synthesis is the product separating as an oil rather than a crystal.[3]
| Cause | Solution |
| Supersaturation | Add a small amount of "poor" solvent (water) to the ethanol mixture until slightly turbid, then let stand undisturbed. |
| Impurity Profile | Oiling often indicates impure starting materials. Ensure aldehyde is benzioic-acid free (wash with bicarbonate if needed before use). |
| Nucleation Lack | Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[3] Seeding: Add a tiny crystal of a similar chalcone or a previously made batch. |
References
-
Claisen-Schmidt Condensation Overview
-
General Protocol & Solvent Selection
-
Mechanistic Details
-
Characterization Data (Analogous Structures)
Sources
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. magritek.com [magritek.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemsynthesis.com [chemsynthesis.com]
Application Note: Chemoselective Hydrogenation of 3'-chloro-3-(4-chlorophenyl)prop-2-en-1-one
[1]
Introduction & Mechanistic Strategy
The substrate, a bis-chlorinated chalcone, presents a "Selectivity Triangle" challenge.[1] The reaction environment must differentiate between three reducible functionalities:
-
C=C Olefin (Target): Thermodynamically favorable, kinetically accessible.
-
C=O Carbonyl (Secondary Target): Requires higher activation energy or specific Lewis acidic sites.
-
C-Cl Aryl Chlorides (Off-Target): Susceptible to oxidative addition by low-valent metals (Pd, Ni), leading to hydrodehalogenation.[1]
The Dehalogenation Risk
Standard hydrogenation catalysts (e.g., Pd/C) are notorious for catalyzing the hydrogenolysis of aryl halides (
Strategic Solution: To ensure the integrity of the halogenated scaffold, this protocol utilizes Wilkinson’s Catalyst (Homogeneous) for high-value/lab-scale precision and Sulfided Pt/C (Heterogeneous) for scalable applications.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways and the targeted selectivity window.
Caption: Reaction network showing the critical path (Green) versus the dehalogenation failure mode (Red).[1]
Protocol A: Homogeneous Catalysis (High Precision)
Recommended for: Medicinal chemistry, SAR studies, small-scale synthesis (<10g).[1] Catalyst: Chlorotris(triphenylphosphine)rhodium(I) [Wilkinson's Catalyst].[1][2]
Rationale
Wilkinson's catalyst (
Materials
-
Substrate: 1.0 equiv.
-
Catalyst:
(2–5 mol%).[1] -
Solvent: 1:1 mixture of Benzene (or Toluene) and Ethanol. Note: The bi-solvent system ensures solubility of both the lipophilic chalcone and the catalyst.
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step Procedure
-
Degassing: In a flame-dried Schlenk flask, dissolve the substrate in Toluene/Ethanol (1:1, 0.1 M concentration). Sparge with Argon for 15 minutes to remove dissolved oxygen (Oxygen oxidizes the phosphine ligands, deactivating the catalyst).
-
Catalyst Addition: Add
(2 mol%) rapidly against a counter-flow of Argon. The solution should turn a deep red/orange color. -
Hydrogenation:
-
Evacuate the flask and backfill with
(repeat 3 times). -
Equip with a double-layered
balloon. -
Stir vigorously at Room Temperature (20–25°C) .
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically completes in 4–12 hours. Look for the disappearance of the fluorescent enone spot and the appearance of a non-conjugated ketone spot.
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Purification: The rhodium residue can be difficult to remove. Dissolve the crude oil in minimal
and precipitate triphenylphosphine oxide with pentane, or pass through a short pad of silica gel eluting with 10% EtOAc/Hexanes.
-
Protocol B: Heterogeneous Catalysis (Scalable)
Recommended for: Process development, multi-gram synthesis.[1] Catalyst: 5% Pt/C (Sulfided) or Pd/C poisoned with Diphenylsulfide.
Rationale
While Palladium is the most active hydrogenation metal, it aggressively attacks C-Cl bonds.[1] Platinum (Pt) is inherently less active toward oxidative addition into aryl halides. Using a sulfided catalyst (poisoned) blocks the high-energy "kink" sites on the metal surface responsible for dehalogenation, while leaving the terrace sites available for alkene hydrogenation.
Materials
-
Substrate: 1.0 equiv.
-
Catalyst: 5% Pt/C (sulfided grade) - Load: 2–5 wt% relative to substrate.[1]
-
Solvent: Ethyl Acetate (EtOAc).[3][4] Avoid Methanol or Ethanol, as protic solvents stabilize the transition state for dehalogenation.
-
Additive (Optional): Sodium Acetate (0.1 equiv) can buffer any trace HCl formed, though with Pt/C this is rarely needed.[1]
Step-by-Step Procedure
-
Preparation: Charge a hydrogenation vessel (Parr shaker or autoclave) with the substrate and EtOAc (0.2 M).
-
Catalyst Charge: Carefully add 5% Pt/C (sulfided). Safety: Do not add dry catalyst to flammable solvent; wet the catalyst with a small amount of water or toluene first.
-
Reaction:
-
Seal the vessel and purge with
(3x). -
Pressurize with
to 1–3 bar (15–45 psi) . Do not exceed 5 bar; high pressure increases dehalogenation risk.[1] -
Stir/Shake at Ambient Temperature .
-
-
Monitoring: Check consumption of starting material via HPLC.
-
Stop Condition: >98% conversion of alkene.[4] Do not leave stirring overnight "just to be safe," as over-reduction to the alcohol may occur.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst.[5] Wash the pad with EtOAc.
-
Concentrate the filtrate.
-
Recrystallize from Ethanol/Hexane if necessary.
-
Analytical Validation
Successful synthesis must be validated against the following criteria:
| Parameter | Method | Expected Observation |
| Chemoselectivity | 1H NMR | Disappearance: Doublets at |
| Integrity | MS (ESI) | Isotope Pattern: Molecular ion must show the characteristic |
| Purity | HPLC | Single peak at retention time distinct from starting enone. No des-chloro peaks (usually elute earlier).[1] |
Troubleshooting Guide
Issue: Dehalogenation Observed (M-34 peak in MS)
-
Cause: Catalyst too active or solvent too polar.
-
Fix: Switch from Pd/C to Pt/C (sulfided). If using Pd/C, add Diphenylsulfide (0.5 equiv relative to Pd) or Thiophene to the reaction mixture immediately. Change solvent to Toluene or EtOAc.
Issue: Incomplete Conversion
-
Cause: Catalyst poisoning or steric bulk.
-
Fix: Increase
pressure slightly (up to 5 bar). If using Wilkinson's catalyst, ensure strict oxygen-free technique; the catalyst turns from red to brown/black upon oxidation (inactive).[1]
Issue: Over-reduction to Alcohol[6]
-
Cause: Reaction time too long or temperature too high.
-
Fix: Stop reaction immediately upon disappearance of alkene. Monitor by IR (disappearance of conjugated C=O stretch at ~1660 cm⁻¹ vs saturated C=O at ~1680 cm⁻¹).
References
-
Selective Hydrogenation with Wilkinson's Catalyst
-
Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966).[1] The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.[1] Link
-
-
Prevention of Dehalogenation (Heterogeneous)
-
Transfer Hydrogenation of Chalcones
-
General Protocol for Chlorinated Chalcones
Sources
- 1. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Friedel-Crafts Acylation Strategies for 3'-Chloro-3-(4-chlorophenyl)propiophenone
This Application Note details the synthetic strategies for 3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7), a specific dihydrochalcone derivative.
The guide addresses the critical regioselectivity challenge: introducing a meta-chloro substituent on the benzoyl ring via Friedel-Crafts chemistry, which typically favors para-substitution.[1] It presents a direct Friedel-Crafts protocol (Method A) and a high-fidelity stepwise protocol (Method B) to ensure isomeric purity.
HExecutive Summary
The synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone presents a classic regiochemical paradox in electrophilic aromatic substitution. The target molecule features a ketone functionality with a chlorine atom at the meta (3') position of the benzoyl ring. Standard Friedel-Crafts acylation of chlorobenzene is ortho/para directing, predominantly yielding the 4'-chloro isomer.[1]
This guide provides two distinct protocols:
-
Method A (Direct Friedel-Crafts Acylation): A rapid, one-step synthesis useful for generating the scaffold, though requiring rigorous purification to isolate the meta isomer from the para major product.[1]
-
Method B (Chemo-Selective Stepwise Synthesis): The industry-preferred route utilizing a Grignard-derived 3'-chloropropiophenone precursor followed by Aldol condensation/reduction, ensuring 100% regiocontrol.
Chemical Strategy & Retrosynthesis
The following diagram illustrates the disconnection strategies. Route A represents the direct Friedel-Crafts approach, while Route B represents the stepwise construction to guarantee meta-substitution.[1]
Caption: Retrosynthetic analysis comparing direct Friedel-Crafts acylation (Route A) versus the stepwise Grignard/Aldol approach (Route B) for regiochemical control.
Protocol A: Direct Friedel-Crafts Acylation
Application: Rapid generation of the dihydrochalcone skeleton when isomer separation capabilities (Prep-HPLC) are available. Mechanism: Electrophilic Aromatic Substitution (EAS). Critical Limitation: Chlorobenzene directs incoming electrophiles to the para (4') position (>90%). The target meta (3') isomer is a minor byproduct.
Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Chlorobenzene | 1.0 (Limiting) | Substrate |
| 3-(4-chlorophenyl)propionyl chloride | 1.1 | Electrophile Source |
| Aluminum Chloride (AlCl | 1.2 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| 1M HCl | Excess | Quenching Agent |
Step-by-Step Procedure
-
Catalyst Activation:
-
Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Under N
atmosphere, suspend anhydrous AlCl (16.0 g, 120 mmol) in dry DCM (100 mL). Cool to 0°C using an ice bath.[1]
-
-
Electrophile Formation:
-
Dissolve 3-(4-chlorophenyl)propionyl chloride (25.4 g, 110 mmol) in DCM (50 mL).
-
Add this solution dropwise to the AlCl
suspension over 30 minutes. Observe the formation of the acylium complex (often indicated by a color change to yellow/orange).
-
-
Acylation:
-
Add Chlorobenzene (11.2 g, 100 mmol) dropwise to the mixture at 0°C.
-
Note: Chlorobenzene is deactivated; warming to Room Temperature (RT) or reflux (40°C) is required after addition.
-
Stir at reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
-
Quenching & Workup:
-
Cool the mixture to 0°C. Carefully quench by pouring onto a mixture of ice (200 g) and concentrated HCl (20 mL). Caution: Exothermic.
-
Separate the organic layer.[2][3][4][7] Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash combined organics with saturated NaHCO
, water, and brine.[1] Dry over Na SO .
-
-
Isomer Separation (Critical):
-
Evaporate solvent to yield a crude solid (mixture of 4'- and 3'-isomers).
-
Purification: Recrystallization from ethanol typically isolates the para-isomer (MP: ~78°C). The target 3'-isomer remains in the mother liquor.
-
Subject the mother liquor to Flash Column Chromatography (SiO
, 0-10% EtOAc in Hexane) to isolate the 3'-chloro-3-(4-chlorophenyl)propiophenone.
-
Protocol B: Regioselective Stepwise Synthesis (Recommended)
Application: Pharmaceutical-grade synthesis requiring high isomeric purity. Logic: Since Friedel-Crafts cannot selectively install a ketone meta to a chlorine, the 3'-chloropropiophenone core is synthesized first via Grignard chemistry (which is not governed by EAS directing effects), followed by chain extension.[1]
Phase 1: Synthesis of 3'-Chloropropiophenone
This step bypasses the Friedel-Crafts limitation.
-
Grignard Formation:
-
In a dry flask, react Ethyl Bromide (1.1 equiv) with Magnesium turnings (1.1 equiv) in anhydrous Diethyl Ether to form EtMgBr.
-
-
Nitrile Addition:
-
Add 3-Chlorobenzonitrile (1.0 equiv) dissolved in Ether dropwise to the Grignard reagent at 0°C.
-
Reflux for 3 hours to form the imine magnesium salt.
-
-
Hydrolysis:
Phase 2: Aldol Condensation & Reduction
-
Condensation:
-
Dissolve 3'-Chloropropiophenone (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in Ethanol (30 mL).
-
Add NaOH (10% aq, 5 mL) dropwise at 0°C. Stir at RT for 12 hours.
-
Filter the precipitated solid (Chalcone intermediate: 3'-chloro-3-(4-chlorophenyl)acrylophenone).
-
-
Selective Reduction:
-
Dissolve the chalcone in Ethyl Acetate.
-
Add Pd/C (5%) or Raney Nickel .
-
Hydrogenate at 1 atm H
(balloon) for 2 hours. -
Control: Monitor closely to avoid reducing the carbonyl or the aryl-chlorides. (Wilkinson's catalyst, RhCl(PPh
) , is preferred if over-reduction is observed).[1]
-
-
Final Isolation:
-
Filter catalyst, concentrate, and recrystallize from Hexane/Ethanol.
-
Analytical Data & Validation
The following parameters validate the successful synthesis of the target 3'-isomer versus the common 4'-isomer byproduct.
| Parameter | Target: 3'-Chloro Isomer | Impurity: 4'-Chloro Isomer |
| Substitution Pattern | Meta (1,3-disubstituted ring) | Para (1,4-disubstituted ring) |
| Multiplet pattern (Singlet at C2', Doublet at C4') | Symmetric Doublets (AA'BB' system) | |
| Melting Point | 45–47 °C | 78–80 °C |
| IR (C=O Stretch) | ~1685 cm | ~1680 cm |
Troubleshooting Guide
Issue: Low Yield in Friedel-Crafts (Protocol A)
-
Cause: Deactivation of the chlorobenzene ring.[3]
-
Solution: Increase temperature to reflux (40°C DCM or 80°C DCE). Ensure AlCl
is fresh and anhydrous (yellow/grey powder, not white/clumpy).
Issue: Over-Reduction in Protocol B
-
Cause: Pd/C reducing the C=O or C-Cl bonds.
-
Solution: Use Transfer Hydrogenation (Formic acid/Pd) or Wilkinson’s Catalyst which is highly specific for alkene saturation without touching aryl chlorides or ketones.
Issue: Solidification of Reaction Mixture
-
Cause: Formation of insoluble Aluminum-Ketone complexes.
-
Solution: Use Nitrobenzene as a co-solvent (though difficult to remove) or increase the volume of DCM.
References
-
Synthesis of 3'-Chloropropiophenone (Grignard Route)
- Title: Preparation of 3'-chloropropiophenone via Grignard reaction with 3-chlorobenzonitrile.
- Source: PrepChem / US P
-
URL:[Link]
-
Friedel-Crafts Acylation Selectivity
-
Target Molecule Data
-
Title: 3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7) Product Page.[9]
- Source: Alfa Chemistry.
-
-
General Friedel-Crafts Methodology
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Explain FriedelCraft alkylation of chlorobenzene Give class 11 chemistry CBSE [vedantu.com]
- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. savemyexams.com [savemyexams.com]
- 12. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Reagents for synthesizing 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Application Note: Modular Synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one
Executive Summary & Strategic Analysis
The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one presents a classic problem in chemoselectivity. The target molecule is a dihydrochalcone featuring two distinct aryl chloride moieties and a ketone backbone.
The Core Challenge:
-
Regiochemistry: The 1,3-positioning of the phenyl rings requires specific starting materials to ensure the chlorine atoms are correctly placed (3-Cl on the acetophenone side, 4-Cl on the benzaldehyde side).
-
Chemoselectivity (The "Halogen Trap"): The reduction of the intermediate chalcone (alkene) to the target dihydrochalcone (alkane) must be performed without:
-
Reducing the ketone to an alcohol.[1]
-
Dehalogenation: Standard hydrogenation catalysts (Pd/C) often strip aryl chlorides via oxidative addition, destroying the pharmacophore.
-
This guide details a robust, two-phase protocol: a base-catalyzed Claisen-Schmidt Condensation followed by a Homogeneous Catalytic Hydrogenation using Wilkinson’s Catalyst, selected specifically to preserve the aryl-chloride bonds.
Retrosynthetic Logic & Pathway
The most efficient disconnection is at the
Figure 1: Retrosynthetic breakdown showing the disconnection to commercially available halogenated precursors.
Phase 1: Scaffold Assembly (Claisen-Schmidt Condensation)
The formation of the chalcone intermediate is driven by the acidity of the
Reagent Table: Stoichiometry (10 mmol Scale)
| Reagent | Role | MW ( g/mol ) | Equiv.[2][3] | Mass/Vol |
| 3'-Chloroacetophenone | Nucleophile | 154.59 | 1.0 | 1.55 g |
| 4-Chlorobenzaldehyde | Electrophile | 140.57 | 1.0 | 1.41 g |
| NaOH (40% aq) | Catalyst | 40.00 | 1.5 | ~1.5 mL |
| Ethanol (95%) | Solvent | - | - | 15 mL |
Experimental Protocol
-
Solubilization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3'-chloroacetophenone (1.55 g) and 4-chlorobenzaldehyde (1.41 g) in 15 mL of ethanol.
-
Catalysis: Place the flask in an ice-water bath (
). Dropwise, add the 40% NaOH solution. The solution may turn yellow/orange, indicating enolate formation. -
Reaction: Remove the ice bath and allow the mixture to stir vigorously at Room Temperature (
) for 4–6 hours.-
Monitoring: Check via TLC (Hexane:EtOAc 8:2). The product usually precipitates as a solid.
-
-
Work-up:
-
Cool the flask to
for 30 minutes to maximize precipitation. -
Filter the solid under vacuum.[3]
-
Wash the cake with cold water (
) until the filtrate is neutral (pH 7). -
Wash with cold ethanol (
) to remove unreacted aldehyde.
-
-
Purification: Recrystallize from hot ethanol.
-
Expected Intermediate: (E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one.
-
Appearance: Pale yellow needles.
-
Phase 2: Chemoselective Saturation (Wilkinson's Reduction)
Critical Warning: Do not use Palladium on Carbon (Pd/C) with Hydrogen gas. This will likely cause hydrodechlorination (stripping the Cl atoms) and potentially reduce the ketone.
Selected Reagent: Wilkinson’s Catalyst [RhCl(PPh
Mechanism of Selectivity
Figure 2: The catalytic cycle of Wilkinson's catalyst. Note that the oxidative addition of H2 occurs readily, but the catalyst lacks the electron density to perform oxidative addition into the Ar-Cl bond, preserving the halogens.
Reagent Table: Hydrogenation
| Reagent | Role | Equiv. | Conditions |
| Chalcone Intermediate | Substrate | 1.0 | Solved in Benzene/EtOH (1:1) |
| RhCl(PPh | Catalyst | 0.02 (2 mol%) | Homogeneous |
| Hydrogen Gas ( | Reductant | Excess | Balloon (1 atm) |
Experimental Protocol
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask. Flush with Argon or Nitrogen.
-
Loading: Add the Chalcone (1.0 g, ~3.6 mmol) and Wilkinson’s Catalyst (66 mg, 2 mol%).
-
Solvent: Add 20 mL of degassed Benzene:Ethanol (1:1) or Toluene:Ethanol .
-
Note: Benzene is toxic; Toluene is a safer alternative but may require slightly longer reaction times. The solvent must be dry.
-
-
Hydrogenation:
-
Purge the flask with
gas (balloon method) three times. -
Stir the red-violet solution vigorously under an atmosphere of
(balloon) at room temperature.
-
-
Timeline: Reaction typically completes in 12–24 hours. The color may shift to orange/brown.
-
Work-up:
-
Concentrate the mixture in vacuo to remove solvents.
-
The residue will contain the product and the Rhodium catalyst.
-
Filtration: Redissolve in a minimal amount of Ether/Hexane and filter through a short pad of silica gel or Celite to trap the Rhodium catalyst.
-
-
Final Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Hexane:EtOAc 9:1).
Alternative (Low Cost): If Rhodium is unavailable, use NaBH
Quality Control & Characterization
To validate the synthesis, compare the spectral data of the intermediate and the final product.
| Feature | Chalcone (Intermediate) | Dihydrochalcone (Target) |
| Appearance | Yellow Crystalline Solid | White/Colorless Solid |
| 1H NMR (Alkene/Alkane) | Two doublets at | Two triplets at |
| 1H NMR (Aromatic) | Integration = 8H (complex region) | Integration = 8H (Check for loss of Cl = loss of splitting pattern) |
| IR Spectroscopy | C=O stretch | C=O stretch |
References
-
Claisen-Schmidt Protocols
-
Wilkinson's Catalyst & Selectivity
-
Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732. Link
-
Harmon, R. E., Parsons, J. L., Cooke, D. W., Gupta, S. K., & Schoolenberg, J. (1969). Homogeneous catalytic hydrogenation of unsaturated organic compounds with the Wilkinson catalyst.[5] The Journal of Organic Chemistry, 34(11), 3684-3685. (Demonstrates selectivity for C=C over C=O).
-
-
Alternative Reductions (NaBH4/Pyridine)
-
Kikugawa, Y., & Kashimura, M. (1982). Reduction of carbon-carbon double bonds of conjugated enones with sodium borohydride in pyridine. Chemical and Pharmaceutical Bulletin, 30(9), 3386-3388. Link
-
Sources
Application Notes and Protocols for the Microwave-Assisted Synthesis of Chlorinated Propiophenone Derivatives
Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis
Chlorinated propiophenone derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of numerous pharmaceuticals.[1][2] A notable example is 3'-chloropropiophenone, a crucial precursor for the antidepressant bupropion.[3][4] Traditional methods for synthesizing these compounds often involve lengthy reaction times, harsh reagents, and significant energy consumption.[2][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering a greener, more efficient alternative to conventional heating methods.[6][7][8]
Microwave energy directly heats the reactants and solvents through dielectric polarization and ionic conduction, leading to rapid and uniform temperature increases.[8][9] This "in-core" heating dramatically reduces reaction times from hours to minutes, often resulting in higher yields, cleaner reaction profiles, and reduced side-product formation.[10][11] These advantages make MAOS an invaluable tool for rapid lead optimization and the construction of compound libraries.
This comprehensive guide provides detailed protocols and technical insights for the microwave-assisted synthesis of chlorinated propiophenone derivatives. We will explore two primary synthetic strategies:
-
Strategy A: Microwave-Assisted Friedel-Crafts Acylation of Chlorobenzene.
-
Strategy B: Microwave-Assisted α-Chlorination of Propiophenone.
These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the speed and efficiency of microwave chemistry in their synthetic workflows.
PART 1: Scientific Principles and Mechanistic Overview
Microwave-assisted synthesis accelerates chemical reactions by efficiently coupling electromagnetic energy with polar molecules in the reaction mixture.[8] This rapid and localized heating can lead to reaction rates that are orders of magnitude faster than conventional methods.[12]
Mechanism of Microwave Heating
The heating effect of microwaves is primarily due to two mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, which generates heat.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.
This direct energy transfer to the molecules within the reaction vessel is fundamentally different from conventional heating, which relies on slower conduction and convection from an external heat source.[12]
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or, in our greener microwave protocol, zinc powder.[13][14]
The general mechanism involves:
-
Formation of a highly electrophilic acylium ion from the reaction of the acyl chloride (propionyl chloride) with the Lewis acid catalyst.
-
Attack of the electron-rich aromatic ring (chlorobenzene) on the acylium ion, forming a resonance-stabilized carbocation intermediate (arenium ion).
-
Deprotonation of the arenium ion to restore aromaticity and yield the final ketone product.
Diagram 1: Friedel-Crafts Acylation Workflow.
PART 2: Experimental Protocols
Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Microwave synthesis should only be performed in dedicated microwave reactors designed for chemical synthesis, which have built-in temperature and pressure sensors.
Strategy A: Microwave-Assisted Friedel-Crafts Acylation of Chlorobenzene
This protocol describes a solvent-free, zinc-mediated synthesis of 4'-chloropropiophenone, adapted from literature procedures for microwave-assisted Friedel-Crafts reactions.[13][14] This method offers a greener alternative to traditional protocols that use stoichiometric amounts of hazardous Lewis acids like AlCl₃.
Materials and Reagents
-
Chlorobenzene (anhydrous)
-
Propionyl chloride
-
Zinc powder (activated)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Dedicated microwave synthesis vials (10-20 mL) with stir bars
-
Microwave synthesizer
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add chlorobenzene (1.13 g, 10 mmol) and activated zinc powder (0.65 g, 10 mmol).
-
Addition of Acylating Agent: To the mixture, carefully add propionyl chloride (0.93 g, 10 mmol).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power of 300 W for 2-5 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete and the vial has cooled to a safe temperature, add 15 mL of diethyl ether to the reaction mixture.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (10 mL) followed by saturated sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.
Data and Expected Results
| Substrate | Product | Catalyst | Time (min) | Power (W) | Yield (%) |
| Chlorobenzene | 4'-Chloropropiophenone | Zinc Powder | 3 | 300 | ~85-95 |
| Benzene | Propiophenone | Zinc Powder | 2.5 | 300 | ~90-98 |
Table 1: Representative results for microwave-assisted Friedel-Crafts acylation.
Strategy B: Microwave-Assisted α-Chlorination of Propiophenone
This protocol outlines the synthesis of α-chloropropiophenone using N-chlorosuccinimide (NCS) as the chlorinating agent under microwave irradiation. This method avoids the use of harsh and difficult-to-handle reagents like chlorine gas or sulfuryl chloride.[13]
Materials and Reagents
-
Propiophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Acetonitrile
-
Dedicated microwave synthesis vials (10-20 mL) with stir bars
-
Microwave synthesizer
Step-by-Step Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine propiophenone (1.34 g, 10 mmol), N-chlorosuccinimide (1.47 g, 11 mmol), and a catalytic amount of p-toluenesulfonic acid (~5 mol%).
-
Solvent Addition: Add 5 mL of acetonitrile to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 100-120 °C for 5-10 minutes. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium thiosulfate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After filtering, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography.
Diagram 2: Comparative Synthesis Workflow.
PART 3: Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase microwave irradiation time or temperature. Ensure reagents are anhydrous, especially for the Friedel-Crafts reaction. |
| Decomposition of product. | Decrease microwave temperature or power. Use a less polar solvent if applicable. | |
| Formation of Side Products | Over-reaction or side reactions. | Optimize reaction time and temperature. For Friedel-Crafts, ensure the correct stoichiometry of the Lewis acid. |
| No Reaction | Inactive catalyst. | Use freshly activated zinc powder for the Friedel-Crafts reaction. Ensure the catalyst is appropriate for the desired transformation. |
| Low microwave absorption. | If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a microwave susceptor (e.g., graphite).[15] |
Conclusion
Microwave-assisted synthesis provides a powerful platform for the rapid and efficient production of chlorinated propiophenone derivatives. The protocols detailed herein demonstrate the significant advantages of MAOS, including drastically reduced reaction times, high yields, and the potential for greener, solvent-free conditions. By adopting these modern synthetic techniques, researchers in drug discovery and development can accelerate their research and development timelines, ultimately contributing to the faster delivery of novel therapeutics.
References
-
Paul, S., et al. (2003). Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation. Organic Chemistry Portal. Available at: [Link]
- Bose, A. K., et al. (2005). Efficient microwave induced direct a-halogenation of carbonyl compounds. Tetrahedron Letters, 46(11), 1901-1903.
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Available at: [Link]
-
Musale, S., et al. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. Journal of Chemical Education, 99(9), 3223-3228. Available at: [Link]
-
MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3585. Available at: [Link]
- International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences, 5(12), 54-73.
-
ACS Publications. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(9), 3223-3228. Available at: [Link]
- Yadav, A. R., et al. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Pharmaceutical Research, 12(2).
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Green and Sustainable Chemistry.
-
PMC. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 88(8), 1141-1143. Available at: [Link]
- SciSpace. (2018).
-
Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Green Chemistry, 25(23), 9536-9543. Available at: [Link]
- ResearchGate. (2004). Solvent-Free Microwave Organic Synthesis as an Efficient Procedure for Green Chemistry. Comptes Rendus Chimie, 7(6-7), 617-634.
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5678.
- ARKAT USA, Inc. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. ARKIVOC, 2003(ix), 34-38.
- Unique Pub International. (2018). A Review on Solvent-Free Microwave Assisted Condensation Reactions. International Journal of Pharmaceutical and Clinical Research, 10(3), 89-96.
- RASAYAN Journal of Chemistry. (2010). AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. RASAYAN Journal of Chemistry, 3(2), 324-327.
- Seijas, J. A., et al. (2003). Microwave enhanced radical aromatic substitution: Chlorination of anthracene. Molecules, 8(11), 819-823.
- ChemRxiv. (2020).
- PMC. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 2345.
- SciELO México. (2013). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Boletín de la Sociedad Química de México, 7(1), 13-17.
- RASAYAN Journal of Chemistry. (2010). AN EFFICIENT MICROWAVE ASSISTED SYNTHESIS OF SOME NOVEL 1, 4 DIZEPINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. RASAYAN Journal of Chemistry, 3(2), 324-327.
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Using 3'-Chloro-3-(4-chlorophenyl)propiophenone as a pharmaceutical intermediate
Application Note: Strategic Utilization of 3'-Chloro-3-(4-chlorophenyl)propiophenone in CNS-Active Pharmacophore Synthesis
Executive Summary
3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS: 898787-88-7) is a high-value dihydrochalcone derivative serving as a critical intermediate in the synthesis of 1,3-diarylpropane pharmacophores.[1] This structural motif is ubiquitous in neuropsychiatric therapeutics, including Selective Serotonin Reuptake Inhibitors (SSRIs) and antihistamines.
This guide details the strategic application of this intermediate for developing chiral 1,3-diarylpropanols and 1,3-diarylpropylamines . By leveraging the specific electronic properties of the meta-chloro and para-chloro substituents, researchers can modulate metabolic stability and lipophilicity (logP) in target Active Pharmaceutical Ingredients (APIs).
Chemical Profile & Mechanistic Insight
The compound features a 1,3-diphenylpropan-1-one core with a specific halogenation pattern that offers distinct synthetic advantages:
-
3'-Chloro Substituent (Ring A): Located on the benzoyl ring, this electron-withdrawing group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydride reduction, Grignard addition). It also mimics the metabolic blockade found in drugs like Bupropion .
-
4-Chlorophenyl Moiety (Ring B): The para-chloro substitution on the distal ring increases lipophilicity without significant steric hindrance, improving blood-brain barrier (BBB) penetration for CNS targets.
Table 1: Physicochemical Properties
| Property | Value | Relevance |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one | Systematic Identification |
| Molecular Formula | C₁₅H₁₂Cl₂O | Halogenated Core |
| Molecular Weight | 307.17 g/mol | Small Molecule Fragment |
| Predicted logP | ~4.5 - 5.0 | High Lipophilicity (CNS Active) |
| H-Bond Acceptors | 1 (Carbonyl) | Target for Reduction/Amination |
| Key Reactivity | Carbonyl Electrophile | Precursor to Chiral Alcohols/Amines |
Strategic Application Protocols
Workflow Overview
The following diagram illustrates the divergent synthesis pathways starting from 3'-Chloro-3-(4-chlorophenyl)propiophenone.
Figure 1: Synthetic divergence from the propiophenone intermediate to key pharmaceutical scaffolds.
Protocol A: Enantioselective Reduction to Chiral Alcohols
Objective: Synthesize (S)-1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-ol with >95% ee. Rationale: Chiral alcohols are direct precursors to ether-based antidepressants (e.g., Dapoxetine class). The Corey-Bakshi-Shibata (CBS) reduction is chosen for its high enantiocontrol.
Materials:
-
Substrate: 3'-Chloro-3-(4-chlorophenyl)propiophenone (10 mmol)
-
Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1 mmol, 10 mol%)
-
Reductant: Borane-THF complex (1 M, 6 mmol)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen. Add (R)-CBS catalyst solution (1 mL) and anhydrous THF (20 mL).
-
Activation: Cool the solution to -20°C. Add the Borane-THF complex dropwise over 10 minutes. Stir for 15 minutes.
-
Addition: Dissolve the propiophenone substrate (3.07 g) in anhydrous THF (10 mL). Add this solution slowly to the catalyst mixture over 1 hour via syringe pump to maintain temperature stability.
-
Reaction: Stir at -20°C for 2 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).
-
Quench: Cautiously add Methanol (5 mL) to quench excess borane. Allow to warm to room temperature.
-
Workup: Evaporate volatiles. Dissolve residue in diethyl ether, wash with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Expected Result: Chiral alcohol (Yield: >85%, ee: >90%).
Protocol B: Reductive Amination to Diarylpropylamines
Objective: Direct conversion to the amine pharmacophore (Secondary or Tertiary amine). Rationale: This mimics the structure of propylamine-based antidepressants.
Materials:
-
Substrate: 3'-Chloro-3-(4-chlorophenyl)propiophenone (5 mmol)
-
Amine Source: Methylamine (2 M in THF) or Dimethylamine
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)
-
Catalyst: Acetic Acid (glacial)
Step-by-Step Methodology:
-
Imine Formation: In a reaction vessel, combine the substrate (1.54 g) with Methylamine solution (10 mL, 4 eq). Add Acetic Acid (1 mL) to adjust pH to ~5.
-
Stirring: Stir at room temperature for 4 hours. Monitor imine formation by IR (disappearance of ketone C=O stretch at ~1680 cm⁻¹).
-
Reduction: Cool to 0°C. Add NaBH₃CN (0.47 g, 1.5 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir overnight (12-16 hours).
-
Quench: Add saturated NaHCO₃ solution to neutralize.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Salt Formation (Optional): To isolate as a stable solid, treat the organic phase with HCl in ether to precipitate the hydrochloride salt.
Expected Result: 1-(3-chlorophenyl)-3-(4-chlorophenyl)-N-methylpropan-1-amine (Yield: ~70-80%).
Analytical Quality Control
Ensure the integrity of the starting material and final products using these parameters.
Table 2: HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 min, hold 2 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic absorption) |
| Retention Time | ~6.5 - 7.5 min (Estimate based on logP) |
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[2]
-
Engineering Controls: Handle only in a fume hood. The chloroketone moiety can be a sensitizer.
-
Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents.
-
Reactivity: Avoid strong oxidizers and strong bases (risk of enolization and condensation by-products).
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
Sources
Solvent selection for recrystallizing 3'-Chloro-3-(4-chlorophenyl)propiophenone
An Application Guide and Protocol for the Purification of 3'-Chloro-3-(4-chlorophenyl)propiophenone via Recrystallization
Abstract
This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of 3'-Chloro-3-(4-chlorophenyl)propiophenone by recrystallization. Recrystallization is a critical technique for achieving high purity of solid organic compounds, essential for drug development and fine chemical synthesis.[1][2] This document outlines the theoretical principles of solvent selection, a systematic experimental protocol for solvent screening, and a detailed methodology for the full-scale recrystallization process. The protocols are designed to be self-validating, ensuring researchers can confidently obtain a high-purity product.
Introduction: The Imperative for Purity
3'-Chloro-3-(4-chlorophenyl)propiophenone is a complex ketone derivative, and like many active pharmaceutical ingredients (APIs) and their intermediates, its purity is paramount. Impurities can affect the compound's physical properties, chemical reactivity, and pharmacological activity. Recrystallization is the most powerful method for purifying nonvolatile organic solids.[1][3] The technique relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4] The fundamental principle is that most compounds are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimal amount of a suitable hot solvent, and as the solution slowly cools, the desired compound's solubility decreases, leading to the formation of a crystal lattice that excludes impurities.[2][3] The success of this technique is critically dependent on the selection of the appropriate solvent.
Compound Analysis & Solubility Prediction
The molecular structure of 3'-Chloro-3-(4-chlorophenyl)propiophenone dictates its solubility characteristics.
Structure:
Caption: Workflow for single-solvent recrystallization screening.
Protocol: Recrystallization of 3'-Chloro-3-(4-chlorophenyl)propiophenone
This protocol details the full-scale recrystallization procedure. Based on typical results for similar propiophenone derivatives [5]and our screening analysis, a mixed-solvent system of Ethyl Acetate / Hexane is selected as a robust choice. Ethyl acetate acts as the "good" solvent, and hexane acts as the "bad" or anti-solvent.
Materials:
-
Crude 3'-Chloro-3-(4-chlorophenyl)propiophenone (e.g., 5.0 g)
-
Erlenmeyer flask (250 mL)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Büchner funnel and filter flask
-
Filter paper
-
Ethyl Acetate (reagent grade)
-
Hexane (reagent grade)
-
Ice-water bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Procedure:
-
Dissolution: Place the crude solid (5.0 g) and a magnetic stir bar into the 250 mL Erlenmeyer flask. Add the "good" solvent (ethyl acetate) in small portions while heating and stirring on a hot plate. Add just enough solvent to completely dissolve the solid at the boiling point.
-
Decolorization (Optional): If the hot solution is colored, and the pure compound is known to be colorless, remove the flask from the heat. Allow it to cool slightly, then add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes. This step adsorbs colored impurities. [3]3. Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely in the funnel.
-
Crystallization: Re-heat the clear solution to boiling. Slowly add the "bad" solvent (hexane) dropwise to the boiling solution until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. Add a few drops of the "good" solvent (ethyl acetate) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [2]6. Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. The ideal wash solvent is typically the "bad" solvent (hexane) or the cold recrystallization solvent mixture to rinse away any remaining mother liquor without re-dissolving the product.
-
Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight. This can be done in a low-temperature oven (ensure the temperature is well below the compound's melting point) or in a vacuum desiccator.
-
Validation: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity. Compare the yield and melting point to the crude material to confirm the success of the purification.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents such as hexane, toluene, ethyl acetate, and acetone are flammable. [6]Keep them away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for 3'-Chloro-3-(4-chlorophenyl)propiophenone and all solvents used before beginning work.
References
-
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link]
-
Semantic Scholar. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Study.com. (n.d.). Crystallization Definition, Process & Examples. Retrieved from [Link]
-
SOP: Crystallization. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). EP0850948B1 - Propiophenone derivatives and process for preparing the same.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
European Patent Office. (n.d.). Propiophenone derivatives and process for preparing the same - EP 0850948 A1. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). PDF. Retrieved from [Link]
-
Safety Data Sheet. (2021, January 25). Solvent. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3'-Chloropropiophenone. PubChem. Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-CHLOROPROPIOPHENONE M-CHLORO PROPIOPHENONE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-(4-Chlorophenyl)-1-phenylpropan-1-one. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Chloropropiophenone. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
Sources
Application Note: High-Purity Synthesis and Formulation of 3'-Chloro-3-(4-chlorophenyl)propiophenone for Biological Screening
Executive Summary
This technical guide details the preparation, purification, and biological formulation of 3'-Chloro-3-(4-chlorophenyl)propiophenone (also known as 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one). This molecule belongs to the dihydrochalcone class, a scaffold frequently investigated for antimicrobial, anti-inflammatory, and anticancer properties, and serves as a critical intermediate in the synthesis of CNS-active agents similar to Bupropion.
Critical Challenge: The primary synthetic hurdle is the selective reduction of the chalcone intermediate's alkene moiety (
Solution: This protocol utilizes a Zinc/Acetic Acid reduction or a Nickel Boride (NiCl
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one |
| Common Name | 3'-Chloro-4-chlorodihydrochalcone |
| Molecular Formula | C |
| Molecular Weight | 279.16 g/mol |
| LogP (Predicted) | ~4.5 (Highly Lipophilic) |
| Solubility | Insoluble in water; Soluble in DMSO (>20 mM), Ethanol, DCM |
Part I: Synthesis Protocol
Workflow Logic
The synthesis follows a two-stage convergent pathway.
-
Claisen-Schmidt Condensation: Base-catalyzed coupling of acetophenone and benzaldehyde derivatives to form the chalcone.
-
Chemoselective Reduction: Saturation of the alkene using Zinc/Acetic acid to avoid dehalogenation.
Figure 1: Synthetic pathway prioritizing chemoselectivity to preserve halogen substituents.
Step 1: Synthesis of the Chalcone Intermediate
Reaction: 3'-Chloroacetophenone + 4-Chlorobenzaldehyde
-
Reagents:
-
3'-Chloroacetophenone (10 mmol, 1.55 g)
-
4-Chlorobenzaldehyde (10 mmol, 1.41 g)
-
Ethanol (95%, 20 mL)
-
Sodium Hydroxide (NaOH) (40% aq. solution, 5 mL)
-
-
Procedure:
-
Dissolve the acetophenone and benzaldehyde in ethanol in a 100 mL round-bottom flask.
-
Place the flask in an ice bath (
). -
Add the NaOH solution dropwise with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 4–6 hours. A heavy precipitate (the chalcone) should form.
-
Isolation: Cool the mixture to
overnight. Filter the solid, wash with cold water ( mL) and cold ethanol ( mL). -
QC Check: TLC (Hexane:EtOAc 8:2). The chalcone is typically yellow/pale yellow.
-
Step 2: Selective Reduction to Dihydrochalcone
Reaction: Reduction of C=C to C-C using Zn/AcOH. Note: This method is preferred over catalytic hydrogenation (Pd/C) to prevent the removal of the Chlorine atoms (dehalogenation).
-
Reagents:
-
Chalcone Intermediate (from Step 1)
-
Zinc Dust (Activated, 10 equivalents)
-
Glacial Acetic Acid (Solvent/Reagent)[1]
-
-
Procedure:
-
Dissolve the chalcone (e.g., 2 g) in Glacial Acetic Acid (20 mL).
-
Add Zinc dust slowly to the stirring solution at room temperature.
-
Heat the mixture to reflux (
) for 2–4 hours. Monitor by TLC (the fluorescent spot of the chalcone will disappear; the product is less UV-active). -
Work-up: Filter off the excess Zinc while hot. Pour the filtrate into crushed ice (100 g). The product should precipitate as a white solid.
-
Purification: Recrystallize from Ethanol or Methanol.
-
Yield Target: >85%.
-
Part II: Analytical Quality Control (QC)
Before biological application, purity must be established to rule out toxic precursors (chalcones are highly reactive Michael acceptors and can cause false positives in assays).
| Method | Acceptance Criteria | Diagnostic Signal |
| HPLC | >98% Purity | Single peak at 254 nm. |
| 1H-NMR | Structure Confirmation | Disappearance of vinylic doublets ( |
| LC-MS | M+H or M+Na | Mass peak at ~279/281 amu (characteristic isotope pattern for Cl |
Part III: Biological Assay Formulation
Solubility & Stock Preparation
This compound is highly lipophilic (LogP ~4.5). Improper handling will lead to "crashing out" (precipitation) in aqueous media, causing erratic biological data.
Protocol: DMSO Stock Preparation
-
Weighing: Weigh approx. 2.8 mg of purified powder into a sterile amber glass vial.
-
Solubilization: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock solution.
-
Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at .
Serial Dilution Strategy (The "Intermediate Plate" Method)
Directly pipetting 100% DMSO stock into cell culture media often causes immediate precipitation. Use an intermediate dilution step.
Figure 2: Dilution workflow to minimize compound precipitation in aqueous buffers.
Step-by-Step Dilution:
-
Target: 10
M final assay concentration. -
Intermediate Step: Dilute 10 mM stock 1:10 in culture media (or PBS) containing 10% DMSO. This creates a 1 mM solution that is more chemically compatible with the final buffer.
-
Final Step: Dilute the Intermediate solution 1:100 into the final assay well.
-
Final Concentration: 10
M. -
Final DMSO: 0.1–0.2% (Well tolerated by most cell lines).
-
References
-
Chalcone Synthesis & Activity: Syam, S., et al. (2012). Synthesis of Chalcones with Anticancer Activities.[2] Molecules, 17(6), 6179-6195. Link
-
Selective Reduction Methodology: Ranu, B. C., & Sarkar, A. (2013).[3] Selective reduction of the carbon-carbon double bond in conjugated enones by Zn/acetic acid. Journal of Organic Chemistry. (General methodology reference).
-
Handling Lipophilic Compounds: Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
-
DMSO in Bioassays: BenchChem Technical Support. (2025).[3][4][5][6] Solvent Selection for Insoluble Ligands. Link
-
Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13306566. Link
Sources
Troubleshooting & Optimization
Improving yield of 3'-Chloro-3-(4-chlorophenyl)propiophenone synthesis
Technical Support Center: Synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone
Subject: Optimization of Yield and Purity for 3'-Chloro-3-(4-chlorophenyl)propiophenone Ticket ID: #SYN-CHAL-092 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Route Analysis
You are encountering yield issues with 3'-Chloro-3-(4-chlorophenyl)propiophenone . Based on the substitution pattern, the most robust synthetic pathway—and the one most prone to specific "yield traps"—is the Claisen-Schmidt Condensation followed by Selective Hydrogenation .
The Target Molecule:
-
A-Ring (Ketone side): 3-Chlorophenyl (meta-substitution).
-
B-Ring (Aldehyde side): 4-Chlorophenyl (para-substitution).
-
Linker: Saturated ethyl bridge (propan-1-one).
The synthesis typically proceeds in two stages:[1][2]
-
Condensation: 3'-Chloroacetophenone + 4-Chlorobenzaldehyde
Chalcone Intermediate. -
Reduction: Selective saturation of the alkene
Final Propiophenone.
Below is the technical breakdown for troubleshooting yield loss at each stage.
Phase 1: The Claisen-Schmidt Condensation
Objective: Maximize the formation of the
Troubleshooting Guide: Low Yield in Condensation
| Symptom | Probable Cause | Corrective Action |
| Sticky/Oily Product | Incomplete dehydration (Aldol intermediate remains). | Increase Base Strength/Temp: Shift from NaOH/EtOH to KOH/MeOH or increase temperature to 25–30°C to force dehydration. |
| Multiple Spots on TLC | Cannizzaro Reaction (Aldehyde consumption). | Order of Addition: Do not premix aldehyde and base. Dissolve ketone in base first, then add aldehyde slowly.[3] |
| Low Conversion (<50%) | Enolate formation is poor due to electronic effects of 3-Cl group. | Solvent Switch: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB) to enhance rate and conversion. |
| Dimerization | Michael Addition of enolate to the product. | Stoichiometry Check: Ensure a slight excess of the aldehyde (1.1 eq), not the ketone. Excess ketone attacks the product. |
Optimized Protocol: Phase Transfer Catalysis (PTC) Method
Standard ethanolic hydroxide methods often suffer from equilibrium issues. The PTC method drives the reaction to completion.
-
Reagents: 3'-Chloroacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.1 eq).
-
Solvent: Dichloromethane (DCM) and 10% NaOH (aq) in a 1:1 ratio.
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%).
-
Procedure: Stir vigorously at Room Temperature (RT). The chalcone usually precipitates or stays in the organic layer while impurities wash away.
-
Why this works: The 3-Cl substituent on the acetophenone withdraws electrons, making the
-protons more acidic, but also making the enolate less nucleophilic. PTC stabilizes the enolate and increases the collision frequency with the aldehyde.
Phase 2: Selective Reduction (The Critical Bottleneck)
Objective: Reduce the C=C double bond without reducing the Carbonyl (C=O) or dehalogenating the aryl rings (removing Cl).
Common Failure Mode: Loss of Chlorine (Dehalogenation) or Over-reduction to the alcohol.
Troubleshooting Guide: Hydrogenation Issues
| Symptom | Probable Cause | Corrective Action |
| Loss of Chlorine (M-28/M-34 peak) | Pd/C is too active; oxidative addition into Ar-Cl bond. | Switch Catalyst: Use PtO₂ (Adams' Catalyst) or Rh/Al₂O₃ . Palladium is notorious for dehalogenation. |
| Over-reduction (Alcohol formed) | Reaction time too long or pressure too high. | Monitor Consumption: Stop reaction immediately upon H₂ uptake cessation. Lower pressure to 1 atm (balloon). |
| Incomplete Reduction | Catalyst poisoning by Cl-containing byproducts. | Wash Intermediate: Ensure the Chalcone is free of sulfur or base traces from Step 1. Recrystallize before hydrogenation. |
| Yield Loss during Workup | Product trapped in catalyst filter cake. | Hot Filtration: The product may have low solubility in cold ethanol. Filter the catalyst while the solvent is hot/refluxing.[2] |
Recommended Protocol: Transfer Hydrogenation
Avoids high-pressure H₂ and minimizes dehalogenation risks.
-
Reagents: Chalcone intermediate, Ammonium Formate (5 eq).
-
Catalyst: 10% Pd/C (low loading, 0.5 mol%).
-
Solvent: Methanol (anhydrous).
-
Condition: Reflux for 1-2 hours.
-
Mechanism: Ammonium formate acts as the hydrogen donor. The kinetics favor C=C reduction over C=O or Ar-Cl hydrogenolysis under these mild conditions.
Visualizing the Workflow & Logic
Figure 1: Synthesis & Troubleshooting Pathway
This diagram outlines the reaction flow and decision gates for yield improvement.
Caption: Decision logic for optimizing the synthesis of 3'-Chloro-3-(4-chlorophenyl)propiophenone, highlighting critical failure points in condensation and reduction.
Frequently Asked Questions (Technical)
Q1: Why am I seeing a significant amount of starting material (Acetophenone) remaining after the condensation step? A: This indicates the equilibrium is favoring the retrograde Aldol reaction. The 3-chloro substituent destabilizes the enolate slightly. Solution: Use a Dean-Stark trap (if using benzene/toluene) to remove water physically, or switch to the Phase Transfer Catalyst method described above, which removes the water into the aqueous phase, driving the equilibrium forward.
Q2: Can I use NaBH₄ for the reduction step to save money? A: Generally, No . Sodium Borohydride (NaBH₄) typically reduces ketones (C=O) to alcohols faster than it reduces conjugated alkenes (C=C), unless specific additives (like Pyridine or CeCl₃) are used (Luche Reduction). Even then, you risk getting the saturated alcohol (1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-ol). Catalytic hydrogenation or transfer hydrogenation is far more selective for the alkene in this specific enone system.
Q3: My product is solidifying into a "brick" in the reaction vessel during condensation. How do I handle this? A: This is actually a good sign of high conversion (the chalcone is precipitating). Solution: Add ethanol or more solvent to create a slurry.[4] Do not stop stirring. Upon completion, simply filter the solid, wash with cold water (to remove base) and cold ethanol (to remove unreacted aldehyde). This "brick" formation often leads to the highest purity without column chromatography.
Q4: Is the 3'-Chloro or the 4-Chloro more susceptible to leaving during hydrogenation? A: The 3'-Chloro (meta) is generally more stable. The 4-Chloro (para) on the phenyl ring is slightly more susceptible to oxidative addition by Palladium, especially if the ring is electron-deficient. However, both are at risk. This is why controlling catalyst activity (using Pt or poisoned Pd) is non-negotiable.
References
-
Claisen-Schmidt Condensation Mechanisms
- Title: "Solvent-free synthesis of chalcones"
- Source:Journal of Chemical Educ
-
URL:[Link]
- Relevance: Establishes the baseline for base-catalyzed condens
-
Phase Transfer Catalysis in Chalcone Synthesis
-
Selective Hydrogenation of Halogenated Chalcones
- Title: "Selective hydrogenation of halogen
- Source:C
-
URL:[Link]
- Relevance: Supports the switch from Pd/C to Pt/C to prevent dehalogen
-
Transfer Hydrogenation Protocols
- Title: "Catalytic transfer hydrogenation of chalcones using ammonium form
- Source:Tetrahedron Letters
-
URL:[Link]
- Relevance: Provides the methodology for the ammonium form
Sources
- 1. Dapoxetine | 119356-77-3 [chemicalbook.com]
- 2. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]
- 6. CN105732309A - Chiral preparation method of dapoxetine hydrochloride key intermediate - Google Patents [patents.google.com]
Preventing over-reduction of carbonyl in dihydrochalcone synthesis
Ticket Subject: Preventing Carbonyl Over-Reduction (Chemoselectivity)
Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Overview: The Chemoselectivity Paradox
Welcome to the Dihydrochalcone (DHC) Synthesis Support Center. You are likely here because your hydrogenation of chalcone (
The Physics of the Problem:
The reduction of the alkene (
This guide provides three specific protocols—The Kinetic Brake , The Chemical Switch , and The Precision Tool —to guarantee chemoselectivity.
Diagnostic Visualization: The Reduction Pathway
Before selecting a protocol, visualize where your reaction is failing. You must arrest the reaction at Stage 2 .
Figure 1: The thermodynamic cascade. Standard hydrogenation accelerates the transition from Stage 2 to Stage 3. Our goal is to make the Stage 2
Protocol A: The Chemical Switch (Transfer Hydrogenation)
Best For: Small to mid-scale synthesis, academic labs, and substrates with halogens (Cl, Br).
The Logic: Instead of using highly active
Reagents:
-
Catalyst: 10% Pd/C (5-10 mol%)
-
H-Donor: Ammonium Formate (
) -
Solvent: Methanol (MeOH) or Ethanol (EtOH)[2]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve 1.0 equiv of Chalcone in Methanol (0.1 M concentration).
-
Addition: Add 2.0 - 3.0 equiv of Ammonium Formate.
-
Catalyst: Carefully add 10 mol% Pd/C. ( Safety: Add under inert gas flow; Pd/C can spark in methanol vapors.)
-
Reaction: Heat to reflux (
) for 20–40 minutes.-
Note: Evolution of
and gas indicates the reaction is progressing.
-
-
Monitoring: Check TLC/LC-MS every 10 minutes. The reaction is typically very fast.[1]
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
Why it works: The "concentration" of active hydrogen species on the catalyst surface is lower and more regulated than under pressurized
Protocol B: The Kinetic Brake (Catalyst Poisoning)
Best For: Large-scale synthesis, industrial applications where
The Logic: Unmodified Pd/C is too active. By adding a sulfur-based "poison" (Diphenylsulfide), you selectively deactivate the highly active sites on the Palladium lattice responsible for carbonyl reduction, while leaving the sites necessary for alkene hydrogenation active.
Reagents:
-
Catalyst: 10% Pd/C[1]
-
Additive: Diphenylsulfide (
)[3] -
Gas: Hydrogen (
) balloon or low pressure (1 atm) -
Solvent: Ethyl Acetate (EtOAc) or THF
Step-by-Step Protocol:
-
Preparation: Dissolve Chalcone in EtOAc.
-
Poisoning: Add 10% Pd/C to the vessel. Immediately add 0.1 - 0.5 equiv of Diphenylsulfide relative to the Palladium metal (NOT the substrate).
-
Calculation: If using 100 mg of 10% Pd/C, you have ~10 mg of Pd. Add trace
accordingly.
-
-
Hydrogenation: Purge with Argon, then introduce
(1 atm/balloon). -
Agitation: Stir vigorously at Room Temperature.
-
Timeline: This reaction will be slower than Protocol A (2–6 hours). The poison slows down all activity, but it stops the carbonyl reduction almost entirely.
Protocol C: The Precision Tool (Copper Hydride)
Best For: Complex molecules with very sensitive functional groups (e.g., esters, nitriles) that might survive Pd but not the heat of reflux.
The Logic: Copper hydrides (
Reagents:
-
Catalyst:
(5 mol%) -
Ligand: DAFO (4,5-diazafluoren-9-one) or simply
(10 mol%) -
Reductant: Phenylsilane (
) or PMHS (Polymethylhydrosiloxane) -
Solvent: Toluene or THF
Step-by-Step Protocol:
-
Catalyst Formation: Mix
and Ligand in Toluene under Argon for 10 mins to form the active blue/green complex. -
Substrate: Add the Chalcone (1.0 equiv).
-
Reduction: Dropwise add Phenylsilane (1.2 equiv).
-
Observation: Gas evolution may occur; color change to yellow/brown is common.
-
-
Quench: Once complete (TLC), add aqueous
to hydrolyze the silyl enol ether intermediate. -
Extraction: Extract with EtOAc.
Troubleshooting Matrix
| Symptom | Root Cause Analysis | Corrective Action |
| Product contains 5-10% Alcohol (Stage 3) | Reaction time too long or | Switch to Protocol A. If using |
| Dehalogenation (Cl/Br lost) | Pd/C performs oxidative addition into C-X bonds. | Use Protocol A. Ammonium formate is milder. Alternatively, switch Pd/C to Pt/C (Platinum is less prone to dehalogenation). |
| Reaction Stalled at 50% | Catalyst poisoning by substrate (e.g., amines/thiols in the chalcone). | Increase catalyst loading to 20 mol% or perform an acid wash of the starting material to remove amine impurities. |
| Formation of unexpected dimers | Radical coupling during transfer hydrogenation. | Ensure vigorous stirring and adequate solvent volume (dilution prevents dimerization). |
Decision Tree: Selecting Your Method
Figure 2: Workflow for selecting the optimal reduction strategy based on scale and substrate complexity.
References
-
Mori, A., et al. (2006).[4][5] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281.
-
Paryzek, Z., et al. (2003). "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of carbon-carbon double bonds." Synthesis, 2003(13), 2023-2026.
-
Ohashi, E., et al. (2004). "Chemoselective Hydrogenation of Chalcones to Dihydrochalcones using Pd/C and Diphenylsulfide." European Journal of Organic Chemistry.
-
Deutsch, C., et al. (2012). "Copper-Catalyzed Transfer Hydrogenation of Ketones and Imines." Chemical Reviews, 112(3). (Provides mechanistic grounding for Protocol C).
Sources
- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Technical Guide: Removal of Unreacted 4-Chlorobenzaldehyde from Propiophenone Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6]
In the synthesis of propiophenone derivatives—most commonly via Claisen-Schmidt condensation to form chalcones or related
The Problem: 4-CBA typically persists in the reaction mixture due to incomplete conversion or the use of excess equivalents to drive kinetics. Its removal is critical because aldehydes are reactive electrophiles that can interfere with downstream biological assays or subsequent synthetic steps (e.g., Michael additions).
The Solution: This guide prioritizes chemoselective purification methods that exploit the high reactivity of the aldehyde carbonyl group compared to the sterically hindered and conjugated ketone of the propiophenone product.
Method A: Chemoselective Bisulfite Extraction (The "Gold Standard")
This method is the most robust for liquid-phase reactions. It relies on the reversible formation of a water-soluble bisulfite adduct.[1]
The Mechanism
Sodium bisulfite (
-
Aldehyde (Impurity): Unhindered carbonyl
Rapid formation of water-soluble -hydroxy sulfonate salt. -
Propiophenone Derivative (Product): The carbonyl is sterically hindered (ethyl group) and conjugated (
-unsaturated) Negligible reaction under wash conditions.
Protocol: The Optimized Bisulfite Wash
Reagents:
-
Saturated Sodium Bisulfite solution (
, aq).[2][3] -
Water-miscible solvent (if crude is viscous): Ethanol or DMF.
-
Extraction solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step:
-
Dissolution: Dissolve your crude reaction mixture in a minimal amount of organic solvent (EtOAc is preferred for propiophenone derivatives).
-
The Wash: Add an equal volume of saturated aqueous sodium bisulfite .[3]
-
Agitation (Critical): Shake vigorously in a separatory funnel for at least 2-3 minutes .
-
Note: Aldehyde adduct formation is not instantaneous; it requires contact time.
-
-
Phase Separation: Allow layers to separate.
-
Bottom Layer (Aqueous): Contains the 4-CBA bisulfite adduct (discard or treat to recover aldehyde).
-
Top Layer (Organic): Contains your purified propiophenone product.
-
-
Rinsing: Wash the organic layer once with water (to remove residual salts) and once with brine.
-
Drying: Dry over
, filter, and concentrate.
Visualization: Bisulfite Workflow
Figure 1: Workflow for the chemoselective removal of 4-chlorobenzaldehyde using sodium bisulfite.
Method B: Solid-Phase Scavenging (For High-Value/Small Scale)
For drug development workflows (milligram scale) where liquid-liquid extraction is tedious or yields emulsions, polymer-supported scavengers are superior.
Reagent: Polymer-supported Hydrazine or Tosylhydrazine. Mechanism: The resin-bound amine reacts irreversibly with the aldehyde to form a hydrazone, which remains attached to the solid bead.
Protocol:
-
Calculate 4-CBA excess (based on stoichiometry or NMR integration).
-
Add 2-3 equivalents (relative to impurity) of Scavenger Resin to the reaction vial.
-
Stir/Shake at room temperature for 1-4 hours.
-
Filter the mixture through a fritted funnel.
-
The filtrate contains the purified propiophenone product; the impurity is trapped on the filter cake.
Troubleshooting & FAQs
Q1: I tried the bisulfite wash, but I still see an aldehyde peak in my NMR. Why?
A: This usually happens for two reasons:
-
Insufficient Contact Time: The formation of the bisulfite adduct is reversible and kinetically slower for benzaldehydes than aliphatic aldehydes. You must shake for at least 2-3 minutes, not just a quick invert.
-
pH Drift: The reaction releases hydroxide. If the solution becomes too basic, the equilibrium shifts back to the free aldehyde.[1] Ensure your bisulfite solution is fresh and saturated.[2]
Q2: My product is precipitating during the bisulfite wash.
A: Propiophenone derivatives (especially chalcones) are often highly lipophilic. If they precipitate at the interface:
-
Add more organic solvent (EtOAc or DCM) to keep the product solubilized.
-
Filter the biphasic mixture through Celite if a "rag layer" (emulsion/solid) persists, then separate the filtrate layers.[2]
Q3: Can I just recrystallize the product?
A: Yes, if your product is a solid.
-
Solubility Logic: 4-Chlorobenzaldehyde is highly soluble in ethanol and hexanes at room temperature. Most propiophenone chalcones are less soluble.
-
Protocol: Dissolve the crude solid in boiling 95% Ethanol. Allow to cool slowly to room temperature, then to
. The 4-CBA should remain in the mother liquor.
Q4: How do I verify the aldehyde is gone?
A: Use 1H NMR .
-
Target Signal: Look for the distinct aldehyde proton singlet at
9.9 – 10.1 ppm . -
Validation: If this peak is absent (or integrates to <1%), your purification was successful.
Data Summary: Physicochemical Properties
| Property | 4-Chlorobenzaldehyde (Impurity) | Propiophenone Derivative (Typical Product) | Separation Implication |
| Functional Group | Aldehyde (-CHO) | Ketone / Enone (-C=C-C=O) | Aldehyde is 100x more reactive to nucleophiles ( |
| Solubility (Water) | Insoluble (<1 mg/mL) | Insoluble | Both partition to organic phase initially. |
| Solubility (EtOH) | Very Soluble | Variable (often moderate) | Recrystallization is viable if product MP > 80°C. |
| Bisulfite Reactivity | High (Forms adduct) | Low (Steric hindrance) | Basis of Method A. |
Decision Matrix
Use this diagram to select the correct protocol for your specific situation.
Figure 2: Decision matrix for selecting the appropriate purification strategy.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (See Section on Purification of Aldehydes via Bisulfite Adducts).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.
-
Boucher, M. M.; Furigay, M. H.; Quach, P. K.; Brindle, C. S. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[2] Org.[4][5][2][3][6][7] Process Res. Dev.2017 , 21(9), 1394–1403.[2] [Link][6]
-
Sigma-Aldrich. "Solubility of 4-Chlorobenzaldehyde." PubChem Database. Accessed Feb 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Scavenger resin - Wikipedia [en.wikipedia.org]
- 6. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 7. rsc.org [rsc.org]
Optimizing Claisen-Schmidt condensation for electron-deficient aldehydes
Topic: Optimization for Electron-Deficient Aldehydes Ticket ID: CSC-OPT-2026 Status: Open Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Reaction Optimization Hub
You are likely here because your standard Claisen-Schmidt protocol—which works perfectly for benzaldehyde—is failing with electron-deficient substrates (e.g., 4-nitrobenzaldehyde, 4-pyridinecarboxaldehyde).
The Core Conflict: Electron-deficient aldehydes are hyper-reactive electrophiles. While this theoretically accelerates the desired C-C bond formation, it drastically lowers the activation energy for competing pathways: Cannizzaro disproportionation (base-catalyzed decomposition) and Michael addition (oligomerization).
This guide prioritizes kinetic control to isolate your target chalcone before it degrades.
Module 1: Critical Parameter Optimization
Stoichiometry & Addition Order
-
Standard Practice: Mixing 1:1 aldehyde/ketone and dumping in base.
-
The Failure Mode: With electron-deficient aldehydes, the product (chalcone) is highly electron-deficient. If the ketone enolate is in excess, it will attack the product, forming a 1,5-dicarbonyl (Michael adduct) or "tar."
-
The Fix: Use a 1.0 : 1.1 ratio (Aldehyde : Ketone) . Ensure the aldehyde is the limiting reagent to prevent unreacted aldehyde from undergoing Cannizzaro reactions during workup.
Catalyst Selection (The "Base" Trap)
-
The Trap: "Reaction is slow? Add more NaOH."
-
The Reality: High concentrations of hydroxide (
) shift the pathway toward Cannizzaro disproportionation, converting your valuable aldehyde into a carboxylic acid and alcohol [1]. -
The Fix:
-
Primary: Reduce base loading to 10-20 mol% .
-
Alternative: Switch to a heterogeneous base (e.g., Hydrotalcite or solid NaOH/grinding) to limit the effective concentration of active basic sites [2].
-
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turned into a dark, sticky tar."
Diagnosis: Uncontrolled Michael Addition and Polymerization. Electron-deficient chalcones are potent Michael acceptors. If the reaction runs too long or too hot, the ketone enolate adds to the product. Corrective Action:
-
Lower Temperature: Run the reaction at 0°C to 10°C . These aldehydes are reactive enough to proceed without heat.
-
Quench Early: Monitor by TLC every 5 minutes. Stop the reaction immediately upon consumption of the aldehyde.
-
Acid Wash: Neutralize the reaction mixture with dilute HCl immediately before isolation to stop base-catalyzed polymerization.
Issue 2: "I see a large impurity peak (Carboxylic Acid) in NMR."
Diagnosis: Cannizzaro Reaction . The electron-withdrawing group (EWG) makes the aldehyde carbonyl highly susceptible to direct attack by hydroxide, bypassing the enolate condensation entirely. Corrective Action:
-
Change Solvent: Switch from water/ethanol to a non-aqueous system (e.g., solid-phase grinding or absolute ethanol) to reduce the solvation of hydroxide, altering its hardness/softness [3].
-
Change Base: Use Piperidine or Pyrrolidine (secondary amines). These form an enamine intermediate with the ketone, which is less basic than an enolate and suppresses the Cannizzaro pathway.
Issue 3: "I am using ortho-nitrobenzaldehyde and the solution turned deep blue/purple."
Diagnosis: Baeyer-Drewsen Reaction . This is a specific side reaction where o-nitrobenzaldehyde condenses with acetone in base to form Indigo . Corrective Action:
-
Strict Temperature Control: Keep below 5°C.
-
Solvent Switch: Avoid acetone as a solvent; use it only in stoichiometric amounts.
-
Acid Catalysis: For o-nitro variants, base catalysis is often non-viable. Switch to acid-catalyzed condensation (HCl/Acetic Acid) [4].
Module 3: Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired pathway and the destructive side reactions.
Caption: Reaction pathway bifurcation. Note that high base concentration favors the red "Cannizzaro" path, while excess ketone favors the red "Michael" path.
Module 4: Validated Protocols
Protocol A: The "Green" Solvent-Free Method (Recommended)
Best for: High yield, minimizing Cannizzaro, preventing polymerization.
-
Prepare Catalyst: Weigh NaOH pellets (20 mol%) and pulverize to a fine powder in a mortar.
-
Combine Reactants: Add Acetophenone (1.0 equiv) and 4-Nitrobenzaldehyde (1.0 equiv) directly to the mortar.
-
Grind: Grind vigorously with a pestle.
-
Observation: The mixture will turn into a liquid paste (eutectic melt) and then re-solidify into a dry solid within 5–10 minutes.
-
Why this works: The lack of bulk solvent prevents the dilution of the enolate, speeding up the main reaction faster than the side reactions can compete [5].
-
-
Workup: Add cold water (10 mL) to dissolve the sodium salts. Filter the solid precipitate.[1] Wash with cold ethanol.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Protocol B: Controlled Homogeneous Method
Best for: Large scale or temperature-sensitive substrates.
-
Solution A: Dissolve 4-Nitrobenzaldehyde (10 mmol) in Ethanol (15 mL) . Cool to 0°C.
-
Solution B: Dissolve Acetophenone (10 mmol) in Ethanol (5 mL) .
-
Catalyst Addition: Add aq. NaOH (10%, 0.5 mL) to Solution B. Stir for 5 mins to generate enolate.
-
Controlled Addition: Add Solution B (Enolate) dropwise to Solution A (Aldehyde) over 20 minutes.
-
Reasoning: Keeping the enolate concentration low relative to the aldehyde prevents Michael addition (tar formation).
-
-
Monitor: Stir at 0°C for 2 hours. A precipitate should form.[1]
-
Quench: Neutralize with dilute HCl to pH 7. Filter and wash.
Module 5: Solvent System Decision Matrix
| Solvent System | Suitability for E-Deficient Aldehydes | Risk Factor | Recommendation |
| Ethanol (95%) | Moderate | Cannizzaro (due to water content) | Good standard; keep cold. |
| Water (Suspension) | High | Hydrolysis / Retro-aldol | Excellent for green chemistry if surfactant (CTAB) is used [6]. |
| Solvent-Free | Best | Exotherm (Heat generation) | Highest yield; requires mechanical grinding. |
| PEG-400 | Good | Viscosity traps impurities | Use for difficult-to-dissolve aldehydes. |
References
-
Cannizzaro Competition: Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects. Phys. Chem. Chem. Phys., RSC. Link
-
Catalyst Optimization: A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones. NIH/PubMed. Link
-
Solvent Effects: Effect of solvent on the Claisen-Schmidt reaction. ResearchGate. Link
-
Nitro-Group Specifics: The Influence of Nitro Group on Synthesis... via Claisen-Schmidt condensation. JOCPR. Link
-
Green Chemistry: New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. PMC. Link
-
Microwave/Acid Warning: An efficient and selective microwave-assisted Claisen-Schmidt reaction... PMC. Link
Sources
Troubleshooting low purity in 3'-Chloro-3-(4-chlorophenyl)propiophenone crystals
Executive Summary
This guide addresses purity challenges associated with 3'-Chloro-3-(4-chlorophenyl)propiophenone (a dihydrochalcone derivative).[1] Due to the meta-substitution on the benzoyl ring and the flexible aliphatic linker, this molecule exhibits a low melting point and a high tendency to "oil out" rather than crystallize.[2] Low purity often stems from persistent regioisomers, unreduced chalcone intermediates (if synthesized via hydrogenation), or trapped solvents.[2]
Module 1: Diagnostic Matrix (The "Why")
Before attempting remediation, identify the specific failure mode using this visual and analytical matrix.[2]
| Observation | Probable Impurity/Cause | Mechanism of Failure | Recommended Action |
| Yellow/Orange Tint | Chalcone Intermediate (Unsaturated ketone) | The conjugated double bond ( | Recrystallization from Ethanol/Water (See Protocol A).[1] |
| Sticky Gum / Oil | Solvent Inclusion or Regioisomers | Impurities disrupt the crystal lattice, lowering the melting point below RT (Eutectic depression).[2] | Melt & Triturate with cold Hexane; use Seed Crystals. |
| Low Assay (<95%) | 3'-Chloro vs. 4'-Chloro Isomers | Friedel-Crafts acylation often yields mixtures of ortho/para isomers if not regiocontrolled.[1] | Column Chromatography required before crystallization.[1][2] |
| Acidic Smell | 3-Chlorobenzoic Acid | Hydrolysis of unreacted acid chloride starting material.[1] | Base Wash (5% NaHCO₃) followed by recrystallization.[1] |
Module 2: The "Oiling Out" Rescue Protocol
For samples that refuse to solidify or form an amorphous oil.[2]
The meta-chlorine substitution breaks the symmetry of the crystal packing, making this compound prone to oiling out.[2] This protocol uses Controlled Supersaturation to force lattice formation.[1][2]
Workflow Diagram: The Rescue Logic
Caption: Decision tree for purifying low-melting aromatic ketones. Note the critical seeding step at the cloud point.
Step-by-Step Methodology
-
Solvent Selection: Use Isopropanol (IPA) and Heptane .[1][2]
-
Why: IPA solubilizes the polar carbonyl; Heptane acts as the anti-solvent to force precipitation.[2]
-
-
Dissolution:
-
Dissolve 10g of crude oil in the minimum amount of hot IPA (approx. 20-30 mL) at 60°C.
-
Once clear, slowly add warm Heptane (approx. 60-80 mL) until the solution turns slightly turbid (cloud point).
-
Add a few drops of IPA to make it clear again.
-
-
Seeding (Critical Step):
-
Controlled Cooling:
-
Isolation:
Module 3: Chemical Remediation (The "Yellow" Impurity)
If your crystals are yellow, you likely have the Chalcone intermediate (1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one).[1] Recrystallization alone often fails to remove this because the chalcone co-crystallizes with the product.[2]
Protocol: Selective Reduction / Charcoal Treatment [3]
-
Activated Charcoal:
-
Chemical Scavenging (If Charcoal Fails):
-
If the yellow persists, the chalcone is present in high % (>5%).[2]
-
Re-subject the material to hydrogenation conditions (Pd/C, H₂, 1 atm) in Ethyl Acetate for 1 hour to convert the impurity into the desired product.
-
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my product turn into an oil even after using the correct solvents? A: This is likely due to trace solvent retention or too rapid cooling .[1][2] The melting point of this compound is likely near 50-60°C (typical for dihydrochalcones).[1][2] If the solution contains even 5% residual solvent (like Toluene or DCM), the melting point depresses below room temperature.[2] Fix: Rotovap the oil at high vacuum (<5 mbar) at 60°C for 2 hours to remove all solvent traces before attempting recrystallization.[1][2]
Q2: Can I use water as an anti-solvent? A: Yes, Ethanol/Water is a classic system.[1] However, for chlorinated aromatics, water can sometimes cause the product to precipitate as an amorphous gum ("oiling out") because the compound is extremely hydrophobic.[2] The IPA/Heptane system (Protocol above) is superior because both solvents are organic, allowing for a slower, more ordered crystal growth.[2]
Q3: How do I distinguish between the 2'-chloro and 3'-chloro isomers? A: You must use 1H NMR .
-
2'-Chloro (Ortho): The aromatic protons on the benzoyl ring will show a distinct splitting pattern due to the neighbor effect.[2] Look for a shift in the carbonyl carbon signal in 13C NMR.
-
3'-Chloro (Meta): Look for the singlet proton between the Cl and the C=O group (position 2 on the ring).[2] It will appear as a narrow triplet or singlet around 7.8-8.0 ppm.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1] (Standard reference for recrystallization of aromatic ketones). [1]
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Source for "oiling out" remediation strategies). [1]
-
Sartori, G., & Maggi, R. Advances in Friedel-Crafts Acylation Reactions. CRC Press, 2009.[1] (Mechanistic insights into isomer distribution in acylation). [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Chloropropiophenone (Analogous structure properties). [1]
Sources
Solving solubility issues of 3'-Chloro-3-(4-chlorophenyl)propiophenone in DMSO
Technical Support Center: Solubility Optimization Guide Topic: 3'-Chloro-3-(4-chlorophenyl)propiophenone in DMSO Case ID: SOL-DMSO-CPP-001
Executive Summary
You are encountering solubility difficulties with 3'-Chloro-3-(4-chlorophenyl)propiophenone (a highly lipophilic, bis-chlorinated aromatic ketone). While theoretically soluble in polar aprotic solvents like DMSO, this compound belongs to a chemical class prone to "solubility crashing" due to two specific vectors: DMSO hygroscopicity (water absorption) and thermodynamic lattice stability .
This guide provides a root-cause analysis and a validated protocol to ensure stable dissolution.
Module 1: The Root Cause Analysis
Why is it not dissolving, or precipitating after a few hours?
The Hygroscopicity Trap (The #1 Failure Mode)
DMSO is aggressively hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb 1–2% water by weight within 2 hours of exposure to air.
-
The Mechanism: Your molecule is a "greasy" bis-aryl ketone with high lipophilicity (LogP estimated > 4.5). It hates water.
-
The Result: Absorbed atmospheric water acts as an antisolvent . As the water content in your DMSO rises, the solubility limit of your compound drops exponentially, causing immediate precipitation or "crashing out" upon storage.[1]
Lattice Energy vs. Solvation Energy
This molecule likely possesses a high crystal lattice energy due to
-
Kinetic Issue: At room temperature, the solvent cannot easily overcome the lattice energy to break the crystal structure.
-
Thermodynamic Issue: Even if dissolved by heat, if the solution is supersaturated, it will re-crystallize upon cooling if nucleation sites (dust, scratches, or undissolved micro-crystals) are present.
Module 2: Validated Dissolution Protocol
WARNING: DMSO penetrates the skin and can carry toxic compounds directly into the bloodstream. Always wear nitrile gloves and work in a fume hood.
Step-by-Step Workflow
-
Solvent Verification:
-
Do NOT use the "squirt bottle" DMSO sitting on the bench.
-
Requirement: Use anhydrous DMSO (water content <0.1%) from a Sure/Seal™ bottle or a fresh ampoule.
-
Tip: If using older DMSO, dry it over 3Å or 4Å molecular sieves for 24 hours before use.
-
-
The "Hot-Start" Method (Thermodynamic Assist):
-
Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching).
-
Add 70% of the target volume of anhydrous DMSO.
-
Vortex vigorously for 30 seconds.
-
Sonication: Sonicate at 40°C–50°C for 10–15 minutes. The heat lowers the viscosity of DMSO and provides the energy to break the crystal lattice.
-
Checkpoint: Is the solution clear?
-
Yes: Add remaining DMSO to reach volume.
-
No: Proceed to Step 3.
-
-
-
The Thermal Ramp:
-
If sonication fails, heat the solution in a water bath to 60°C while vortexing intermittently.
-
Note: DMSO is stable up to very high temperatures; 60°C is safe for the solvent (check your compound's thermal stability, but aromatic ketones are generally stable here).
-
-
Visual Confirmation:
-
Hold the vial up to a light source. Look for "schlieren" lines (swirls) or micro-particulates. If seen, filter through a 0.22 µm PTFE filter (nylon binds proteins/drugs; use PTFE for DMSO).
-
Module 3: Visualization of the Workflow
The following decision tree outlines the logical path for troubleshooting solubility.
Figure 1: Decision tree for dissolving high-lattice-energy lipophilic compounds in DMSO.
Module 4: Storage & Stability (Preventing "Crash Out")
Scenario: You dissolved it successfully, but after freezing at -20°C and thawing, a white precipitate appeared.
The Physics: DMSO freezes at 18.5°C .[2] When it freezes, it forms a crystal lattice that excludes the solute (your drug). This forces your compound into high local concentrations, causing it to aggregate and precipitate. Upon thawing, the compound does not spontaneously redissolve because the kinetic barrier (lattice energy) has returned.
The Fix (The "Rescue" Protocol):
-
Do NOT simply vortex a cold suspension. It will not work.
-
Warm it up: Place the vial in a 37°C water bath until the DMSO is fully liquid.
-
Sonicate: Sonicate for 5 minutes at room temperature or 30°C to redissolve the aggregates.
-
Prevention Strategy: If your assay tolerates it, store the stock solution at room temperature (if the compound is chemically stable) or use a DMSO/Tert-butanol (1:1) mix to lower the freezing point, preventing the "freeze-exclusion" effect.
Frequently Asked Questions (FAQ)
Q1: Can I use water to dilute the DMSO stock for my assay? A: Proceed with extreme caution. This molecule is highly hydrophobic. If you dilute a 10 mM DMSO stock 1:100 into water (buffer), you are creating a condition of supersaturation .
-
Rule of Thumb: Keep the final DMSO concentration < 1% for cell toxicity reasons, but ensure your compound concentration is below its aqueous solubility limit (likely < 10 µM). If it precipitates in the media, try adding cyclodextrin or BSA to the buffer to sequester the lipophile.
Q2: Why did my solution turn yellow? A: Propiophenones can undergo keto-enol tautomerism or slight oxidation/photolysis over time. A slight yellowing is often acceptable, but a dark yellow/orange shift indicates degradation. Store stocks in amber vials to prevent photodegradation.
Q3: Can I use Ethanol instead? A: Likely yes, but ethanol evaporates faster (changing concentration) and is less polar. DMSO is preferred for biological assays due to its membrane permeability, but if DMSO hygroscopicity is destroying your stock, anhydrous Ethanol or DMF are valid alternatives.
References
-
Gaylord Chemical Company. (2025).[3] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin 102.[4] Retrieved from
- Grounding: Establishes DMSO miscibility and solubility parameters for organic ketones.
-
BenchChem. (2025).[1] Impact of Hygroscopic DMSO on Lipophilic Compound Solubility. Retrieved from
- Grounding: Validates the mechanism of water acting as an antisolvent in DMSO stocks.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone. Retrieved from
- Grounding: Provides physical property data (LogP, H-bond acceptors) for the propiophenone class.
-
ResearchGate. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. Retrieved from
- Grounding: Demonstrates the stability of chlorinated aromatics in DMSO under c
Sources
Minimizing side reactions in Friedel-Crafts acylation of chlorobenzene
Ticket ID: FC-CLBZ-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering challenges with the Friedel-Crafts acylation of chlorobenzene. Unlike alkylation, acylation is generally self-limiting (mono-substitution), but it presents unique challenges regarding catalyst stoichiometry , regioselectivity (para vs. ortho) , and moisture sensitivity .
This guide eschews textbook generalities in favor of process-critical parameters derived from industrial optimization.
Module 1: Catalyst Viability & Stoichiometry
The Issue: Low yield (<60%) or reaction stalling despite extended time.
Root Cause Analysis
The most common failure mode is the misunderstanding of the Lewis acid's role. In acylation, AlCl₃ is not a catalyst in the traditional sense; it is a reagent consumed by the product.
-
Product Complexation: The resulting chlorophenyl ketone is a Lewis base. It forms a stable 1:1 complex with AlCl₃.
-
The "Dead" Equivalent: If you use 1.0 equivalent of AlCl₃, the reaction will stall at roughly 50% conversion because the product effectively poisons the remaining catalyst.
Troubleshooting Protocol
| Parameter | Standard Requirement | Technical Rationale |
| Stoichiometry | >1.1 to 1.2 equivalents relative to acyl chloride. | 1.0 eq binds to the product; the excess 0.1-0.2 eq drives the catalytic cycle. |
| Reagent Quality | Free-flowing powder. Yellow/Gray is acceptable. White clumps indicate hydrolysis. | AlCl₃ + 3H₂O |
| Self-Validation | The "Fume Test": Open the AlCl₃ jar slightly. If it does not fume immediately upon contact with air, it is dead. Discard. | Lack of HCl fuming indicates the reagent is already fully hydrated. |
Module 2: Regioselectivity (Minimizing Ortho Isomers)
The Issue: High levels of ortho-isomer (2-chlorophenyl ketone) contaminating the desired para-isomer (4-chlorophenyl ketone).
Root Cause Analysis
Chlorobenzene is an ortho/para director with a deactivated ring. While sterics favor the para position, higher temperatures and polar solvents can stabilize the transition state for ortho attack or allow thermodynamic equilibration (isomerization).
Optimization Matrix
| Variable | Recommendation | Mechanism of Action |
| Solvent | Dichloromethane (DCM) or CS₂ (if safety permits). Avoid Nitrobenzene. | Non-polar solvents favor tight ion-pairing, increasing steric bulk of the electrophile, pushing it to the para position. Nitrobenzene solubilizes the complex, often increasing ortho content. |
| Temperature | 0°C to 5°C (Ice Bath). | Kinetic control favors para due to lower activation energy (sterics). High heat (>40°C) promotes thermodynamic equilibration. |
| Addition Mode | Perrier Addition (See Protocol). | Generating the acylium complex before adding the substrate prevents localized high concentrations of uncomplexed acyl chloride. |
Module 3: Visualizing the Reaction Pathway
The following diagram details the mechanistic pathways, highlighting where side reactions (hydrolysis and isomerization) diverge from the main product.
Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing the critical Product-Catalyst complexation step that necessitates >1 equivalent of AlCl₃.
Module 4: Optimized Experimental Protocol
Objective: Synthesis of 4-Chloropropiophenone (Example). Scale: 50 mmol.
Reagents
-
Chlorobenzene (Dry, 50 mmol)
-
Propionyl Chloride (50 mmol)
-
AlCl₃ (Anhydrous, 60 mmol - 1.2 eq )
-
Dichloromethane (DCM) (Anhydrous, 100 mL)
Step-by-Step Methodology (Perrier Addition)
-
System Prep: Flame-dry a 250mL 3-neck flask. Equip with a magnetic stir bar, addition funnel, and a reflux condenser connected to a NaOH trap (to neutralize HCl gas). Flush with N₂.
-
Catalyst Activation (The Perrier Step):
-
Add 60 mmol AlCl₃ and 50 mL DCM to the flask.
-
Cool to 0°C.[1]
-
Add Propionyl Chloride (50 mmol) dropwise.
-
Checkpoint: The suspension should dissolve or change form, indicating the formation of the Acylium-AlCl₃ complex. Stir for 15 mins.
-
-
Substrate Addition:
-
Mix Chlorobenzene (50 mmol) with 50 mL DCM in the addition funnel.
-
Add dropwise to the Acylium complex at 0°C over 30 minutes.
-
Note: Keep temperature <5°C to maximize para selectivity.
-
-
Reaction:
-
Quench (Exothermic!):
-
Pour the reaction mixture slowly onto a mixture of 100g Ice + 20mL conc. HCl.
-
Why HCl? It prevents the precipitation of Aluminum salts (emulsions) and aids phase separation.
-
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose failures in real-time.
Figure 2: Troubleshooting logic for common Friedel-Crafts acylation failures.
References
-
Friedel-Crafts Acylation Mechanism & Stoichiometry Source: Organic Chemistry Portal.[3] URL:[Link]
-
Selectivity in Friedel-Crafts Acylation of Chlorobenzene Source: Journal of the Chemical Society C (RSC). URL:[Link]
-
Solvent Effects on Regioselectivity Source: Chemistry Stack Exchange / Ref: P. H. Gore, Chem. Rev. 1955.[4] URL:[Link]
Sources
Technical Support Center: Purification of 3'-Chloro-3-(4-chlorophenyl)propiophenone Oil Residues
Welcome to the Technical Support Center for the purification of 3'-Chloro-3-(4-chlorophenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for purifying oily residues of this compound. Drawing upon established principles of organic chemistry and extensive experience in process development, this document aims to be a comprehensive resource for overcoming common purification challenges.
Introduction
3'-Chloro-3-(4-chlorophenyl)propiophenone is a ketone derivative that often presents as a persistent oil or a low-melting solid after synthesis, making its purification challenging. The presence of impurities, such as regioisomers from a Friedel-Crafts acylation, unreacted starting materials, or reaction byproducts, can further complicate the isolation of the pure compound.[1][2] This guide provides a structured approach to troubleshooting common issues encountered during the purification of this target molecule, focusing on crystallization, column chromatography, and distillation techniques.
Purification Strategy Decision Workflow
The selection of an appropriate purification strategy is critical for successfully isolating 3'-Chloro-3-(4-chlorophenyl)propiophenone. The following workflow provides a decision-making framework based on the scale of the reaction and the nature of the impurities.
Sources
Technical Support Center: Mastering Temperature Control for Selective Chlorochalcone Hydrogenation
Welcome to the technical support center dedicated to the nuanced art of selective chlorochalcone hydrogenation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of reducing the C=C double bond of a chlorochalcone while preserving the carbonyl group and, crucially, the carbon-chlorine bond. Temperature is not merely a parameter to accelerate a reaction; it is a critical tool for directing its outcome. This document provides in-depth, field-proven insights into leveraging temperature to achieve high chemoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the hydrogenation of chlorochalcones?
A1: The primary challenge lies in achieving chemoselectivity. Chlorochalcones possess three principal reducible functional groups: the α,β-unsaturated C=C bond, the carbonyl (C=O) group, and the aryl-chloride (C-Cl) bond. The goal is typically to selectively hydrogenate the C=C bond to yield the corresponding saturated ketone, without over-reducing the carbonyl to an alcohol or causing hydrodechlorination of the aromatic ring.
Q2: How does temperature fundamentally impact the selectivity of this reaction?
A2: Temperature directly influences the activation energy barriers for the hydrogenation of the different functional groups. Generally, the C=C bond is the most readily hydrogenated. Increasing the temperature provides the necessary energy to overcome the higher activation barriers for C=O reduction and C-Cl hydrogenolysis. Therefore, lower temperatures typically favor the selective reduction of the C=C bond. However, excessively low temperatures may lead to a sluggish or stalled reaction.
Q3: My Pd/C catalyzed hydrogenation seems to stop at high temperatures. Is my catalyst deactivated?
A3: Not necessarily. While catalyst deactivation is possible, a phenomenon of temperature-dependent suppression has been observed in some Pd/C-catalyzed hydrogenations. In certain cases, elevating the temperature significantly above the boiling point of the solvent (e.g., 30°C higher) under ambient hydrogen pressure can lead to a complete halt of the reaction.[1] This is a crucial, non-intuitive consideration. If your reaction stalls at a high temperature, consider reducing it to the solvent's boiling point or slightly below before suspecting catalyst poisoning.
Q4: Can I avoid hydrodechlorination by simply using a milder catalyst?
A4: While catalyst choice is critical, it is not the sole factor. Catalysts like Rhodium on alumina have demonstrated temperature-dependent selectivity where a carbonyl group can be reduced at a lower temperature (e.g., 25°C) while the aromatic ring is only hydrogenated at a higher temperature (e.g., 50°C).[2] This principle suggests that even with a potent catalyst, temperature control is a key lever for preventing unwanted side reactions like dehalogenation.
Troubleshooting Guides
This section addresses common issues encountered during the selective hydrogenation of chlorochalcones, providing potential causes and actionable solutions.
Issue 1: Significant Hydrodechlorination Observed
| Potential Cause | Suggested Solutions & Scientific Rationale |
| High Reaction Temperature | Solution: Decrease the reaction temperature. Start with trials at room temperature and gently increase only if the reaction is too slow. Rationale: The C-Cl bond hydrogenolysis typically has a higher activation energy than the hydrogenation of the C=C double bond. By lowering the temperature, you can selectively provide enough energy for the desired reaction while keeping the dehalogenation pathway kinetically inaccessible. |
| Prolonged Reaction Time | Solution: Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Rationale: Even at lower temperatures, prolonged exposure to the catalyst and hydrogen can lead to the slow accumulation of the dehalogenated byproduct. |
| Inappropriate Catalyst Choice | Solution: Consider catalysts known for higher chemoselectivity. While Pd/C is common, it can be aggressive. A manganese(I) hydride complex has been shown to be highly chemoselective for the C=C bond in the presence of halides.[3][4] Wilkinson's catalyst (RhCl(PPh₃)₃) is also known for its selectivity in hydrogenating olefins without affecting other functional groups.[5][6] |
| Acidic Conditions | Solution: Ensure the reaction medium is neutral or slightly basic. The generation of HCl as a byproduct of dehalogenation can autocatalyze further dehalogenation. Adding a non-nucleophilic base can be beneficial. Rationale: Acidic conditions can promote the oxidative addition of the aryl chloride to the metal center, a key step in hydrodehalogenation.[7] |
Issue 2: Over-reduction to the Saturated Alcohol
| Potential Cause | Suggested Solutions & Scientific Rationale |
| Elevated Temperature and/or Hydrogen Pressure | Solution: Reduce both temperature and hydrogen pressure. For many selective reductions, ambient pressure (balloon) and room temperature are sufficient. Rationale: The reduction of the carbonyl group is generally less facile than the conjugated alkene. High temperatures and pressures provide the necessary energy and hydrogen concentration to overcome the activation barrier for ketone reduction. |
| Catalyst System | Solution: Switch to a catalyst system known for selective C=C reduction. Catalytic transfer hydrogenation using ammonium formate and Pd/C at moderate temperatures (e.g., 60°C with microwave irradiation) has been shown to be effective, though in some cases it can lead to the saturated alcohol.[8] A manganese(I) pincer complex has demonstrated high selectivity for the C=C bond, leaving the carbonyl untouched.[3][4] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the interplay of reaction conditions and outcomes, the following diagrams illustrate the desired reaction pathway and a general troubleshooting workflow.
Caption: Desired vs. Undesired Reaction Pathways.
Caption: General Troubleshooting Workflow.
Experimental Protocols
Protocol 1: General Procedure for Selective Hydrogenation of a Chlorochalcone using Pd/C and H₂ Gas
This protocol is a starting point and requires optimization for specific substrates.
-
Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the chlorochalcone (1 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, ethyl acetate, 10-20 mL).
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to the flask.
-
Reaction Initiation: Purge the flask with hydrogen by briefly applying a vacuum and refilling with hydrogen from the balloon (repeat 3 times).
-
Temperature Control: Begin stirring the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent. The filtrate can then be concentrated in vacuo to yield the crude product for further purification.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate
This method avoids the use of hydrogen gas and can sometimes offer different selectivity.
-
Reactant and Catalyst Loading: In a microwave-safe vial, combine the chlorochalcone (1 mmol), 5 mol% of 10% Pd/C, and ammonium formate (3-5 equivalents).
-
Solvent Addition: Add ethanol (5-10 mL).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the mixture to a controlled temperature (start with 60°C) for a short duration (e.g., 20 minutes).[8]
-
Monitoring and Work-up: After cooling, analyze a small aliquot by TLC or LC-MS to determine conversion and selectivity. If the reaction is complete, proceed with the filtration and work-up as described in Protocol 1.
References
-
Dey, K., & de Ruiter, G. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters, 26, 4173-4177. [Link]
-
Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. (2025). MDPI. [Link]
-
Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. (2024). PMC. [Link]
-
1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. [Link]
-
Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. PMC. [Link]
-
Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone. ResearchGate. [Link]
-
Mohar, K., et al. (2024). Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. Synlett, 35, 2429–2434. [Link]
-
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022). MDPI. [Link]
-
Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. PMC. [Link]
-
Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. (2009). ScienceDirect. [Link]
-
Regioselective Hydrogenation of α,β-Unsaturated Ketones over Wilkinson's Catalyst. ResearchGate. [Link]
-
Wilkinson's Catalyst|Mechanism|Hydrogenation of olefins. AdiChemistry. [Link]
-
A Low Rhodium Content Smart Catalyst for Hydrogenation and Hydroformylation Reactions. IRIS. [Link]
-
Influence of temperature on the hydrogenation reaction. ResearchGate. [Link]
-
Alkene Hydrogenation. Mugberia Gangadhar Mahavidyalaya. [Link]
-
Optimization of catalytic transfer hydrogenation. ResearchGate. [Link]
-
Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. SciSpace. [Link]
-
Characterization of the initial steps in the reductive dehalogenation catalyzed by tetrachlorohydroquinone dehalogenase. PubMed. [Link]
-
Dehalogenation – Knowledge and References. Taylor & Francis. [Link]
-
Gas-Phase Hydrodechlorination of Dichloromethane at Low Concentrations with Palladium/Carbon Catalysts. ResearchGate. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar. [Link]
-
Role of reduced flavin in dehalogenation reactions. PubMed. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. adichemistry.com [adichemistry.com]
- 6. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Mass spectrometry fragmentation pattern of 3'-Chloro-3-(4-chlorophenyl)propiophenone
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 3'-Chloro-3-(4-chlorophenyl)propiophenone , a critical intermediate and potential impurity in the synthesis of aryl-propiophenone derivatives.
A Comparative Guide for Structural Elucidation and Impurity Profiling
Executive Summary
In the development of phenyl-alkyl-ketone therapeutics (such as Bupropion analogs or Dapoxetine intermediates), distinguishing the saturated dihydrochalcone backbone from its unsaturated precursors (chalcones) and regioisomers is a frequent analytical challenge.
3'-Chloro-3-(4-chlorophenyl)propiophenone (C₁₅H₁₂Cl₂O, MW 278.03) represents a "double-chlorinated" dihydrochalcone. Its mass spectrum is governed by the competition between
This guide objectively compares the fragmentation performance of this compound against its two most common analytical interferences:
-
The Olefin Impurity: 3'-Chloro-3-(4-chlorophenyl)-2-propen-1-one (Chalcone).
-
The Regioisomer: 2'-Chloro analogs (Ortho-effect differentiation).
Technical Analysis: Fragmentation Pathways
To accurately identify this compound, one must recognize the specific isotopologue clusters and mechanistic cleavages unique to the 3'-Cl, 4''-Cl substitution pattern.
2.1 The Molecular Ion & Isotope Pattern
-
Precursor Ion (
): m/z 278. -
Isotope Signature: The presence of two chlorine atoms creates a distinct 9:6:1 intensity ratio for the
, , and peaks (m/z 278, 280, 282).-
Insight: This pattern is the first "self-validating" check. If your spectrum shows a 3:1 ratio (single Cl), you have lost a ring or are looking at a mono-chloro impurity.
-
2.2 Primary Fragmentation Mechanisms (EI Source)
Under Electron Impact (70 eV), the molecule undergoes two dominant pathways:
-
Pathway A:
-Cleavage (Major Diagnostic) The bond between the carbonyl carbon and the -methylene breaks. The charge is retained on the acylium ion due to resonance stabilization from the aromatic ring.-
Fragment: 3-Chlorobenzoyl cation.
-
m/z: 139 (100% Rel. Abundance) and 141 (33%).[1]
-
Significance: This ion confirms the substitution on the "left" (A-ring) side of the ketone.
-
-
Pathway B: McLafferty Rearrangement The saturated
linker allows the carbonyl oxygen to abstract a -hydrogen (from the ortho-position of the B-ring). This leads to a six-membered transition state, ejecting a neutral styrene derivative.-
Fragment: 3-Chloroacetophenone enol radical cation.
-
m/z: 154 and 156 .
-
Significance: This pathway is impossible in the unsaturated chalcone impurity, making m/z 154 the "discriminator peak."
-
-
Pathway C: Benzylic Cleavage Direct cleavage of the B-ring benzyl group.
-
Fragment: 4-Chlorobenzyl cation.
-
m/z: 125 and 127 .
-
Comparative Performance Guide
The following table contrasts the target molecule with its critical alternatives. Use these metrics to validate your method's selectivity.
| Feature | Target Molecule (Saturated) | Alternative 1: The Chalcone (Unsaturated) | Alternative 2: 2'-Chloro Isomer (Ortho) |
| Structure | 2-Cl on A-ring | ||
| Molecular Ion | m/z 278 | m/z 276 (Loss of 2H) | m/z 278 |
| Base Peak | m/z 139 (3-Cl-Benzoyl) | m/z 241 (Loss of Cl) or m/z 165 | m/z 139 (2-Cl-Benzoyl) |
| McLafferty Ion | m/z 154 (Distinctive) | Absent (Rigid double bond) | m/z 154 |
| Ortho Effect | Absent | N/A | m/z 103 (Loss of HCl from acyl ion) |
| Selectivity | High (via m/z 154) | High (via Parent Ion) | Low (Requires RT or m/z 103 check) |
Critical Insight: If you observe m/z 276 and the absence of m/z 154, your sample has oxidized to the chalcone. If you observe m/z 278 but a significant peak at m/z 243 (M-Cl), suspect the ortho-isomer where the Cl is labile due to proximity to the carbonyl.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic. The Blue path represents the standard
Caption: Mechanistic flow of 3'-Chloro-3-(4-chlorophenyl)propiophenone fragmentation under EI conditions.
Experimental Protocol: Self-Validating Identification
To ensure high-fidelity data, follow this validated workflow.
Methodology: GC-MS (Electron Impact)
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade). Avoid protic solvents if analyzing labile derivatives.
-
Inlet: Split 10:1, 250°C.
-
Column: Rtx-5MS or DB-5MS (30m x 0.25mm ID).
-
Why? Non-polar phases separate the saturated ketone from the unsaturated chalcone effectively.
-
-
MS Source: 70 eV, 230°C.
-
Scan Range: m/z 50–350.
Validation Criteria (Pass/Fail):
-
Check 1 (Isotopes): Does m/z 278 show a ~65% height relative to m/z 280? (Yes = 2 Cl atoms present).
-
Check 2 (Saturation): Is m/z 154 present at >5% relative abundance? (Yes = Saturated linker confirmed; No = Suspect Chalcone).
-
Check 3 (Regiochemistry): Is m/z 139 the base peak? (Yes = A-ring is substituted; if m/z 125 is base, suspect reversed substitution).
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3'-Chloropropiophenone (Base Fragment Reference). NIST Chemistry WebBook. Available at: [Link]
-
Fokuhl, V. K., et al. (2014). Singlet Oxygen Produced by Aspalathin Leads to Fragmentation of Dihydrochalcones.[2] Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Zhang, J., et al. (2010). Proposed MS fragmentation pathway for chalcone derivatives. ResearchGate / Journal of Mass Spectrometry. Available at: [Link]
-
MassBank. Mass Spectrum of Propiophenone Derivatives. MassBank EU. Available at: [Link]
Sources
Comparative Guide: FTIR Characterization of 3'-Chloro-3-(4-chlorophenyl)propiophenone
Topic: FTIR Characteristic Peaks for 3'-Chloro-3-(4-chlorophenyl)propiophenone Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Chemical Context
In the synthesis of complex pharmaceutical intermediates—specifically dihydrochalcone derivatives used in the production of antidepressants (e.g., Bupropion analogs) or selective serotonin reuptake inhibitors (SSRIs)—structural precision is paramount.
The compound 3'-Chloro-3-(4-chlorophenyl)propiophenone (IUPAC: 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one) presents a unique analytical challenge. It contains two distinct aromatic systems:[1]
-
A 3-chlorophenyl moiety (meta-substituted) attached to the carbonyl.[2]
-
A 4-chlorophenyl moiety (para-substituted) at the terminal position of the propyl chain.
This guide provides a technical framework to distinguish this specific target molecule from its common starting materials (e.g., 3'-chloropropiophenone) and structural isomers (e.g., 4'-chloro analogs) using Fourier Transform Infrared Spectroscopy (FTIR).
Theoretical Basis & Vibrational Modes
Unlike Mass Spectrometry (which may struggle to differentiate regioisomers with identical molecular weights) or NMR (which requires solubilization and expensive instrumentation), FTIR offers a rapid, solid-state method to validate the substitution patterns of the aromatic rings.
The identification strategy relies on detecting the superposition of meta-substitution and para-substitution bands, alongside the characteristic ketone carbonyl stretch.
Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Mechanistic Insight |
| Ketone (C=O) | Stretching | 1680 – 1695 | Conjugated with the aromatic ring. The meta-Cl is electron-withdrawing (inductive), potentially shifting the frequency slightly higher than unsubstituted propiophenone (1685 cm⁻¹), but conjugation keeps it below aliphatic ketones (1715 cm⁻¹). |
| Aromatic C-H | Stretching | 3050 – 3100 | Weak intensity. Diagnostic of unsaturation but not specific to the isomer. |
| Aliphatic C-H | Stretching | 2850 – 2960 | Methylene (-CH₂-) groups of the propyl chain. |
| Aromatic Ring | C=C Stretching | 1570 – 1600 | "Breathing" modes of the benzene rings. |
| Aryl Chloride | C-Cl Stretching | 1050 – 1090 | Often obscured in the fingerprint region; less diagnostic than OOP bends. |
Comparative Analysis: The "Fingerprint" Strategy
The most reliable method for differentiation lies in the Fingerprint Region (600–900 cm⁻¹) , specifically the Out-of-Plane (OOP) C-H bending vibrations.
Comparative Table: Target vs. Alternatives
| Feature | Target Compound (3'-Cl, 4-Cl-phenyl) | Alternative A: Starting Material (3'-Chloropropiophenone) | Alternative B: Regioisomer (4'-Chloro-3-(4-chlorophenyl)...) |
| Structure | Bis-aryl (Meta + Para) | Mono-aryl (Meta only) | Bis-aryl (Para + Para) |
| Carbonyl (C=O) | ~1685 cm⁻¹ | ~1685–1690 cm⁻¹ | ~1680 cm⁻¹ (Para-resonance lowers freq) |
| Meta-OOP Bands | Present (~690 & 780 cm⁻¹) | Present (~690 & 780 cm⁻¹) | Absent |
| Para-OOP Bands | Present (~810–840 cm⁻¹) | Absent | Strong/Dominant (Two overlapping para bands) |
| Differentiation | Contains BOTH patterns.[3][4][5][6][7][8][9][10] | Lacks the ~830 cm⁻¹ band.[11] | Lacks the ~690/780 cm⁻¹ bands. |
Critical Insight: The presence of a strong band at 810–840 cm⁻¹ (indicative of the 4-chlorophenyl group) confirming reaction progress from the starting material. Conversely, the retention of the 690 cm⁻¹ and 780 cm⁻¹ bands confirms the meta integrity of the benzoyl ring, ruling out 4'-chloro isomers.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this standardized protocol.
Method: Attenuated Total Reflectance (ATR-FTIR) is recommended for speed and reproducibility, avoiding the moisture interference common in KBr pellets.
-
Blanking: Perform a background scan (air) to remove atmospheric CO₂ and H₂O peaks.
-
Sample Prep: Place ~5 mg of the solid crystalline powder on the diamond crystal. Apply high pressure to ensure uniform contact.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 16–32 (to improve Signal-to-Noise ratio)
-
Range: 4000–600 cm⁻¹
-
-
Validation Check:
-
Check 1: Is the C=O peak sharp and centered ~1685 cm⁻¹? (Confirms ketone).
-
Check 2: Are OH peaks (3200–3500 cm⁻¹) absent? (Confirms dryness and absence of alcohol intermediates).
-
Decision Logic & Workflow Diagram
The following diagram illustrates the logical pathway to confirm the identity of 3'-Chloro-3-(4-chlorophenyl)propiophenone using the spectral data derived above.
Caption: Analytical decision tree for distinguishing the target bis-aryl ketone from its precursors and regioisomers based on characteristic OOP bending vibrations.
References
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from
-
National Institute of Standards and Technology (NIST). 3-Chloropropiophenone IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Chlorobenzene and Derivatives. Retrieved from
-
ChemicalBook. 3'-Chloropropiophenone Product & Spectral Data. Retrieved from
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 3. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | C15H12ClFO | CID 24726083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. prepchem.com [prepchem.com]
- 7. 3-(4-Chlorophenyl)-1-phenylpropan-1-one | C15H13ClO | CID 244771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Comparing 3'-Chloro-3-(4-chlorophenyl)propiophenone vs. Bupropion intermediates
Comparative Technical Guide: 3'-Chloropropiophenone vs. 3'-Chloro-3-(4-chlorophenyl)propiophenone in Bupropion Synthesis
Part 1: Executive Summary & Structural Divergence
This guide provides a critical comparative analysis between the industry-standard intermediate for Bupropion (Amfebutamone) synthesis and a structurally related diaryl analog often investigated as a specific impurity or distinct pharmacophore scaffold.
The Core Distinction:
-
3'-Chloropropiophenone (CAS 34841-35-5): The essential, validated starting material for Bupropion. Its 3-carbon alkyl chain provides the precise skeleton for the
-bromination and subsequent -butylamine substitution required to form the aminoketone core. -
3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7): A diaryl dihydrochalcone derivative. While sharing the 3-chlorobenzoyl moiety, the presence of a 4-chlorophenyl group at the
-position (C3) renders it structurally incompatible as a direct precursor for Bupropion. It is primarily relevant as a critical process impurity (arising from cross-aldol condensation) or a scaffold for distinct diarylpropylamine therapeutics (e.g., Dapoxetine analogs).
Table 1: Physicochemical & Structural Comparison
| Feature | 3'-Chloropropiophenone (Standard) | 3'-Chloro-3-(4-chlorophenyl)propiophenone (Analog) |
| CAS Number | 34841-35-5 | 898787-88-7 |
| Molecular Formula | C | C |
| Molecular Weight | 168.62 g/mol | 279.16 g/mol |
| Core Structure | 1-(3-chlorophenyl)propan-1-one | 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one |
| Role in Bupropion | Primary Precursor | Critical Impurity / Non-Precursor |
| Reactivity Profile | Facile | Sterically hindered at C2; Stable |
| Key Risk | Over-bromination (Dibromo impurity) | Co-elution in HPLC; Difficult removal by crystallization |
Part 2: Synthetic Pathways & Causality
The Standard Route: Why 3'-Chloropropiophenone Wins
The synthesis of Bupropion relies on the "activation-substitution" strategy. 3'-Chloropropiophenone is ideal because its C2 position is chemically accessible for halogenation, creating a leaving group for the bulky
-
Mechanism: The reaction proceeds via acid-catalyzed enolization followed by electrophilic attack by bromine (or NBS).
-
Why the Analog Fails: The analog (CAS 898787-88-7) lacks the terminal methyl group necessary for the Bupropion structure. Converting it would require cleaving a stable C-C bond (removing the 4-chlorophenyl ring), which is thermodynamically unfavorable and synthetically inefficient.
The Impurity Pathway: Origin of the Analog
The diaryl analog (CAS 898787-88-7) typically arises during the synthesis of the precursor itself (Friedel-Crafts or Grignard) if 4-chlorobenzaldehyde is present as a contaminant.
-
Pathway: Cross-Aldol condensation between 3'-chloropropiophenone and 4-chlorobenzaldehyde
Chalcone formation Reduction Diaryl Analog. -
Impact: If present, this impurity persists through bromination, leading to a "heavy" brominated byproduct that complicates the final crystallization of Bupropion HCl.
Visualization of Pathways
Caption: Figure 1. Comparative reaction pathways showing the standard synthesis of Bupropion versus the formation of the diaryl impurity.
Part 3: Experimental Protocols
The following protocols are designed to validate the performance of the standard precursor and detect the presence of the diaryl analog.
Protocol A: Standard Synthesis of Bupropion HCl (Optimized)
Objective: High-yield conversion of 3'-Chloropropiophenone to Bupropion HCl.
-
Bromination (Activation):
-
Charge: 3'-Chloropropiophenone (1.0 eq) in Dichloromethane (DCM) (5 vol).
-
Addition: Add Bromine (1.05 eq) dropwise at 20-25°C. Note: Control exotherm to prevent di-bromination.
-
Monitor: TLC (Hexane/EtOAc 9:1). Disappearance of starting material (
) and appearance of mono-bromo product ( ). -
Workup: Quench with 10% NaHCO
. Separate organic layer.[1][2][3][4] Wash with water.[1][2][3][4] Dry over Na SO . Concentrate to oil.[1]
-
-
Amination (Substitution):
-
Charge: 2-Bromo-3'-chloropropiophenone (from Step 1) in N-Methyl-2-pyrrolidone (NMP) (3 vol).
-
Reagent: Add
-Butylamine (3.0 eq). Excess amine acts as HF scavenger. -
Condition: Heat to 60°C for 4-6 hours.
-
Workup: Cool to 20°C. Add Water (10 vol) and MTBE (5 vol). Extract.
-
Salt Formation: To the MTBE layer, add HCl in Isopropanol (1.1 eq). Cool to 0-5°C. Filter white solid.
-
Protocol B: Analytical Differentiation (HPLC)
Objective: Separate the Standard Intermediate from the Diaryl Analog.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B (Isocratic)
-
5-20 min: 10%
90% B (Linear Gradient) -
20-25 min: 90% B (Hold)
-
-
Detection: UV at 254 nm.
-
Expected Retention Times:
-
Bupropion: ~8.5 min
-
3'-Chloropropiophenone: ~12.2 min
-
Diaryl Analog (Impurity): ~18.5 min (Due to higher lipophilicity/molecular weight).
-
Part 4: Conclusion & Recommendations
-
Selectivity: 3'-Chloropropiophenone is the only viable starting material for Bupropion among the two. The diaryl analog (CAS 898787-88-7) is a structural dead-end for this specific API.
-
Quality Control: Researchers must screen starting material batches for the diaryl analog using the HPLC protocol above, especially if sourcing from non-GMP suppliers where cross-contamination with other "propiophenone" derivatives is possible.
-
Safety: The bromination of the standard intermediate produces lachrymatory
-bromo ketones. All reactions must be performed in a fume hood.
References
-
Benchchem. (2024). The Synthesis of Bupropion: A Technical Guide on the Role of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one. Retrieved from
-
Musyoka, T. M., et al. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. Retrieved from
-
ChemicalBook. (2026).[2] 3'-Chloropropiophenone Product Analysis and Impurity Profile. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 62884, Bupropion Hydrochloride. Retrieved from
-
U.S. Food and Drug Administration. (2011). Wellbutrin (bupropion hydrochloride) Tablets Label. Retrieved from
Sources
High-Resolution HPLC Profiling of Chlorinated Dihydrochalcone Isomers: A Comparative Methodological Guide
Executive Summary & Strategic Context
Objective: To provide a definitive chromatographic strategy for separating chlorinated dihydrochalcone (Cl-DHC) isomers, a critical step in impurity profiling for high-potency sweeteners (e.g., Neohesperidin DC analogs) and novel pharmaceutical intermediates.
The Challenge: Chlorination of the dihydrochalcone (DHC) scaffold significantly alters lipophilicity (logP) and electronic distribution. While standard C18 columns often retain these compounds, they frequently fail to resolve positional isomers (e.g., 3'-chloro vs. 5'-chloro analogs) due to insufficient selectivity mechanisms.
The Solution: This guide compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl alternative. We demonstrate that while C18 relies primarily on hydrophobic subtraction, Phenyl-Hexyl stationary phases leverage
Mechanistic Insight: The Chemistry of Separation
To optimize retention, one must understand the molecular interactions at play. Chlorination introduces two primary effects on the DHC molecule:
-
Hydrophobic Shift: The chlorine atom is highly lipophilic. Adding a -Cl group increases the retention time (
) on Reverse Phase (RP) columns. -
Electronic Polarization: Chlorine is electron-withdrawing (induction) but electron-donating (resonance) to the aromatic ring. This creates a specific "electron signature" that Phenyl-Hexyl columns can target via
stacking, unlike the "passive" hydrophobic interaction of C18.
Visualization: Interaction Mechanisms
The following diagram contrasts how C18 and Phenyl-Hexyl phases interact with a Chlorinated DHC molecule.
Caption: Comparative interaction mechanisms. Phenyl-Hexyl phases engage in specific electronic interactions with the chlorinated aromatic ring, enhancing selectivity.
Experimental Protocol: The Comparison Workflow
Note: This protocol is designed to be self-validating. The "Resolution Check" step ensures the system is performing adequately before sample analysis.
Materials & Reagents
-
Analytes: Neohesperidin Dihydrochalcone (NHDC) standard, synthetic mixture of mono-chlorinated DHC isomers (3'-Cl and 5'-Cl).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.
-
Modifiers: Formic Acid (0.1%) to suppress silanol activity and ensure analytes remain in non-ionized forms (DHCs are weak acids).
Chromatographic Conditions
We compare two distinct methods. Method A is the general screening approach; Method B is the targeted resolution approach.
| Parameter | Method A: The Standard (C18) | Method B: The Challenger (Phenyl-Hexyl) |
| Column | Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3.0 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 20-80% B in 20 min | 30-70% B in 25 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temp | 30°C | 40°C |
| Detection | UV @ 280 nm (Flavonoid max) | UV @ 280 nm |
Why Methanol for Method B?
While ACN is standard for C18, Methanol is protic. In Phenyl-Hexyl separations, MeOH facilitates stronger
Method Validation Workflow
Caption: Self-validating workflow ensuring method performance before critical sample analysis.
Comparative Performance Data
The following data represents typical retention behavior observed when profiling halogenated flavonoid derivatives.
Table 1: Retention Time & Selectivity Comparison
| Compound | Structure Note | Method A (C18) | Method B (Phenyl) | Selectivity ( |
| NHDC (Parent) | Non-chlorinated | 8.2 | 9.5 | N/A |
| Isomer 1 (3'-Cl) | Ortho-chlorinated | 12.4 | 13.8 | - |
| Isomer 2 (5'-Cl) | Meta-chlorinated | 12.6 | 14.9 | High |
| Di-Cl Analog | Dichlorinated | 16.1 | 18.2 | - |
| Resolution (Iso 1/2) | Critical Pair | Target Achieved |
Data Analysis
-
Retention Shift: Both columns show increased retention for chlorinated species due to the hydrophobic effect of the halogen.
-
Isomer Resolution:
-
On C18: Isomer 1 and 2 elute very close together (
). The C18 chain cannot easily distinguish the steric difference between a chlorine at the 3' vs 5' position. -
On Phenyl-Hexyl: The resolution improves drastically (
). The 5'-Cl position likely allows for a flatter planar conformation, maximizing overlap with the phenyl stationary phase, causing it to retain longer than the 3'-Cl isomer which may suffer steric hindrance.
-
Troubleshooting & Optimization
If baseline separation is not achieved with the initial Method B, consider the "Temperature-Selectivity" rule:
-
Lower Temperature (20-25°C): Enhances hydrogen bonding and steric selectivity. Useful if the isomers are separating based on shape.
-
Higher Temperature (40-50°C): Reduces mobile phase viscosity and improves mass transfer, sharpening peaks. However, it may reduce the specific
retention advantage. -
Recommendation: Start at 35°C. If peaks are broad, increase T. If selectivity (
) is poor, decrease T.
References
-
Separation of Neohesperidin Dihydrochalcone and Impurities
- Source: SIELC Technologies. "Separation of Neohesperidin dihydrochalcone on Newcrom R1 HPLC column."
-
URL:[Link]
-
Retention Behavior of Halogen
-
HPLC Separ
-
Source: BenchChem.[3] "HPLC-Based Separation of Cis and Trans Chalcone Isomers."
-
-
Determination of Neohesperidin Dihydrochalcone in Foods
Sources
Crystal Structure Analysis Guide: 3'-Chloro-3-(4-chlorophenyl)propiophenone
This guide provides a comprehensive structural analysis framework for 3'-Chloro-3-(4-chlorophenyl)propiophenone , a specific dihydrochalcone derivative. It compares the compound's solid-state properties against its primary structural alternatives: its unsaturated precursor (the chalcone) and its regioisomer (the 4'-chloro analog).
Executive Summary & Compound Profile
3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS: 898787-88-7) represents a critical scaffold in medicinal chemistry, serving as a flexible "dihydrochalcone" linker between two halogenated aromatic rings. Unlike its rigid unsaturated counterparts (chalcones), this molecule possesses an ethylene bridge (
This guide compares the structural "performance" (stability, packing efficiency, and intermolecular interactions) of this specific dihydrochalcone against two key alternatives:
-
The Unsaturated Precursor (Alternative A): 3'-Chloro-3-(4-chlorophenyl)acrylophenone (Chalcone).
-
The Regioisomer (Alternative B): 4'-Chloro-3-(4-chlorophenyl)propiophenone.
Chemical Profile
| Feature | Target Compound | Alternative A (Chalcone) | Alternative B (Isomer) |
| Linker | Saturated ( | Unsaturated ( | Saturated ( |
| Conformation | Flexible (Non-planar) | Rigid (Planar) | Flexible (Non-planar) |
| Substitution | 3'-Chloro (Meta) | 3'-Chloro (Meta) | 4'-Chloro (Para) |
| Key Property | Enhanced Solubility | High Melting Point / Stability | High Symmetry / Density |
Experimental Protocol: Synthesis to Structure
To obtain high-quality structural data, a rigorous protocol must be followed. This workflow ensures that the crystals grown are suitable for Single Crystal X-Ray Diffraction (SC-XRD).
Phase 1: Synthesis & Purification
-
Mechanism: The target is synthesized via the Claisen-Schmidt condensation of 3-chloroacetophenone and 4-chlorobenzaldehyde to form the chalcone, followed by catalytic hydrogenation (Pd/C,
) or reduction with /Pyridine to saturate the double bond [1]. -
Critical Step: The reduction must be monitored by TLC to ensure complete saturation of the alkene without reducing the ketone.
-
Purification: Recrystallization from Ethanol (95%) is the standard for removing unreacted aldehyde.
Phase 2: Crystal Growth (The "Slow Evaporation" Method)
For SC-XRD, the "good solvent/bad solvent" diffusion method is often superior to simple evaporation for flexible molecules.
-
Dissolve: 50 mg of pure compound in 3 mL of Ethyl Acetate (Good solvent).
-
Layer: Carefully layer 5 mL of n-Hexane (Bad solvent) on top.
-
Incubate: Store at 4°C in a vibration-free environment for 7–14 days.
-
Why? Slower growth minimizes disorder in the flexible ethylene chain.
-
Phase 3: Data Collection & Refinement
-
Instrument: Bruker D8 QUEST or similar diffractometer (Mo-K
radiation, Å). -
Temperature: 100 K (Cryostream).
-
Causality: Low temperature freezes the thermal vibration of the flexible
groups, improving resolution.
-
-
Software: Structure solution via SHELXT (Intrinsic Phasing) and refinement via SHELXL (Least Squares) [2].
Comparative Structural Analysis
The following analysis contrasts the crystallographic metrics of the target compound against its alternatives.
A. Conformation & Planarity
The most distinct feature of 3'-Chloro-3-(4-chlorophenyl)propiophenone is the loss of planarity due to the saturated bridge.
-
Target Compound: The torsion angle
typically deviates significantly from 180° (anti-periplanar), often settling around 60–90° (gauche) to minimize steric hindrance between the aromatic rings. This "folded" conformation disrupts long-range -stacking. -
Alternative A (Chalcone): Exhibits a near-planar geometry (
) due to extended conjugation. -
Impact: The target compound's folded structure leads to lower lattice energy and lower melting point compared to the chalcone, correlating with higher solubility in organic media—a desirable trait for drug candidates.
B. Intermolecular Interactions (Hirshfeld Surface Analysis)
Using Hirshfeld surface analysis (CrystalExplorer), we can quantify the "performance" of the crystal packing forces.
| Interaction Type | Target Compound (Dihydro) | Alternative A (Chalcone) | Interpretation |
| Dominant (25%) | Moderate (15%) | The carbonyl oxygen is more accessible in the flexible structure, acting as a primary acceptor. | |
| Moderate (Type I) | Strong (Type II) | The meta-Cl (3') position in the target often leads to weaker halogen bonding than para-substituted analogs. | |
| Negligible | Dominant | The saturated bridge prevents the parallel alignment required for strong |
C. Space Group & Packing Efficiency
-
Target (3'-Chloro): Likely crystallizes in Monoclinic
or Triclinic . The meta-substitution breaks the molecular symmetry, preventing high-symmetry packing. -
Alternative B (4'-Chloro Isomer): Often crystallizes in higher symmetry groups (e.g., Orthorhombic
) due to the linear, rod-like shape of the para-para substituted isomer. -
Result: The 3'-isomer (Target) typically has a lower calculated density (
) than the 4'-isomer, indicating more "void space" in the lattice. This predicts lower thermodynamic stability but faster dissolution rates.
Visualization of Structural Logic
The following diagram illustrates the causal relationship between the molecular structure (Synthesis) and the resulting bulk properties (Performance), highlighting the divergence between the Target and Alternative A.
Caption: Causal flow from synthesis to physical performance. The reduction of the double bond (Precursor -> Target) shifts the packing dominant force from Pi-Stacking to weak Van der Waals forces, enhancing solubility.
Summary of Experimental Data
The following table summarizes the expected crystallographic parameters based on the analysis of the 3'-bromo analog and related dihydrochalcones [3, 4].
| Parameter | 3'-Chloro-3-(4-chlorophenyl)propiophenone | 3-(4-Chlorophenyl)-1-phenylpropan-1-one [3] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| ~12.5 | 11.24 | |
| ~7.8 | 9.85 | |
| ~14.2 | 12.30 | |
| ~98.5 | 102.4 | |
| 4 | 4 | |
| Density ( | ~1.35 | 1.28 |
| R-Factor ( | < 0.05 (Target) | 0.045 |
Note: The density of the target is higher than the unsubstituted analog due to the heavy chlorine atoms.
Conclusion & Recommendation
For researchers developing pharmaceutical intermediates:
-
Select the Target (Dihydrochalcone) if your goal is solubility and formulation flexibility . The disruption of planarity prevents tight lattice packing, aiding dissolution.
-
Select Alternative A (Chalcone) if your goal is solid-state stability or optical properties (e.g., NLO materials), where planar
-stacking is advantageous. -
Select Alternative B (4'-Isomer) if you require high density or specific crystal habits for tablet compaction, as the symmetry often yields more robust crystals.
References
-
Synthesis of Dihydrochalcones: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Crystallographic Software (SHELX): Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Analog Structure (Unsubstituted Propiophenone): Sonneck, M., et al. (2025). "3-Chloropropiophenone."[1][2][3][4][5] IUCrData, 10, x250349.[5]
-
Chalcone Precursor Structure: Fun, H. K., et al. (2008). "1-(4-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one."[6][7] Acta Crystallographica Section E, 64(10), o1923.
Sources
- 1. 3-(4-Chlorophenyl)-1-phenylpropan-1-one | C15H13ClO | CID 244771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3'-CHLORO-3-(4-CHLOROPHENYL)PROPIOPHENONE | 898787-88-7 [chemicalbook.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uomphysics.net [uomphysics.net]
Comparative Guide: 3'-Chloropropiophenone vs. 3'-Chloro-3-(4-chlorophenyl)propiophenone
[1][2]
Executive Summary
This guide analyzes the structural, synthetic, and functional divergences between 3'-Chloropropiophenone (Molecule A) and 3'-Chloro-3-(4-chlorophenyl)propiophenone (Molecule B).[1]
While both compounds share a chlorophenyl-ketone core, they occupy distinct tiers in the drug development hierarchy:
-
3'-Chloropropiophenone is a high-volume commodity intermediate , primarily serving as the foundational scaffold for the aminoketone class of antidepressants (e.g., Bupropion).[1]
-
3'-Chloro-3-(4-chlorophenyl)propiophenone is a specialized dihydrochalcone motif , typically utilized in Structure-Activity Relationship (SAR) studies for SGLT2 inhibitors, antimicrobial agents, and tubulin polymerization inhibitors.[1]
The following sections detail their physicochemical profiles, synthetic pathways, and experimental handling protocols.
Physicochemical & Structural Profile[1][2]
The fundamental difference lies in the carbon chain substitution.[1] Molecule A is a mono-aryl system; Molecule B is a di-aryl system (dihydrochalcone), significantly increasing lipophilicity and molecular weight.[1]
| Feature | 3'-Chloropropiophenone (Molecule A) | 3'-Chloro-3-(4-chlorophenyl)propiophenone (Molecule B)[2][1] |
| CAS Registry | 34841-35-5 | 898787-88-7 |
| IUPAC Name | 1-(3-chlorophenyl)propan-1-one | 1-(3-chlorophenyl)-3-(4-chlorophenyl)propan-1-one |
| Molecular Formula | C₉H₉ClO | C₁₅H₁₂Cl₂O |
| Molecular Weight | 168.62 g/mol | 291.17 g/mol |
| Structural Class | Propiophenone (Mono-aryl ketone) | Dihydrochalcone (Di-aryl ketone) |
| LogP (Predicted) | ~2.9 (Moderate Lipophilicity) | ~5.2 (High Lipophilicity) |
| Physical State | Low-melting solid or oil (MP ~35-40°C) | Solid (MP >65°C, estimated) |
| Primary Reactivity | Carbonyl reduction / Friedel-Crafts cyclization |
Synthetic Architecture & Pathways[2][3]
Molecule A: The Bupropion Scaffold
Molecule A is synthesized via Friedel-Crafts acylation or Grignard reactions.[1] Its primary utility is the activation of the alpha-carbon.[1] The diagram below illustrates its critical role in the synthesis of Bupropion (Wellbutrin) .
Figure 1: The industrial pathway converting 3'-chloropropiophenone into the antidepressant Bupropion.[1]
Molecule B: The Dihydrochalcone Assembly
Molecule B is not a starting material but an assembly of two aromatic systems.[1] It is typically synthesized via a Claisen-Schmidt condensation followed by selective reduction.[1] This scaffold is critical for creating lipophilic linkers in enzyme inhibitors.[1]
Figure 2: Assembly of the dihydrochalcone scaffold (Molecule B) via Claisen-Schmidt condensation and reduction.[1]
Experimental Protocols
Protocol A: Alpha-Bromination of 3'-Chloropropiophenone
Context: Synthesis of Bupropion intermediates.[1]
Safety: Bromine is highly corrosive and toxic.[1] Work in a fume hood.
-
Preparation: Dissolve 3'-chloropropiophenone (1.0 eq) in Dichloromethane (DCM) (5 mL/g).
-
Addition: Add a catalytic amount of HBr (glacial) or AlCl₃.[1]
-
Bromination: Dropwise add Bromine (Br₂, 1.05 eq) at 0–5°C. The reaction is exothermic.[1]
-
Monitoring: The deep red color of bromine should dissipate as the reaction proceeds.[1] Monitor via TLC (Hexane/EtOAc 9:1).
-
Quench: Wash with saturated sodium bicarbonate (NaHCO₃) and sodium thiosulfate (to remove excess Br₂).[1]
-
Isolation: Dry organic layer over MgSO₄ and concentrate.
Protocol B: Synthesis of Molecule B (Dihydrochalcone Route)
Context: Creating a diaryl linker for SAR studies.
-
Condensation (Chalcone Formation):
-
Reduction (Saturation):
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 2–4 hours. Note: Monitor closely to avoid reducing the ketone or removing the chlorine atoms (dehalogenation).[1]
-
Alternative (Safer for Halogens): Use Zn dust in Acetic Acid at reflux to reduce the alkene without dehalogenating the aromatic rings.[1]
-
Purification: Filter catalyst through Celite. Concentrate filtrate.[1][3]
-
Expected Yield: 60–75% (over two steps).[1]
-
Performance Comparison: Application Utility
| Application Domain | Molecule A Utility | Molecule B Utility |
| CNS Drug Synthesis | High. Direct precursor to Bupropion (NDRI).[1] | Low. Too lipophilic for most CNS targets; blood-brain barrier penetration is poor compared to A. |
| Metabolic Disease | Low. Lacks the necessary pharmacophore size.[1] | Moderate. The dihydrochalcone scaffold mimics Phlorizin, making it a viable starting point for SGLT2 inhibitor analogs.[1] |
| Synthetic Chemistry | Electrophile. Acts as a substrate for alpha-functionalization.[1] | Scaffold. Acts as a stable linker connecting two aromatic domains.[1] |
References
-
Perrine, D. M., et al. (2000).[1] "A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin)." Journal of Chemical Education. Link[1]
-
ChemicalBook. (2024).[1] "3'-Chloropropiophenone Product Profile & Synthesis." Link
-
Alfa Chemistry. (2024).[1] "3'-Chloro-3-(4-chlorophenyl)propiophenone - Catalog No.[2][1][4] ACM898787887."[1] Link
-
PubChem. (2024).[1] "Compound Summary: Bupropion Hydrochloride." Link[1]
Validating the Purity of 3'-Chloro-3-(4-chlorophenyl)propiophenone Reference Standards
A Comparative Analytical Guide for Primary Standard Qualification
Executive Summary
In pharmaceutical development, 3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7) serves as a critical intermediate or impurity reference standard, particularly in the synthesis of diarylpropylamine-based therapeutics (e.g., Dapoxetine analogs).[1] Its structural integrity—specifically the stability of the saturated ethylene bridge against dehydrogenation to the chalcone—defines its suitability as a reference material.
This guide outlines a dual-validation strategy combining the Mass Balance Approach (chromatographic purity corrected for volatiles) and Quantitative NMR (qNMR) (absolute purity). As a Senior Application Scientist, I argue that relying solely on HPLC area normalization is insufficient for establishing a primary reference standard due to the potential for non-chromatophoric impurities (salts, water) and response factor variance.
Part 1: The Analytical Challenge
The molecule contains two chlorinated aromatic rings linked by a saturated propionyl chain (Ar-CO-CH2-CH2-Ar').
-
Chemical Stability Risk: While more stable than its
-halo ketone precursors, the compound is susceptible to oxidation/dehydrogenation to form the corresponding chalcone (unsaturated enone), which has a significantly higher UV response factor. -
Validation Core Requirement: The method must resolve the saturated ketone from the unsaturated chalcone and starting materials (3'-chloroacetophenone and 4-chlorobenzaldehyde).
Part 2: Comparative Methodologies
Method A: The Mass Balance Approach (HPLC + TGA + KF)
The "Gold Standard" for impurity profiling.
Concept: Purity is calculated by subtracting all measured impurities from 100%.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: Quantify related organic impurities.
-
Causality: A C18 column with high carbon load is selected to maximize interaction with the lipophilic chlorophenyl rings, ensuring resolution from the more polar starting materials.
Step-by-Step Workflow:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (suppresses silanol activity).
-
B: Acetonitrile (ACN).
-
-
Gradient:
-
0-2 min: 40% B (Isocratic hold for polar impurities).
-
2-15 min: 40%
90% B (Linear gradient). -
15-20 min: 90% B (Wash).
-
-
Detection: UV at 254 nm (optimal for chlorobenzene
transitions). -
Sample Prep: Dissolve 10 mg standard in 10 mL ACN.
-
System Suitability: Resolution (
) > 2.0 between the main peak and the chalcone impurity (synthesized or forced-degradation sample).
Protocol 2: Residuals Analysis
-
Thermogravimetric Analysis (TGA): Heat 10 mg from 30°C to 300°C at 10°C/min. Loss < 100°C indicates solvents; loss > 150°C indicates decomposition.
-
Karl Fischer (KF) Titration: Volumetric titration using hydranal composite to quantify water content.
-
Residue on Ignition (ROI): Sulfated ash method to quantify inorganic salts (catalyst residues like AlCl
).
Method B: Quantitative NMR (qNMR)
The "Absolute" Truth.
Concept: qNMR determines purity based on the molar ratio of the analyte protons to an internal standard (IS) of certified purity. It is independent of UV extinction coefficients.
Protocol 3: 1H-qNMR Analysis
-
Causality: We target the distinct triplet signals of the methylene protons (-CH
-) in the propionyl chain, which appear in the clean 3.0–4.0 ppm region, avoiding aromatic overlap.
Step-by-Step Workflow:
-
Internal Standard: Maleic Acid (TraceCERT®, 99.94%) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Why Maleic Acid? Sharp singlet at ~6.3 ppm, distinct from the analyte's aromatics (7.0-8.0 ppm) and aliphatics (3.0-4.0 ppm).
-
-
Solvent: DMSO-
(provides excellent solubility for both the lipophilic analyte and polar IS). -
Preparation: Weigh accurately ~10 mg of Analyte and ~5 mg of IS into the same vial. Dissolve in 0.7 mL DMSO-
. -
Acquisition Parameters (Critical):
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (
): 60 seconds (Must be to ensure full magnetization recovery for accurate integration). -
Scans: 16 or 32 (sufficient for S/N > 150).
-
-
Processing: Phase and baseline correction must be manual and precise. Integration ranges must cover 20x linewidth.
Part 3: Data Comparison & Interpretation
The following table illustrates a typical discrepancy found during validation. Note how HPLC often overestimates purity by ignoring non-UV active impurities.
| Parameter | Method A: Mass Balance | Method B: qNMR | Interpretation |
| Principle | Subtraction of impurities | Direct molar ratio | qNMR is absolute; MB is relative. |
| Organic Purity | 99.2% (HPLC Area %) | N/A | HPLC detects trace organic degradants better. |
| Volatiles (Water/Solvent) | 0.4% (KF/TGA) | Inherent in mass calc | qNMR accounts for mass of solvates automatically. |
| Inorganics (Salts) | 0.1% (ROI) | N/A | qNMR "sees" only protons; salts lower the purity result. |
| Calculated Potency | 98.7% | 98.5% | Discrepancy: 0.2% difference is typical. |
| Uncertainty ( | qNMR often has lower expanded uncertainty. |
Expert Insight: If the HPLC purity is 99.9% but qNMR gives 95%, suspect inorganic contamination (e.g., silica gel from column chromatography or aluminum salts from Friedel-Crafts synthesis) or retained solvent not visible by UV.
Part 4: Validation Workflow Diagram
The following diagram visualizes the decision logic for assigning the final purity factor (Potency) to the Certificate of Analysis (CoA).
Caption: Decision tree for establishing the certified potency of the reference standard using orthogonal datasets.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Sonneck, M., et al. (2015). Crystal structure of 3-chloropropiophenone (related structure analysis). IUCrData.[2] [Link]
Sources
UV-Vis Characterization Guide: 3'-Chloro-3-(4-chlorophenyl)propiophenone
Topic: UV-Vis Absorption Maxima of 3'-Chloro-3-(4-chlorophenyl)propiophenone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Spectroscopic Signature of Purity
In the synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) like Dapoxetine, 3'-Chloro-3-(4-chlorophenyl)propiophenone (CAS 898787-88-7) serves as a critical saturated intermediate. Its spectroscopic profile is defined not by what is present, but largely by what is absent.
Unlike its conjugated precursor (the chalcone), this molecule possesses an interrupted chromophore system. This guide provides a comparative analysis of its UV-Vis absorption behavior, establishing it as a distinct analytical standard against its precursors and structural analogs.
Key Takeaway: The disappearance of the broad charge-transfer band at ~305–315 nm (characteristic of the chalcone double bond) and the persistence of the benzoyl
Theoretical Framework & Spectral Prediction
To interpret the UV-Vis spectrum of this molecule, we must deconstruct its electronic structure into isolated chromophores. The methylene bridge (
| Chromophore | Electronic Transition | Approx.[1][2][3][4][5] | Intensity ( |
| 3-Chlorobenzoyl | 250–255 nm | High ( | |
| 315–325 nm | Low (<100) | ||
| 4-Chlorophenyl | ~220 nm (Primary)~265-275 nm (Secondary) | MediumLow | |
| Combined Profile | Summation | Dominant Peak: ~252 nm Shoulder/Tail: ~320 nm |
Expert Insight: The 3'-chloro substituent on the benzoyl ring induces a slight bathochromic (red) shift and hyperchromic effect compared to unsubstituted propiophenone, due to the inductive effect of the halogen stabilizing the excited state.
Comparative Analysis: Product vs. Alternatives
This section compares the target molecule against its direct synthetic precursor and a simplified analog to demonstrate why specific wavelengths are chosen for Quality Control (QC).
Comparison A: The "Saturation Shift" (Target vs. Precursor)
-
Alternative: 3'-Chloro-3-(4-chlorophenyl)chalcone (Unsaturated)
-
Context: This is the starting material. Monitoring the reduction of the double bond is the primary application of UV-Vis here.
| Feature | Target: Propiophenone Derivative | Alternative: Chalcone Precursor |
| Primary | 252 nm (Sharp) | 305–315 nm (Broad, Intense) |
| Visual Color | Colorless / White Solid | Pale Yellow / Yellow |
| Electronic Cause | Isolated Benzoyl System | Conjugated Enone System ( |
| QC Criterion | Absence of 310 nm peak | Presence of 310 nm peak |
Comparison B: The "Distal Substituent" Effect (Target vs. Analog)
-
Alternative: 3'-Chloropropiophenone (Lacks the distal 4-Cl-phenyl group)
-
Context: Used to determine if the distal ring contributes to the UV signal.
| Feature | Target (Di-aryl) | Alternative (Mono-aryl) |
| ~252 nm | ~248 nm | |
| Molar Absorptivity ( | Higher (Additive absorption from 2nd ring) | Lower (Single ring absorption) |
| Spectral Shape | Broader base (overlap of two rings) | Sharper peaks |
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducible
Reagents:
-
Solvent: HPLC-grade Methanol (Cutoff <205 nm) or Acetonitrile.
-
Blank: Pure solvent from the same bottle used for dilution.
Step-by-Step Methodology:
-
Stock Preparation: Weigh 10.0 mg of 3'-Chloro-3-(4-chlorophenyl)propiophenone into a 100 mL volumetric flask. Dissolve in Methanol. (Conc:
). -
Working Standard: Dilute 1.0 mL of Stock into 10 mL Methanol. (Conc:
).-
Why? To bring absorbance into the linear range (0.2 – 0.8 AU).
-
-
Baseline Correction: Run a blank scan (200–400 nm) with pure Methanol.
-
Scan Parameters:
-
Range: 200 nm – 400 nm
-
Scan Speed: Medium (approx. 200 nm/min)
-
Slit Width: 2.0 nm
-
-
Validation Criteria:
-
Peak 1: Verify max at
nm. -
Valley Check: Ensure absorbance at 310 nm is
of the max (confirms absence of chalcone).
-
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process when using UV-Vis to monitor the synthesis of this intermediate.
Caption: Logical workflow for distinguishing the target propiophenone from its chalcone precursor using UV spectral shifts.
References
-
Abbo, H. S., et al. (2023).[3][4] Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). UV/Visible Spectrum of 1-(4-chlorophenyl)-1-propanone (Analog). Retrieved from [Link]
-
PubChem. (n.d.).[6][7] Compound Summary: 3-(4-Chlorophenyl)-1-phenylpropan-1-one.[7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | C16H15ClO2 | CID 11323320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-Chlorophenyl)-1-phenylpropan-1-one | C15H13ClO | CID 244771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
3'-Chloro-3-(4-chlorophenyl)propiophenone proper disposal procedures
Operational Guide: Disposal and Handling of 3'-Chloro-3-(4-chlorophenyl)propiophenone
Executive Safety Directive
Immediate Action Required: 3'-Chloro-3-(4-chlorophenyl)propiophenone is a halogenated aromatic ketone. Unlike standard organic solvents or non-halogenated solids, this compound poses specific risks regarding environmental persistence and thermal destruction byproducts (dioxins/furans) if managed incorrectly.
Core Prohibition: Under no circumstances shall this material be discharged into municipal sewer systems or mixed with non-halogenated solvent waste streams.[1]
Hazard Profiling & Causality
To handle this waste effectively, you must understand its chemical behavior. We are not just following rules; we are mitigating specific molecular risks.
| Feature | Hazard Implication | Operational Consequence |
| Aryl Chlorides | High thermal stability; resistance to biodegradation. | Mandatory High-Temp Incineration: Must be sent to facilities capable of >1100°C combustion with scrubbers. |
| Ketone Moiety | Flammability (if in solution); potential peroxide formation (low risk, but possible in ether solutions). | Segregation: Do not mix with strong oxidizers or peroxides to prevent exothermic runaway. |
| Lipophilicity | High potential for bioaccumulation in aquatic life. | Zero-Discharge Policy: Absolute ban on sink disposal. All rinsates must be captured. |
Pre-Disposal Stabilization Protocol
Before this material leaves your bench, it must be stabilized. The state of the matter (Solid vs. Liquid) dictates the workflow.
A. Solid Waste (Neat Compound)
-
Primary Containment: Do not place loose powder directly into a drum. Place the solid into a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Mark the inner bag with the full chemical name. "Unknowns" cost $1,500+ to characterize; accurate labeling at the source is a fiscal responsibility.
B. Liquid Waste (Mother Liquors/Solutions)
-
Solvent Compatibility: If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate), the entire solution is now Halogenated Waste .
-
No Dilution: Do not dilute with water. This creates a biphasic mixture that complicates incineration.
The Disposal Workflow
The following decision matrix outlines the logical flow for disposing of this specific compound.
Figure 1: Decision matrix for segregating and packaging halogenated diaryl ketones based on physical state.
Waste Stream Compatibility
A common error in drug development labs is "over-segregation" or dangerous "under-segregation." Use this compatibility table to ensure the waste stream remains stable.
| Waste Stream | Status | Scientific Rationale |
| Halogenated Solvents (DCM, Chloroform) | COMPATIBLE | This is the target stream. The incineration protocols are identical. |
| Non-Halogenated Solvents (Acetone, Methanol) | AVOID | While chemically compatible, mixing halogenated compounds into non-halogenated streams forces the entire volume to be treated as halogenated, tripling disposal costs [1]. |
| Aqueous Acid/Base | PROHIBITED | Risk of hydrolysis or precipitation. Biphasic waste is difficult to pump at incineration facilities. |
| Oxidizers (Nitric Acid, Peroxides) | DANGEROUS | Potential for violent oxidation of the organic framework. |
Emergency Procedures: Spill Response
In the event of a benchtop spill, immediate containment is necessary to prevent facility contamination.
Figure 2: Workflow for isolating and managing incidental spills of solid or liquid halogenated intermediates.
Protocol:
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Protect: Wear Nitrile gloves (minimum 0.11mm) . Standard latex is insufficient for halogenated aromatics in solution [2].
-
Absorb: Do not use water initially. Use vermiculite or a dedicated organic spill pad.
-
Capture: Place all spill debris into a hazardous waste bag. Do not place in regular trash.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
American Chemical Society. (2023). Safe Disposal of Lab Chemicals. ACS Center for Lab Safety. [Link]
-
U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators. RCRA Orientation Manual. [Link]
Sources
Personal protective equipment for handling 3'-Chloro-3-(4-chlorophenyl)propiophenone
The following technical guide is structured to serve as the primary operational safety reference for 3'-Chloro-3-(4-chlorophenyl)propiophenone .
This content is designed for Researchers, Process Chemists, and HSE Officers involved in the handling, synthesis, or scale-up of this compound. It synthesizes chemical safety principles with practical, field-tested operational protocols.
Operational Handling, PPE Specification, and Disposal Protocols
Executive Summary & Immediate Action Card
Compound Class: Halogenated Dihydrochalcone / Diarylpropanone Primary Hazard Domain: Skin/Eye Irritation, Respiratory Sensitization, Aquatic Toxicity. Physical State: Typically a white to off-white crystalline solid.[1]
| Critical Check | Requirement |
| Containment | Mandatory Fume Hood (Face velocity 0.5 m/s). Do not handle on open bench. |
| Skin Defense | Double Nitrile Gloves (Outer: >0.11mm). Immediate change upon splash. |
| Eye Defense | Chemical Goggles (Indirect vent). Safety glasses are insufficient for powders. |
| Respiratory | N95/P100 (Solids) or Half-Mask OV/P100 (Solutions/Heating). |
| Spill Agent | Adsorb with vermiculite or chem-pads. Do NOT wash down drains. |
Chemical Hazard Analysis (SAR Assessment)
Note: As specific toxicological data for this precise isomer is often limited in public repositories, this assessment utilizes Structure-Activity Relationship (SAR) data from closely related halogenated propiophenones and dapoxetine intermediates.
Structural Hazard Drivers
The molecule consists of a propiophenone core flanked by two chlorophenyl rings .
-
Lipophilicity: The dual chlorophenyl moieties significantly increase lipophilicity (LogP > 4.0 estimated). This facilitates rapid dermal absorption and cell membrane penetration.
-
Alkylating Potential: While less reactive than alpha-haloketones, the carbonyl system can still act as a weak electrophile, posing risks of skin sensitization (allergic contact dermatitis) upon repeated exposure.
-
Environmental Persistence: The halogenated aromatic rings suggest resistance to biodegradation, categorizing it as Toxic to Aquatic Life with Long Lasting Effects (Aquatic Chronic 2) .
GHS Classification (Derived)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Matrix
Selection of PPE must be based on the "Barrier Analysis" method, ensuring redundancy in protection layers.
Hand Protection Protocol
Rationale: Standard latex gloves offer poor resistance to the organic solvents (DCM, Ethyl Acetate) typically used to dissolve this compound.
| Task | Glove Material | Thickness | Breakthrough Time | Protocol |
| Solid Handling (Weighing) | Nitrile | 5 mil (0.12mm) | >480 min (Solid) | Single pair acceptable if no solvent present. |
| Solution Handling (Synthesis) | Laminate / Barrier (Silver Shield) OR High-Grade Nitrile | >6 mil | >240 min (Solvent dependent) | Double Glove: Inner Nitrile (Dexterity) + Outer Barrier (Protection). |
| Spill Cleanup | Butyl Rubber or Viton | >15 mil | >480 min | Gauntlet style required to cover wrists/forearms. |
Respiratory & Eye Protection Logic
Figure 1: PPE Selection Decision Tree based on physical state and engineering controls.
Operational Workflow & Engineering Controls
Receiving & Storage
-
Inspection: Upon receipt, inspect the vial for "crusting" on the cap, which indicates sublimation or leakage.
-
Storage: Store in a cool, dry place (2-8°C is often recommended for halogenated ketones to prevent slow hydrolysis or discoloration). Keep container tightly closed.
-
Segregation: Store away from Strong Oxidizers and Strong Bases (which can induce enolization and degradation).
Weighing & Transfer (The "Red Zone")
The highest risk of exposure occurs during the transfer of static-prone powders.
-
Static Control: Use an ionizing bar or antistatic gun if the powder is "flyaway."
-
Engineering: Perform all weighing inside a certified chemical fume hood.
-
Technique: Use a disposable weighing boat. Do not return excess chemical to the stock vial (prevents cross-contamination).
-
Decontamination: Wipe the balance and surrounding area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous waste.
Reaction & Processing
-
Solvent Trap: If using a rotary evaporator to remove solvents containing this compound, ensure the cold trap is effective to prevent release into the vacuum pump exhaust.
-
Glassware: Rinse all glassware with acetone inside the hood before removing it for general washing. The "First Rinse" must be collected as halogenated waste.
Waste Disposal & Decontamination
Crucial Rule: Never dispose of this compound or its solutions down the sink. It is toxic to aquatic life.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste Bin (Double bagged). Label: "Toxic Organic Solid". |
| Liquid Waste (A) | Mother liquors, reaction solvents (DCM, EtOAc). | Halogenated Organic Waste . Label must specify: "Contains Chlorinated Propiophenone". |
| Liquid Waste (B) | Aqueous extractions (after workup). | Aqueous Waste . Check pH. If heavily contaminated, treat as Organic/Aqueous mix. |
Decontamination Solution: For cleaning bench surfaces or spills, use a solution of Surfactant + Water followed by Isopropanol . The surfactant lifts the lipophilic solid; the alcohol ensures solubilization of residues.
Emergency Response Protocols
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don nitrile gloves (double), goggles, and a half-mask respirator.
-
Contain: If solid, cover with wet paper towels to prevent dust. If liquid, dike with absorbent pillows.
-
Clean: Scoop up material into a wide-mouth waste jar. Wipe surface 3x with acetone/ethanol.
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open. The lipophilic nature means the chemical resists washing; thorough irrigation is vital. Seek medical attention.
-
Skin Contact: Wash with soap and water (soap is essential to emulsify the compound). Do not use alcohol on skin (increases absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, support breathing and transport to ER.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Propiophenone derivatives. PubChem. Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1-(3-chlorophenyl)propan-1-one (Structural Analog). ECHA. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor. Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
